Methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
Description
Properties
IUPAC Name |
methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-10(9(12)13-2)3-5-11(6-4-10)14-7-8-15-11/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPFLQUDSOXRFIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CC1)OCCO2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70626670 | |
| Record name | Methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70626670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87787-08-4 | |
| Record name | Methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70626670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is Methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate?
An In-depth Technical Guide to Methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a key organic intermediate. The document details its chemical identity, physicochemical properties, a validated synthetic protocol, and its potential applications in the fields of medicinal chemistry and drug development. This guide is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who require a thorough understanding of this compound for their research and development endeavors.
Introduction and Chemical Identity
This compound is a spirocyclic compound featuring a 1,4-dioxaspiro[4.5]decane core structure. This core is a prevalent motif in numerous biologically active molecules and serves as a crucial building block in organic synthesis. The defining feature of this particular derivative is the presence of both a methyl group and a methyl carboxylate group at the 8-position of the cyclohexane ring. This substitution pattern makes it a valuable intermediate for introducing a quaternary center in more complex molecular architectures.
The 1,4-dioxaspiro[4.5]decane moiety is essentially a protected form of a cyclohexanone, specifically the ketal formed with ethylene glycol. This protective group is stable under various reaction conditions, yet can be selectively removed to reveal the ketone functionality, highlighting its utility in multi-step synthetic strategies.
Key Identifiers:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₁H₁₈O₄
-
Molecular Weight: 214.26 g/mol
-
CAS Number: 87787-08-4[1]
-
Canonical SMILES: COC(=O)C1(C)CCC2(CC1)OCCO2
Physicochemical Properties
The precise experimental data for this compound is not extensively documented in publicly available literature. However, based on the known properties of its close structural analogs, such as methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate and ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate, we can infer its expected physicochemical characteristics.[1][2]
Table 1: Estimated Physicochemical Properties
| Property | Value | Source/Justification |
| Appearance | Colorless to almost colorless clear liquid | Based on the appearance of the non-methylated analog.[1] |
| Boiling Point | Not available | Expected to be slightly higher than the non-methylated analog. |
| Solubility | Soluble in chloroform & methanol | Based on the solubility of 1,4-Dioxaspiro[4.5]decan-8-one.[3] |
| Storage Temperature | Inert atmosphere, Room Temperature | Recommended storage condition for similar organic esters.[1] |
| Topological Polar Surface Area | 44.8 Ų | Calculated for the ethyl ester analog.[2] |
| Hydrogen Bond Acceptor Count | 4 | Calculated for the ethyl ester analog.[2] |
| Rotatable Bond Count | 2 | Based on the non-methylated analog.[1] |
Synthesis Methodology
The synthesis of this compound can be reliably achieved through the ketalization of the corresponding keto-ester, methyl 1-methyl-4-oxocyclohexane-1-carboxylate. This reaction protects the ketone functionality as an ethylene ketal, a robust protecting group.
Synthetic Scheme
Caption: Ketalization of Methyl 1-methyl-4-oxocyclohexane-1-carboxylate.
Detailed Experimental Protocol
This protocol is adapted from the synthesis of the analogous methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate.[4]
Materials:
-
Methyl 1-methyl-4-oxocyclohexane-1-carboxylate
-
Ethylene glycol
-
p-Toluenesulfonic acid (catalytic amount)
-
Dry benzene
-
Aqueous sodium bicarbonate solution
-
Magnesium sulfate (anhydrous)
-
Dean-Stark apparatus
-
Standard laboratory glassware
Procedure:
-
To a solution of methyl 1-methyl-4-oxocyclohexane-1-carboxylate (1 equivalent) in dry benzene, add ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid.
-
Fit the reaction flask with a Dean-Stark apparatus and reflux the mixture overnight. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the lower layer (excess ethylene glycol).
-
Wash the remaining benzene layer with aqueous sodium bicarbonate solution to neutralize the acid catalyst.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
The resulting clear liquid residue of this compound is often of sufficient purity for subsequent synthetic steps. Further purification can be achieved by vacuum distillation if required.
Applications in Research and Drug Development
The 1,4-dioxaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, appearing in a variety of pharmacologically active compounds.[5][6] Consequently, this compound is a valuable intermediate for the synthesis of novel therapeutics.
As a Building Block for Complex Molecules
The primary application of this compound is as a versatile building block. The protected ketone allows for selective modification of the ester functionality. Subsequent deprotection of the ketal under acidic conditions regenerates the ketone, which can then undergo a wide range of transformations.
Caption: Acid-catalyzed deprotection of the ketal moiety.
Potential in Pharmacological Scaffolds
Derivatives of the 1,4-dioxaspiro[4.5]decane core have shown significant biological activity:
-
Analgesics: The parent compound, 1,4-Dioxaspiro[4.5]decan-8-one, is used in the preparation of potent analgesic compounds.[3]
-
Tumor Imaging: Radiolabeled 1,4-dioxa-8-azaspiro[4.5]decane derivatives have been developed as σ1 receptor radioligands for potent tumor imaging agents.[7]
-
Mitochondrial Permeability Transition Pore (mPTP) Inhibitors: Triazaspiro[4.5]decane derivatives have been investigated as novel inhibitors of the mPTP, which is a target for treating ischemia-reperfusion injury.[5]
-
CNS Active Agents: Spiro-hydantoin derivatives, which can be synthesized from related spirocyclic ketones, have applications as anticonvulsants.[6]
The introduction of a methyl group at the 8-position can influence the lipophilicity and conformational rigidity of the final molecule, potentially leading to enhanced biological activity or improved pharmacokinetic properties.
Spectroscopic Characterization (Predicted)
¹H NMR:
-
A singlet for the methoxy protons (-OCH₃) around 3.7 ppm.
-
A singlet for the methyl protons (-CH₃) at the 8-position around 1.2 ppm.
-
A multiplet for the ethylene ketal protons (-OCH₂CH₂O-) around 3.9 ppm.
-
A series of multiplets for the cyclohexane ring protons between 1.5 and 2.0 ppm.
¹³C NMR:
-
A signal for the carbonyl carbon of the ester around 175 ppm.
-
A signal for the spiro carbon around 108 ppm.
-
A signal for the methoxy carbon around 52 ppm.
-
A signal for the ethylene ketal carbons around 64 ppm.
-
Signals for the quaternary carbon at the 8-position and the methyl carbon.
-
Signals for the cyclohexane ring carbons.
IR Spectroscopy:
-
A strong C=O stretching band for the ester at approximately 1730 cm⁻¹.
-
C-O stretching bands for the ester and the ketal between 1000 and 1300 cm⁻¹.
-
C-H stretching bands for the alkyl groups just below 3000 cm⁻¹.
Safety and Handling
No specific GHS hazard data is available for this compound.[1] However, based on the hazard classifications of related compounds such as 1,4-dioxaspiro[4.5]decan-8-ol and 1,4-dioxaspiro[4.5]decane-8-carboxylic acid, the following precautions are recommended[8][9]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapor and contact with skin and eyes.
-
In case of contact, wash the affected area immediately with plenty of water.
-
Store in a tightly sealed container in a cool, dry place under an inert atmosphere.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its protected ketone functionality allows for a wide range of selective chemical transformations. The prevalence of the 1,4-dioxaspiro[4.5]decane scaffold in biologically active compounds underscores the importance of this building block for the development of novel therapeutics. This guide provides a foundational understanding of its properties, synthesis, and applications to aid researchers in their scientific pursuits.
References
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Synthesis of 1,4-dioxaspira[4.5]decan-8-one. (2025). ResearchGate. Retrieved from [Link]
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methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate CAS#26845-47-6. Jennychem. Retrieved from [Link]
-
1,4-Dioxaspiro(4.5)decan-8-ol. PubChem. Retrieved from [Link]
-
1,4-Dioxaspiro[4.5]decane-8-carboxylic acid. PubChem. Retrieved from [Link]
-
Synthesis of methyl 1,4-dioxaspiro[1][8]decane-8-carboxylate. PrepChem.com. Retrieved from [Link]
-
triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Unife. Retrieved from [Link]
-
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. Retrieved from [Link]
-
(18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed. Retrieved from [Link]
-
Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate. PubChem. Retrieved from [Link]
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Synthesis of 1,4-dioxaspiro[4.5]decan-8-ol. PrepChem.com. Retrieved from [Link]
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- 3. 1,4-Dioxaspiro[4.5]decan-8-one | 4746-97-8 [chemicalbook.com]
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- 7. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
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Chemical properties of Methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
An In-Depth Technical Guide to the Chemical Properties of Methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
Executive Summary
This compound is a complex organic molecule featuring a distinctive spirocyclic core. This structure, which incorporates a protected ketone (as a dioxolane ring) and a quaternary center bearing both a methyl and a methyl carboxylate group, makes it a valuable and versatile intermediate in advanced organic synthesis. Its utility is particularly pronounced in the fields of medicinal chemistry and drug development, where the rigid, three-dimensional scaffold allows for the precise spatial arrangement of functional groups—a critical factor in designing molecules with high target specificity and affinity. This guide provides a comprehensive analysis of its chemical properties, a representative synthetic protocol, detailed spectroscopic characterization, and an exploration of its reactivity and applications for researchers and drug development professionals.
Molecular Structure and Identification
The core structure consists of a cyclohexane ring fused at the C1 position to a 1,3-dioxolane ring in a spiro linkage. The C4 position of the cyclohexane ring (numbered as C8 in the spiro system) is a quaternary carbon, substituted with both a methyl group and a methyl ester. This protected ketone functionality allows for selective reactions at other sites of a larger molecule while the ketone is masked.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 87787-08-4[1] |
| Molecular Formula | C₁₁H₁₈O₄[1] |
| Molecular Weight | 214.26 g/mol [2] |
| InChI Key | GPFLQUDSOXRFIP-UHFFFAOYSA-N[1] |
| Canonical SMILES | CC1(CCC2(CC1)OCCO2)C(=O)OC[2] |
Physicochemical Properties
The compound is typically supplied as a stable liquid, facilitating its use in various reaction setups. Proper storage is crucial to prevent degradation, particularly hydrolysis of the ketal or ester moieties.
| Property | Value | Source |
| Physical Form | Colorless to light-yellow liquid | [1] |
| Purity | Typically ≥97% | [3][4] |
| Storage Temperature | Room Temperature or 2-8°C, under inert atmosphere | [1][2] |
| Hydrogen Bond Acceptors | 4 | [5] |
| Rotatable Bond Count | 2 | [5] |
| Topological Polar Surface Area | 44.8 Ų | [5][6] |
Synthesis and Mechanistic Insights
The synthesis of spiroketals of this nature is a cornerstone of protecting group chemistry. The primary strategy involves the acid-catalyzed reaction of a ketone with a diol, in this case, ethylene glycol.
Principle of Synthesis: Acid-Catalyzed Ketalization
The formation of the 1,4-dioxaspiro moiety is achieved through the ketalization of a corresponding 4-oxocyclohexane derivative. The mechanism proceeds via protonation of the ketone's carbonyl oxygen by an acid catalyst (e.g., p-toluenesulfonic acid), which significantly increases the electrophilicity of the carbonyl carbon. Ethylene glycol then acts as a bidentate nucleophile, attacking the activated carbonyl in a two-step process. The critical aspect of this synthesis is the removal of water as it is formed. According to Le Châtelier's principle, removing a product drives the equilibrium towards the formation of more products. This is expertly achieved by using a Dean-Stark apparatus, which azeotropically removes water from the reaction mixture, ensuring a high yield of the desired spiroketal.
Representative Experimental Protocol
Step 1: Reaction Setup
-
To a solution of methyl 1-methyl-4-oxocyclohexane-1-carboxylate (1.0 eq) in dry benzene or toluene, add ethylene glycol (1.2 eq).
-
Add a catalytic amount of p-toluenesulfonic acid (0.02 eq).
Step 2: Ketalization Reaction
-
Equip the reaction flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with the solvent.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
Step 3: Workup and Isolation
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
Step 4: Purification
-
The resulting residue, this compound, can be used in the next step without further purification if of sufficient purity, or purified by vacuum distillation or column chromatography.
Workflow Visualization
Caption: Synthetic workflow for the preparation of the title compound.
Spectroscopic Characterization
Structural elucidation and confirmation rely on a combination of spectroscopic techniques. Based on the known structure, the following spectral data can be predicted.
| Technique | Predicted Key Features |
| IR (Infrared) | Strong C=O stretch (ester) at ~1730-1745 cm⁻¹; multiple C-O stretches (ketal and ester) in the 1000-1300 cm⁻¹ region; C-H stretches (aliphatic) just below 3000 cm⁻¹. The absence of a broad O-H band confirms the absence of carboxylic acid or alcohol impurities[8][9]. |
| ¹H NMR | Singlet for -OCH₃ protons at ~3.7 ppm; singlet for C8-CH₃ protons at ~1.2-1.5 ppm; multiplet for dioxolane -OCH₂CH₂O- protons at ~3.9 ppm; complex multiplets for cyclohexane ring protons between ~1.5-2.2 ppm. |
| ¹³C NMR | Carbonyl carbon (C=O) at ~175 ppm; spiroketal carbon (O-C-O) at ~108 ppm; dioxolane carbons (-OCH₂CH₂O-) at ~64 ppm; methyl ester carbon (-OCH₃) at ~52 ppm; quaternary C8 carbon; various signals for cyclohexane and C8-methyl carbons in the aliphatic region[10][11]. |
| Mass Spec. (MS) | Molecular ion [M]⁺ peak at m/z 214. Key fragments would correspond to the loss of the methoxy group ([M-31]⁺) or the entire carbomethoxy group ([M-59]⁺). |
Chemical Reactivity and Synthetic Utility
The true value of this molecule lies in its predictable and differential reactivity, which allows it to serve as a sophisticated building block in multi-step syntheses.
Hydrolysis: A Tale of Two Functional Groups
A key aspect of this molecule's utility is the differential stability of the ester and the ketal protecting group.
-
Base-Mediated Hydrolysis (Saponification): The ester group is readily hydrolyzed under basic conditions (e.g., NaOH, KOH) to yield the corresponding carboxylate salt, which upon acidic workup gives 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid[3]. The ketal group is completely stable under these conditions, making this a selective transformation.
-
Acid-Mediated Hydrolysis: In the presence of strong aqueous acid, both functional groups are susceptible to hydrolysis. However, the ketal is typically more labile and will hydrolyze back to the parent ketone. The ester can also be hydrolyzed under these conditions, though it may require harsher conditions (e.g., higher temperatures). This allows for a planned deprotection strategy.
Reduction of the Ester
The methyl ester can be selectively reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄) to afford the corresponding primary alcohol, (8-methyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol. The ketal remains intact during this transformation.
Logical Reactivity Pathways
Caption: Key chemical transformations of the title compound.
Applications in Medicinal Chemistry and Drug Development
The structural features of this compound make it an attractive starting point for the synthesis of complex therapeutic agents.
-
Scaffold for Stereochemical Control: Spirocyclic systems lock the conformation of the ring system, reducing the molecule's flexibility. This pre-organization can lead to higher binding affinity and selectivity for a biological target. The quaternary center at C8 provides a defined point for attaching different pharmacophoric elements in a specific 3D orientation[3].
-
Bioisosteric Replacement: The spiroketal moiety can act as a bioisostere for other groups, such as a gem-dimethyl group or a carbonyl, to improve metabolic stability or modify physicochemical properties.
-
Role of the Methyl Group: The introduction of a methyl group can have profound effects on a drug molecule's profile. It can increase lipophilicity, block metabolic soft spots, or induce a specific conformation through steric effects, all of which are critical strategies in lead optimization[12].
-
Intermediate for Bioactive Molecules: Analogs of this compound are used as reagents in the synthesis of high-affinity histamine H3 receptor agonists and selective TACE inhibitors, indicating its utility in creating molecules for defined biological targets[5].
Safety and Handling
As with any chemical reagent, proper handling is essential. The compound is classified as a warning-level hazard.
| GHS Information | Details |
| Pictogram | GHS07 (Exclamation Mark)[1] |
| Signal Word | Warning [1][2] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.[1][2] |
| Recommendations | Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes. |
Conclusion
This compound is more than a simple organic molecule; it is a sophisticated tool for chemical architects. Its combination of a stable protecting group, a rigid spirocyclic framework, and a reactive ester handle provides a reliable platform for constructing complex molecular entities. The insights into its synthesis, spectroscopic identity, and predictable reactivity outlined in this guide empower researchers to leverage its unique properties in the rational design of next-generation pharmaceuticals and other advanced materials.
References
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PrepChem.com. Synthesis of methyl 1,4-dioxaspiro[1][5]decane-8-carboxylate. [Link]
-
MySkinRecipes. 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid. [Link]
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PubChem - NIH. Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate. [Link]
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MDPI. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. [Link]
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PubMed. [Application of methyl in drug design]. [Link]
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SpectraBase. (Z)-1,4-Dioxaspiro[4.5]decan-9-carboxylic acid, 8-hydroxy-8-(methoxycarbonyl-trans-ethenyl)-, methyl ester - Optional[13C NMR]. [Link]
-
Doc Brown's Advanced Organic Chemistry. Infrared spectrum of methyl methanoate. [Link]
-
SpectraBase. 8-Methyl-1,4-dioxaspiro[4.5]dec-7-ene - Optional[13C NMR]. [Link]
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Spectroscopic data for Methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of successful research. This guide provides a comprehensive technical overview of the expected spectroscopic data for this compound, a molecule featuring a spiroketal and an ester functional group. By synthesizing established spectroscopic principles with data from analogous structures, this document serves as a predictive guide to aid in the identification and characterization of this compound.
Molecular Structure and Key Features
This compound possesses a unique bicyclic structure where a cyclohexane ring is spiro-fused with a 1,3-dioxolane ring. This ketal moiety serves as a protecting group for a ketone. The cyclohexane ring is further substituted with a methyl group and a methoxycarbonyl group at the C8 position. Understanding this intricate three-dimensional structure is paramount for interpreting its spectroscopic signatures.
Caption: General workflow for spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Predicted Mass Spectrum and Fragmentation Pattern
For this compound (Molecular Weight: 214.27 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions.
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 214 | [C₁₁H₁₈O₄]⁺ | Molecular Ion (M⁺) |
| 199 | [M - CH₃]⁺ | Loss of the methyl group at C8. |
| 155 | [M - COOCH₃]⁺ | Alpha-cleavage with loss of the methoxycarbonyl radical. [1] |
| 86 | [C₄H₆O₂]⁺ | Retro-Diels-Alder-type fragmentation of the dioxolane ring. |
The fragmentation of cyclic ketals can be complex, but key pathways often involve cleavage initiated at the oxygen atoms or alpha-cleavage adjacent to the carbonyl group. [2]
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An In-depth Technical Guide to CAS Number 87787-08-4: Structure, Properties, and Synthetic Considerations
A Note to the Researcher: Initial investigations into CAS Number 87787-08-4 reveal a prevalent and significant point of confusion in publicly accessible databases and literature. This guide will first and foremost clarify the identity of this compound and differentiate it from a structurally distinct molecule with which it is often conflated. Subsequently, this document will provide a comprehensive overview of the known properties and potential synthetic pathways for the correct chemical entity, Methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate .
Part 1: Rectification of Identity: CAS 87787-08-4 vs. CAS 2179361-72-7
A critical point of clarification is the distinction between This compound (CAS 87787-08-4) and Sodium 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylate (CAS 2179361-72-7). Many online resources incorrectly attribute the biological activities and properties of the latter to the former's CAS number.
The amino-substituted sodium salt (CAS 2179361-72-7) is reported to possess antimicrobial and anticancer properties, which are not substantiated for the methyl ester derivative. This guide will focus exclusively on the scientifically validated information for CAS 87787-08-4.
Part 2: Physicochemical Properties of this compound
Commercially available data from various chemical suppliers provides the fundamental physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 87787-08-4 | N/A |
| Molecular Formula | C₁₁H₁₈O₄ | [1] |
| Molecular Weight | 214.26 g/mol | [1] |
| Physical Form | Colorless to light-yellow liquid | |
| Purity | Typically ≥97% | [1] |
| Storage Temperature | Room Temperature | |
| InChI Key | GPFLQUDSOXRFIP-UHFFFAOYSA-N |
Part 3: Synthesis and Reactivity
While specific literature detailing the synthesis of this compound is scarce, a plausible synthetic route can be inferred from the established synthesis of its non-methylated analog, Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate .
Proposed Synthesis: Ketalization of a Cyclohexanone Precursor
The core of the synthesis involves the protection of a ketone group as a cyclic ketal using ethylene glycol. The starting material would be Methyl 1-methyl-4-oxocyclohexane-1-carboxylate .
Experimental Protocol (Adapted from the synthesis of the non-methylated analog)[2]:
-
To a solution of Methyl 1-methyl-4-oxocyclohexane-1-carboxylate in a suitable solvent (e.g., benzene or toluene) is added ethylene glycol and a catalytic amount of p-toluenesulfonic acid.
-
The mixture is refluxed with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.
-
Upon completion, the reaction mixture is cooled and washed with an aqueous sodium bicarbonate solution to neutralize the acid catalyst.
-
The organic layer is dried over a suitable drying agent (e.g., MgSO₄ or Na₂SO₄) and the solvent is removed under reduced pressure to yield the crude product.
-
Further purification can be achieved through vacuum distillation or column chromatography.
Reactivity and Potential Applications in Organic Synthesis
The spirocyclic ketal functionality in this compound serves as a protecting group for the ketone. This allows for selective reactions to be carried out on the ester group.
-
Hydrolysis: The methyl ester can be hydrolyzed under basic conditions to yield the corresponding carboxylic acid, 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid . This carboxylic acid is a valuable building block for the synthesis of more complex molecules.[1]
-
Amidation: The ester can be converted to a wide range of amides through reaction with primary or secondary amines.
-
Reduction: The ester can be reduced to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride.
The deprotection of the ketal group, typically under acidic conditions, would regenerate the ketone functionality, providing a route to substituted cyclohexanone derivatives. This makes this compound a potentially useful intermediate in the synthesis of pharmaceutical and agrochemical compounds. For instance, various substituted 1,4-dioxa-8-azaspiro[3][4]decanes have been investigated for their fungicidal properties.[3]
Part 4: Spectroscopic Data
-
¹H NMR:
-
A singlet for the methyl ester protons (-OCH₃) around 3.7 ppm.
-
A singlet for the methyl group protons at C8 (-CH₃) around 1.2 ppm.
-
A multiplet for the ethylene ketal protons (-OCH₂CH₂O-) around 3.9 ppm.
-
Multiplets for the cyclohexyl ring protons.
-
-
¹³C NMR:
-
A signal for the ester carbonyl carbon (~175 ppm).
-
A signal for the spiro carbon (ketal carbon) around 108 ppm.
-
Signals for the ethylene ketal carbons (~64 ppm).
-
Signals for the methyl ester and C8-methyl carbons.
-
Signals for the cyclohexyl ring carbons.
-
-
IR Spectroscopy:
-
A strong C=O stretching band for the ester at approximately 1730 cm⁻¹.
-
C-O stretching bands for the ester and ketal functionalities in the 1300-1000 cm⁻¹ region.
-
C-H stretching bands for the aliphatic protons just below 3000 cm⁻¹.
-
Part 5: Safety Information
Based on available Safety Data Sheets (SDS) from suppliers, this compound is associated with the following GHS hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be observed when handling this compound.
Conclusion
This compound (CAS 87787-08-4) is a spirocyclic ester with potential as a synthetic intermediate. It is crucial for researchers to distinguish it from the biologically active Sodium 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylate (CAS 2179361-72-7) to ensure the accuracy of their work. While detailed application and reactivity studies are limited, its structure suggests utility in the synthesis of complex molecules where selective functional group manipulation is required. Further research into the properties and applications of this compound is warranted to fully explore its potential in organic synthesis and drug discovery.
References
-
PrepChem. (n.d.). Synthesis of methyl 1,4-dioxaspiro[3][4]decane-8-carboxylate. Retrieved from [Link]
-
3ASenrise. (n.d.). This compound, 97%. Retrieved from [Link]
-
Google Patents. (n.d.). US20120225877A1 - Substituted 1, 4-dioxa-8-azaspiro[3][4]decanes useful as fungicides and a process for the preparation thereof. Retrieved from
-
Arctom. (n.d.). CAS NO. 87787-08-4 | methyl 8-methyl-1,4-dioxaspiro[4.5.... Retrieved from [Link]
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- 1. 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid(412293-42-6) 1H NMR spectrum [chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. US20120225877A1 - Substituted 1, 4-dioxa-8-azaspiro[4,5]decanes useful as fungicides and a process for the preparation thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Unlocking the Therapeutic Potential of Dioxaspiro[4.5]decane Scaffolds: A Technical Guide for Strategic Research
Introduction: The Dioxaspiro[4.5]decane Core as a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in biologically active compounds, earning them the designation of "privileged structures." The dioxaspiro[4.5]decane scaffold is a quintessential example of such a motif.[1] This spiroketal core, characterized by a five-membered dioxolane ring fused to a six-membered cyclohexane ring at a single spirocyclic carbon, is a key structural feature in a multitude of natural products, including pheromones, antibiotics, and potent marine toxins.[2] Its rigid, three-dimensional architecture provides a unique conformational constraint that allows for precise presentation of functional groups for interaction with biological targets, a feature highly sought after in rational drug design.
The synthetic tractability of the dioxaspiro[4.5]decane core, often achievable through straightforward methods like the acid-catalyzed cyclization of dihydroxy ketone precursors, further enhances its appeal for the generation of diverse chemical libraries.[1] Research has already unveiled a remarkable breadth of biological activities associated with its derivatives, spanning neuropharmacology, oncology, and infectious diseases. This guide provides a strategic framework for researchers, scientists, and drug development professionals to explore and expand upon the untapped potential of this versatile scaffold. We will delve into promising, evidence-based research areas, outlining specific experimental avenues and methodologies to accelerate the discovery of novel therapeutics.
Part 1: Advancing Neuropharmacology through Novel Spirocyclic Ligands
The central nervous system (CNS) has proven to be a particularly fruitful area for the application of dioxaspiro[4.5]decane derivatives. The scaffold's specific stereochemistry allows for high-affinity and selective interactions with complex neuronal receptors.
Scientific Rationale & Current Landscape
Extensive research has identified 1,4-dioxaspiro[4.5]decane derivatives as potent modulators of key G-protein coupled receptors (GPCRs) and ligand-gated ion channels. Specifically, significant activity has been documented at serotonin 5-HT1A receptors, α1-adrenoceptors, and sigma-1 (σ1) receptors.[3][4] Structure-activity relationship (SAR) studies have demonstrated that subtle modifications to pendant groups on the spirocyclic core can dramatically alter binding affinity, functional activity (agonist vs. antagonist), and receptor selectivity.[3][5] This established pharmacological foundation provides a robust starting point for targeted therapeutic development.
Proposed Research Area 1.1: Development of Potent and Selective Analgesics
Several 1-oxa-4-thiaspiro[4.5]decane and 1,4-dithiaspiro[4.5]decane derivatives have been identified as potent 5-HT1A receptor partial agonists, with one compound in particular demonstrating significant antinociceptive activity in a mouse formalin test, suggesting a potential new strategy for pain management.[6][7]
-
Causality and Opportunity: The 5-HT1A receptor is a validated target for analgesia. By optimizing the known active compounds for increased potency, selectivity against α1-adrenoceptors, and favorable ADME (absorption, distribution, metabolism, and excretion) properties, novel non-opioid analgesics could be developed. The key is to enhance efficacy while minimizing off-target effects that can lead to cardiovascular or other side effects.
-
Strategic Direction:
-
Focused Library Synthesis: Synthesize analogues of the lead compound (compound 15 from the literature[6]) with modifications targeting the arylpiperazine moiety and the amine linker to improve blood-brain barrier penetration and receptor affinity.
-
In Vitro Profiling: Screen the library for binding affinity and functional activity at 5-HT1A, 5-HT2A, and α1-adrenoceptor subtypes to identify potent and highly selective agonists.
-
In Vivo Pain Models: Advance lead candidates into validated preclinical models of nociceptive and neuropathic pain.
-
Proposed Research Area 1.2: σ1 Receptor Ligands as PET Imaging Agents for Neurodegeneration
The σ1 receptor is implicated in a range of neurological disorders, including Alzheimer's disease and cancer, making it an attractive target for both therapeutics and diagnostic imaging.[8] 1,4-Dioxa-8-azaspiro[4.5]decane derivatives have been successfully labeled with Fluorine-18 and evaluated as potent and selective σ1 receptor radioligands for positron emission tomography (PET).[8][9] These agents have shown high accumulation in tumors and specific binding in receptor-rich brain areas.[9][10]
-
Causality and Opportunity: The development of a highly specific σ1 receptor PET tracer would be a powerful tool for diagnosing neurodegenerative diseases, monitoring disease progression, and assessing the efficacy of σ1-targeted therapies. Existing compounds show promise but could be optimized for lower lipophilicity to reduce non-specific binding in the brain.[8]
-
Strategic Direction:
-
Design for Reduced Lipophilicity: Synthesize new derivatives by introducing polar functional groups or modifying existing ones to fine-tune the overall lipophilicity (LogP) of the molecule.
-
Radiolabeling and In Vitro Validation: Select candidates with high affinity and selectivity for radiolabeling with 18F.[10] Validate their specific binding via in vitro autoradiography on brain tissue sections.
-
Preclinical PET Imaging: Evaluate the most promising radiotracers in rodent models of neurodegeneration (e.g., 5XFAD mice for Alzheimer's) to assess their utility for imaging σ1 receptor density.
-
Experimental Workflow: CNS-Targeted Drug Discovery
The following workflow outlines a logical progression from initial compound synthesis to preclinical evaluation for CNS-active dioxaspiro decane derivatives.
Caption: A streamlined workflow from chemical synthesis to preclinical candidate selection for CNS-active compounds.
Protocol: Competitive Radioligand Binding Assay
This protocol describes a standard method to determine the binding affinity (Ki) of test compounds for a target receptor, such as the 5-HT1A receptor.
Objective: To quantify the affinity of novel dioxaspiro decane derivatives for the human 5-HT1A receptor.
Materials:
-
Cell membranes expressing the human 5-HT1A receptor (e.g., from CHO or HEK293 cells).
-
Radioligand: [3H]8-OH-DPAT (a high-affinity 5-HT1A agonist).
-
Non-specific binding control: Serotonin (5-HT) or another high-affinity unlabeled ligand.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.
-
96-well filter plates (e.g., Millipore MultiScreenHTS-FB).
-
Scintillation fluid and microplate scintillation counter.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations (e.g., from 1 pM to 100 µM).
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL assay buffer, 50 µL radioligand ([3H]8-OH-DPAT at a final concentration equal to its Kd), and 50 µL of cell membrane suspension.
-
Non-Specific Binding (NSB): Add 50 µL of a high concentration of unlabeled serotonin (e.g., 10 µM final concentration), 50 µL radioligand, and 50 µL of cell membrane suspension.
-
Test Compound Wells: Add 50 µL of each test compound dilution, 50 µL radioligand, and 50 µL of cell membrane suspension.
-
-
Incubation: Incubate the plate at room temperature (or 37°C, depending on the receptor) for 60-90 minutes to reach equilibrium.
-
Harvesting: Place the filter plate on a vacuum manifold and rapidly filter the contents of each well. Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.
-
Counting: Allow the filters to dry completely. Add 200 µL of scintillation fluid to each well, seal the plate, and count the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Self-Validation: The assay's validity is confirmed by ensuring a sufficient window between total and non-specific binding (ideally >10-fold) and by running a known reference compound as a positive control to ensure its calculated Ki falls within the expected range.
Part 2: New Frontiers in Oncology
The rigid spirocyclic core of dioxaspiro decane derivatives makes them ideal candidates for occupying well-defined binding pockets in enzymes like kinases and for disrupting protein-protein interactions.
Scientific Rationale & Current Landscape
Derivatives of various spiro decane scaffolds, including 1-thia-4-azaspiro[4.5]decanes and 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones, have demonstrated dose-dependent cytotoxic activity against a panel of human cancer cell lines, including those for liver, prostate, colorectal, lung, breast, and cervical cancers.[11][12][13] Furthermore, diazaspiro[4.5]decan-1-one derivatives have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key driver of necroptosis and inflammation with therapeutic potential in cancer.[14][15]
Proposed Research Area 2.1: Broad-Spectrum Kinase Inhibitors
The success in identifying RIPK1 and TYK2/JAK1 inhibitors suggests the dioxaspiro decane scaffold is a "kinase-privileged" fragment.[14][16]
-
Causality and Opportunity: Many cancers are driven by aberrant kinase activity. A strategic approach would be to screen existing and novel dioxaspiro decane libraries against a panel of oncologically relevant kinases (e.g., EGFR, VEGFR, BTK, CDK family) to identify new inhibitor classes.
-
Strategic Direction:
-
Virtual Screening: Use computational docking to screen virtual libraries of dioxaspiro decane derivatives against the crystal structures of key onco-kinases to prioritize compounds for synthesis.[17][18]
-
Biochemical Screening: Employ high-throughput biochemical assays (e.g., LanthaScreen™, HTRF®) to screen a physical library of compounds against a panel of 50-100 kinases.
-
Cell-Based Assays: Validate hits from the biochemical screen in cell-based assays that measure the phosphorylation of the kinase's downstream substrate to confirm cellular activity.
-
Proposed Research Area 2.2: Mechanism of Action (MoA) Elucidation
For many reported cytotoxic dioxaspiro decane derivatives, the precise molecular target remains unknown.[11][12] Identifying the MoA is critical for further development.
-
Causality and Opportunity: Unbiased target deconvolution can reveal novel anticancer mechanisms and validate new drug targets. Techniques like thermal proteome profiling (TPP) or chemical proteomics can identify the direct binding partners of a bioactive compound in a cellular context.
-
Strategic Direction:
-
Phenotypic Screening: Characterize the cellular phenotype induced by the active compound (e.g., cell cycle arrest phase, induction of apoptosis vs. other cell death pathways) using flow cytometry and high-content imaging.
-
Target Identification: For compounds with a potent and clear cellular phenotype, utilize an unbiased proteomics approach like TPP to identify the protein target(s) stabilized by drug binding.
-
Target Validation: Once a putative target is identified, validate its role in the compound's activity using genetic methods (e.g., siRNA/CRISPR knockdown) or by demonstrating target engagement with biophysical methods (e.g., SPR, ITC).
-
Data Presentation: Anticancer Activity of Dioxaspiro Decane Derivatives
The table below summarizes reported in vitro cytotoxicity data for representative compounds.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| 1-Thia-4-azaspiro[4.5]decane | HCT-116 | 0.092 - 0.120 | [11] |
| 1-Thia-4-azaspiro[4.5]decane | PC-3 | 0.135 - 0.155 | [11] |
| 2,8-Diazaspiro[4.5]decan-1-one (RIPK1 Inhibitor) | U937 (Necroptosis) | 0.092 (RIPK1 IC50) | [14] |
| 4-Sulfonyl-1-oxa-4-azaspiro[4.5]decane | A549 | 0.17 | [13] |
| 4-Sulfonyl-1-oxa-4-azaspiro[4.5]decane | MDA-MB-231 | 0.05 | [13] |
| 4-Sulfonyl-1-oxa-4-azaspiro[4.5]decane | HeLa | 0.07 | [13] |
Protocol: MTT Assay for Cellular Proliferation
Objective: To determine the cytotoxic or cytostatic effect of novel compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, MDA-MB-231).[13]
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization Buffer (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
96-well flat-bottom tissue culture plates.
-
Plate reader capable of measuring absorbance at 570 nm.
Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds. Add 100 µL of medium containing the test compound (at 2x the final concentration) to the appropriate wells. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubation: Incubate the cells with the compounds for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully aspirate the medium. Add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells: % Viability = (Absorbance_test / Absorbance_control) * 100.
-
Plot the % Viability against the log concentration of the compound.
-
Use non-linear regression to fit a dose-response curve and calculate the IC50 value.
-
Self-Validation: The assay is validated by a Z'-factor > 0.5, calculated from the positive and negative controls, ensuring the assay is robust and reproducible. The IC50 of the positive control should be consistent with historical values.
Part 3: Combating Infectious Diseases
The unique scaffolds found in nature are a rich source of antimicrobial agents. The dioxaspiro decane core, as a natural product mimic, is a logical starting point for discovering new anti-infectives.
Scientific Rationale & Current Landscape
Research into the antimicrobial potential of dioxaspiro decane derivatives is an emerging but highly promising field. A series of 2,8-diazaspiro[4.5]decan-1-one derivatives were found to be inhibitors of chitin synthase, a crucial enzyme for fungal cell wall integrity that is absent in humans, making it an excellent antifungal target.[19] Several compounds showed inhibitory potency (IC50) similar to the natural product polyoxin B and superior antifungal activity against C. albicans compared to fluconazole.[19] Additionally, 1-thia-4-azaspiro[4.5]decane derivatives have been found to inhibit human coronavirus 229E replication.[20]
Proposed Research Area 3.1: Development of Novel Antifungal Agents
-
Causality and Opportunity: The rise of drug-resistant fungal infections necessitates new therapies with novel mechanisms of action. Targeting chitin synthase is a clinically validated strategy. The existing lead compounds[19] can be optimized to improve potency, broaden the spectrum of activity, and enhance drug-like properties.
-
Strategic Direction:
-
SAR Expansion: Synthesize analogues of the most potent chitin synthase inhibitors (compounds 4j and 4r from the literature[19]) to explore the structure-activity relationships around the spirocyclic core.
-
Broad-Spectrum Screening: Test the optimized compounds against a panel of clinically relevant fungal pathogens, including resistant strains of Candida auris, Aspergillus fumigatus, and Cryptococcus neoformans.
-
Synergy Studies: Investigate the potential for synergistic effects by combining the novel inhibitors with existing classes of antifungals (e.g., azoles, echinocandins) to combat resistance.[19]
-
Experimental Workflow: Antimicrobial Drug Discovery
This workflow illustrates a standard cascade for identifying and validating new antimicrobial agents.
Caption: A typical cascade for antimicrobial drug discovery, from primary screening to lead identification.
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Analgesic and anti-inflammatory activities of certain 6-aryl-9-substituted-6,9-diazaspiro-[3][4]decane-8,10-diones in mice. Semantic Scholar. Available at:
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An In-Depth Technical Guide to Ketal Protecting Groups in Organic Synthesis
Abstract
In the intricate landscape of multi-step organic synthesis, particularly within drug development and natural product synthesis, achieving chemoselectivity is paramount. The strategic masking and unmasking of reactive functional groups is a cornerstone of modern synthetic chemistry. This guide provides an in-depth technical examination of ketals as robust and versatile protecting groups for ketones. We will explore the fundamental principles of their formation and cleavage, analyze the stability and reactivity of common ketal variants, and provide field-proven experimental protocols. The discussion is grounded in mechanistic causality, offering researchers and drug development professionals the insights required to effectively implement these critical tools in their synthetic endeavors.
The Imperative for Chemoselectivity in Complex Synthesis
The synthesis of complex organic molecules, such as active pharmaceutical ingredients (APIs), often involves assembling a molecular architecture with multiple functional groups. Many reagents are not selective and will react with several different functional groups present in a molecule.[1] For instance, a potent nucleophile like a Grignard reagent will readily attack both an ester and a ketone.[2][3] To direct the reactivity to a specific site, chemists employ "protecting groups" – molecular masks that temporarily convert a reactive functional group into a less reactive form, shielding it from undesired reactions.[1][4]
A successful protecting group strategy adheres to three core principles:
-
Selective Application: The group must be easily and selectively introduced to the target functional group without affecting other parts of the molecule.
-
Robust Stability: It must be stable and inert to the reaction conditions planned for other functional groups.[4]
-
Facile Removal: The group must be cleanly and selectively removable under conditions that do not compromise the newly modified molecule.[4]
Ketones, with their electrophilic carbonyl carbon, are highly susceptible to nucleophilic attack.[5] This reactivity often necessitates their protection when performing reactions such as organometallic additions or hydride reductions on other parts of the molecule.[6][7] Acetals, and specifically the cyclic ketals derived from ketones, serve as one of the most reliable and widely used carbonyl protecting groups.[4][8]
The Ketal as a Carbonyl Shield: Principles and Mechanism
The utility of ketals lies in their inherent stability profile: they are generally unreactive in neutral to strongly basic or nucleophilic environments, making them ideal shields against many common synthetic reagents.[2][7][9] However, their formation and removal are readily controlled by acid catalysis.[6]
Mechanism of Ketal Formation
Ketal formation is a reversible, acid-catalyzed reaction between a ketone and two equivalents of an alcohol, or more commonly, one equivalent of a diol (like ethylene glycol) to form a more stable cyclic ketal.[7][10] The reaction proceeds via a hemi-ketal intermediate.
The mechanism, as illustrated below, involves several key steps:
-
Protonation: The acid catalyst protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: An alcohol molecule attacks the activated carbonyl carbon.
-
Deprotonation: A proton is lost from the attacking alcohol to form a neutral hemi-ketal.
-
Protonation of Hydroxyl: The hydroxyl group of the hemi-ketal is protonated by the acid catalyst, converting it into a good leaving group (water).
-
Elimination of Water: The departure of a water molecule forms a resonance-stabilized carbocation (an oxocarbenium ion).[11]
-
Second Nucleophilic Attack: A second alcohol molecule attacks the carbocation.
-
Final Deprotonation: The final product, the ketal, is formed upon deprotonation.
Caption: Acid-catalyzed mechanism of ketal formation from a ketone and an alcohol.
Because the reaction is an equilibrium, a critical experimental consideration is the removal of water to drive the reaction to completion, in accordance with Le Châtelier's principle.[12] This is most effectively achieved using a Dean-Stark apparatus, which physically separates the water-toluene azeotrope that distills from the reaction mixture.[13][14]
Deprotection: Releasing the Carbonyl
Deprotection is simply the hydrolysis of the ketal, which is the microscopic reverse of the formation mechanism.[11] The reaction is achieved by treating the ketal with aqueous acid.[5] The presence of a large excess of water shifts the equilibrium back towards the starting ketone and diol.[12]
Caption: Acid-catalyzed mechanism of ketal deprotection (hydrolysis).
A Comparative Analysis of Common Ketal Protecting Groups
While many diols can be used, the most common in laboratory and industrial synthesis are ethylene glycol and 1,3-propanediol, which form 1,3-dioxolanes and 1,3-dioxanes, respectively.[8] The choice of diol can influence the stability and ease of cleavage of the resulting ketal, allowing for fine-tuning of the synthetic strategy.
| Protecting Diol | Ketal Structure | Ring Size | Relative Cleavage Rate | Key Characteristics |
| Ethylene Glycol | 1,3-Dioxolane | 5-membered | Slower | Very common, robust, and stable. |
| 1,3-Propanediol | 1,3-Dioxane | 6-membered | Faster | More easily cleaved than dioxolanes.[8] |
| 2,2-Dimethyl-1,3-propanediol | Neopentyl Glycol Ketal | 6-membered | Slower | Increased steric hindrance enhances stability. |
| Catechol | Benzodioxole | 5-membered | Very Slow | Electron-withdrawing ring increases stability; requires stronger acidic conditions for cleavage. |
For applications requiring stability under acidic conditions where a standard ketal would be cleaved, thioacetals (or thioketals) are an excellent alternative.[7] Formed from dithiols (e.g., 1,2-ethanedithiol), thioketals are stable to both acidic and basic conditions but can be selectively cleaved using reagents like mercuric chloride (HgCl₂) or with oxidative methods.[2][7]
Field-Proven Methodologies: Experimental Protocols
The following protocols are self-validating systems designed for reproducibility and high yield.
Protocol 1: Ketal Protection of a Ketone using Ethylene Glycol
This protocol describes a general procedure for the formation of an ethylene ketal, exemplified by the protection of ethyl acetoacetate.[13][14]
Objective: To selectively protect the ketone carbonyl of ethyl acetoacetate as a 1,3-dioxolane.
Reagents & Equipment:
-
Ketone (e.g., Ethyl acetoacetate, 1.0 eq)
-
Ethylene glycol (1.5 - 2.0 eq)
-
Anhydrous Toluene (solvent)
-
p-Toluenesulfonic acid monohydrate (p-TsOH, 0.01 - 0.05 eq, catalyst)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, Dean-Stark trap, condenser, heating mantle, separatory funnel, rotary evaporator.
Caption: Step-by-step workflow for the synthesis of a ketal protecting group.
Step-by-Step Methodology:
-
Assembly: To a round-bottom flask equipped with a magnetic stir bar, add the ketone (1.0 eq), ethylene glycol (1.5 eq), and toluene (approx. 0.2-0.4 M concentration of the ketone).
-
Catalyst Addition: Add the catalytic amount of p-TsOH (0.02 eq).
-
Reaction Setup: Assemble a Dean-Stark apparatus with a condenser on top of the flask.
-
Reflux: Heat the mixture to reflux. Water will begin to collect in the trap of the Dean-Stark apparatus as a toluene azeotrope.[13] Continue reflux until no more water is collected (typically 1-4 hours). The reaction can be monitored by TLC or GC-MS.
-
Cooling and Quenching: Allow the reaction to cool to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the p-TsOH catalyst.
-
Extraction: Separate the layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or ether) to recover any dissolved product.
-
Washing and Drying: Combine all organic layers and wash with brine to remove residual water. Dry the organic solution over anhydrous magnesium sulfate, then filter.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ketal, which can be further purified by distillation or chromatography if necessary. A 53.10% yield was reported for this specific synthesis after purification.[13]
Protocol 2: General Deprotection of a Ketal Group
This protocol outlines a standard method for ketal cleavage using aqueous acid.
Objective: To hydrolyze a ketal back to the parent ketone.
Reagents & Equipment:
-
Ketal-protected compound (1.0 eq)
-
Acetone or Tetrahydrofuran (THF) (solvent)
-
Aqueous Acid (e.g., 1-3 M HCl, or catalytic p-TsOH in water)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware.
Step-by-Step Methodology:
-
Dissolution: Dissolve the ketal-protected compound in a water-miscible solvent like acetone or THF.
-
Acidification: Add the aqueous acid solution and stir the mixture at room temperature. The reaction is typically complete within a few hours but should be monitored by TLC or GC-MS. Gentle heating can be applied to accelerate slow reactions.
-
Neutralization: Once the reaction is complete, carefully add saturated sodium bicarbonate solution until the mixture is neutral or slightly basic to quench the acid catalyst.
-
Extraction: If necessary, add a water-immiscible organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Extract the product into the organic layer.
-
Washing and Drying: Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the deprotected ketone.
Table of Alternative Deprotection Conditions: For substrates sensitive to strong aqueous acid, milder or alternative conditions have been developed.
| Reagent/Catalyst | Conditions | Substrate Compatibility | Reference |
| NaBArF₄ (cat.) | Water, 30 °C | Fast and mild; good for acid-sensitive groups. | [15] |
| Molecular Iodine (I₂) | Acetone | Neutral conditions, very fast. Tolerates acid-sensitive ethers and hydroxyl groups. | [16] |
| Bismuth Nitrate (Bi(NO₃)₃·5H₂O) | CH₂Cl₂, reflux | Chemoselective, mild Lewis acid conditions. | [17] |
| p-TsOH (cat.) | Acetone/Water | Standard, effective, but can be harsh for sensitive molecules. | [18] |
Strategic Application in Drug Development & Complex Synthesis
The true power of ketal protection is realized in multi-step syntheses where precise control of reactivity is required.
Case Study: Selective Grignard Reaction Consider a synthetic intermediate containing both a ketone and an ester. The goal is to perform a Grignard reaction exclusively at the ester site. Direct addition of a Grignard reagent would result in a mixture of products due to reaction at both electrophilic centers.[2]
-
The Challenge: Both the ketone and the ester are electrophilic and will react with a Grignard reagent.
-
The Solution:
-
Protect: Selectively protect the more reactive ketone as an ethylene ketal. The ester group is significantly less reactive towards diols under standard ketalization conditions and remains untouched.[6]
-
React: Introduce the Grignard reagent, which now only has one available reaction site: the ester carbonyl.
-
Deprotect: After the Grignard reaction is complete, treat the product with aqueous acid. This step hydrolyzes the ketal, regenerating the ketone, and also works up the Grignard reaction product to yield the final molecule.[2][3]
-
This strategy allows for the construction of complex carbon skeletons that would be otherwise inaccessible in a single step, highlighting the enabling role of protecting groups in modern organic synthesis.
Conclusion
Ketal protecting groups are an indispensable tool for the synthetic organic chemist. Their ease of formation, predictable stability across a wide range of non-acidic conditions, and clean, reliable deprotection make them a first-choice strategy for masking ketone functionality. By understanding the underlying mechanisms and having access to robust, field-tested protocols, researchers in drug development and other scientific fields can confidently leverage ketal protection to navigate complex synthetic pathways and achieve their molecular targets with precision and efficiency.
References
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Title: Acetals and ketals as protecting groups Source: YouTube URL: [Link]
-
Title: Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry Source: PMC (PubMed Central) URL: [Link]
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Title: Acetals as Protecting Groups for Aldehydes and Ketones Source: Chemistry Steps URL: [Link]
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Title: Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones Source: JoVE (Journal of Visualized Experiments) URL: [Link]
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Title: 9.7: Acetals as Protecting Groups Source: Chemistry LibreTexts URL: [Link]
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Title: 6.3: Carbonyl Protecting Groups Source: Chemistry LibreTexts URL: [Link]
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Title: The ethylene ketal protecting group in organic synthesis. An undergraduate laboratory experiment Source: Journal of Chemical Education (ACS Publications) URL: [Link]
-
Title: (PDF) Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry Source: ResearchGate URL: [Link]
-
Title: 10.4: Acetals and Ketals Source: Chemistry LibreTexts URL: [Link]
-
Title: Protecting Groups In Organic Synthesis Source: Neliti URL: [Link]
-
Title: A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids Source: ACS Omega URL: [Link]
-
Title: Hydrates, Hemiacetals, and Acetals Source: Master Organic Chemistry URL: [Link]
-
Title: A Mild, Room-Temperature Protection of Ketones and Aldehydes as 1,3-Dioxolanes under Basic Conditions Source: ResearchGate URL: [Link]
-
Title: 2.6 Protecting Groups in Synthesis Source: KPU Pressbooks URL: [Link]
-
Title: PROTECTING GROUPS FOR ORGANIC SYNTHESIS Source: Neliti URL: [Link]
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Title: Aldehyde synthesis by deprotection or hydrolysis Source: Organic Chemistry Portal URL: [Link]
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Title: A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids Source: PubMed Central URL: [Link]
-
Title: Protecting group Source: Wikipedia URL: [Link]
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Title: 17.8: Acetals as Protecting Groups Source: Chemistry LibreTexts URL: [Link]
-
Title: A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate Source: ResearchGate URL: [Link]
-
Title: Acetal/ketal formation and deprotection Source: Chemistry Stack Exchange URL: [Link]
-
Title: Highly Efficient Chemoselective Deprotection of O,O -Acetals and O,O -Ketals Catalyzed by Molecular Iodine in Acetone Source: ResearchGate URL: [Link]
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Title: A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
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The Stereochemical Landscape of 8-Methyl-1,4-dioxaspiro[4.5]decane Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 8-methyl-1,4-dioxaspiro[4.5]decane scaffold represents a significant structural motif in medicinal chemistry and natural product synthesis. Its rigid, three-dimensional architecture, governed by the stereochemistry at the spirocenter, the anomeric effect, and the conformational preferences of the cyclohexane ring, provides a valuable platform for the spatial presentation of functional groups. The introduction of a methyl group at the C8 position introduces an additional stereocenter, leading to a rich and complex stereochemical landscape. This guide provides a comprehensive technical overview of the stereochemistry of 8-methyl-1,4-dioxaspiro[4.5]decane systems, delving into the fundamental principles that dictate their structure, the synthetic strategies for stereocontrol, and the analytical methodologies for their characterization.
Introduction: The Significance of Spiroketals in Drug Discovery
Spiroketals, characterized by a central spirocyclic carbon atom common to two heterocyclic rings, are prevalent structural motifs in a wide array of biologically active natural products and pharmaceutical agents.[1][2] Their inherent rigidity and well-defined three-dimensional geometry make them attractive scaffolds in drug design, enabling precise orientation of substituents for optimal interaction with biological targets.[3] The 1,4-dioxaspiro[4.5]decane framework, in particular, serves as a common protecting group for cyclohexanones and as a core element in various bioactive molecules. The stereochemical intricacies of these systems are paramount to their biological function, as different stereoisomers can exhibit vastly different pharmacological profiles.
The Stereochemical Elements of 8-Methyl-1,4-dioxaspiro[4.5]decane
The introduction of a methyl group at the C8 position of the 1,4-dioxaspiro[4.5]decane core generates two chiral centers: the spirocyclic carbon (C5) and the carbon bearing the methyl group (C8). This gives rise to four possible stereoisomers, which can be grouped into two pairs of enantiomers: (5R, 8R), (5S, 8S) and (5R, 8S), (5S, 8R). These diastereomeric pairs, commonly referred to as cis and trans isomers, exhibit distinct physical, chemical, and biological properties.
The relative orientation of the methyl group with respect to the dioxolane ring defines the cis and trans isomers. In the cis isomer, the methyl group and the dioxolane ring are on the same face of the cyclohexane ring, while in the trans isomer, they are on opposite faces.
Conformational Analysis: A Delicate Balance of Forces
The three-dimensional structure of 8-methyl-1,4-dioxaspiro[4.5]decane is dictated by the conformational preferences of the cyclohexane ring and the stereoelectronic effects associated with the spiroketal moiety.
The Cyclohexane Ring: A Chair Conformation
The cyclohexane ring in the 1,4-dioxaspiro[4.5]decane system predominantly adopts a chair conformation to minimize torsional and steric strain. The spiro-fusion with the dioxolane ring introduces a degree of conformational constraint.
The Anomeric Effect: A Guiding Principle
A key stereoelectronic factor governing the stability of spiroketals is the anomeric effect. This effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (the spirocenter) to occupy an axial position. This axial orientation allows for a stabilizing hyperconjugative interaction between a lone pair of electrons on one of the ring oxygens and the antibonding orbital (σ*) of the adjacent C-O bond.[3] In the context of 8-methyl-1,4-dioxaspiro[4.5]decane, this effect influences the preferred conformation of the dioxolane ring and the overall shape of the molecule.
Conformational Preferences of cis- and trans-8-Methyl Isomers
The orientation of the C8-methyl group significantly influences the conformational equilibrium of the cyclohexane ring.
-
trans-Isomer: In the trans isomer, the methyl group can occupy either an axial or an equatorial position. The diequatorial conformation, where both the dioxolane moiety and the methyl group are effectively in equatorial positions relative to the chair, is generally the most stable, as it minimizes 1,3-diaxial interactions.
-
cis-Isomer: In the cis isomer, one substituent must be axial while the other is equatorial. The conformational preference will depend on the relative steric bulk of the dioxolane spiro-system versus the methyl group.
Insights from X-ray Crystallography
While a crystal structure for 8-methyl-1,4-dioxaspiro[4.5]decane itself is not publicly available, the structure of the closely related (±)-(7RS,8SR)-7-methyl-1,4-dioxaspiro[4.5]decane-7,8-diol provides invaluable experimental insight.[4] In this structure, the cyclohexane ring adopts a chair conformation, and the five-membered dioxolane ring is in a twist conformation.[4] This experimentally determined geometry strongly supports the theoretical understanding of the conformational preferences in this spirocyclic system.
Stereoselective Synthesis: Gaining Control over Stereochemistry
The synthesis of specific stereoisomers of 8-methyl-1,4-dioxaspiro[4.5]decane requires careful consideration of kinetic versus thermodynamic control.
Thermodynamic vs. Kinetic Control in Spiroketalization
The formation of spiroketals is often a reversible process, allowing for equilibration to the most thermodynamically stable isomer.[2]
-
Thermodynamic Control: Achieved under equilibrating conditions (e.g., prolonged reaction times, elevated temperatures, or the presence of a strong acid catalyst), this approach typically favors the formation of the most stable stereoisomer, which is often the one that minimizes steric interactions and maximizes stabilizing anomeric effects.
-
Kinetic Control: Under milder, non-equilibrating conditions (e.g., low temperatures, short reaction times), the product distribution is determined by the relative rates of formation of the different stereoisomers. This can allow for the synthesis of less stable, or "contrathermodynamic," products.[1]
Figure 1: A conceptual workflow illustrating the principle of kinetic versus thermodynamic control in spiroketalization reactions.
Synthetic Protocol: Stereoselective Ketalization
The most common route to 1,4-dioxaspiro[4.5]decanes is the ketalization of a corresponding cyclohexanone derivative. To synthesize 8-methyl-1,4-dioxaspiro[4.5]decane, one would start with 4-methylcyclohexanone.
Step-by-Step Experimental Protocol:
-
Reactant Preparation: To a solution of 4-methylcyclohexanone (1.0 equivalent) in a suitable solvent (e.g., toluene or benzene) is added ethylene glycol (1.1-1.5 equivalents).
-
Catalyst Addition: A catalytic amount of a strong acid, such as p-toluenesulfonic acid (pTSA) or a Lewis acid, is added to the mixture.
-
Water Removal: The reaction is heated to reflux with azeotropic removal of water using a Dean-Stark apparatus. The progress of the reaction can be monitored by techniques such as TLC or GC-MS.
-
Workup: Upon completion, the reaction is cooled to room temperature and quenched with a mild base (e.g., saturated aqueous sodium bicarbonate solution). The organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by distillation to yield the desired 8-methyl-1,4-dioxaspiro[4.5]decane. The ratio of cis to trans isomers will depend on the reaction conditions.
Causality Behind Experimental Choices:
-
Azeotropic Removal of Water: The ketalization reaction is an equilibrium process. The continuous removal of the water byproduct drives the equilibrium towards the formation of the spiroketal.
-
Choice of Catalyst: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the diol. The choice and amount of catalyst can influence the rate of both the forward and reverse reactions, thereby affecting the stereochemical outcome.
Analytical Techniques for Stereochemical Determination
The characterization and differentiation of the stereoisomers of 8-methyl-1,4-dioxaspiro[4.5]decane rely on a combination of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the stereochemistry of these systems.
-
¹H NMR: The chemical shifts and coupling constants of the protons on the cyclohexane ring are highly sensitive to their axial or equatorial orientation. For instance, axial protons typically resonate at a higher field (lower ppm) than their equatorial counterparts. The relative stereochemistry of the methyl group can often be determined by observing through-space correlations in Nuclear Overhauser Effect (NOE) experiments.
-
¹³C NMR: The chemical shifts of the carbon atoms in the cyclohexane ring also differ depending on their local environment and the overall conformation of the molecule.
| Technique | Information Gained | Expected Observations for 8-Methyl-1,4-dioxaspiro[4.5]decane Isomers |
| ¹H NMR | Proton chemical shifts and coupling constants. | Distinct signals for axial and equatorial protons. The chemical shift of the methyl group will differ between the cis and trans isomers. |
| ¹³C NMR | Carbon chemical shifts. | Different chemical shifts for the carbons of the cyclohexane ring and the methyl group in the cis and trans isomers. |
| NOESY | Through-space proton-proton correlations. | Correlations between the methyl protons and specific protons on the cyclohexane ring can establish the cis or trans relationship. |
Chiral Chromatography
For the separation and analysis of the enantiomers, chiral chromatography techniques such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) are indispensable. These methods employ a chiral stationary phase that interacts differently with the two enantiomers of a pair, leading to their separation.
Figure 2: A workflow diagram for the separation and stereochemical analysis of 8-methyl-1,4-dioxaspiro[4.5]decane isomers.
Computational Chemistry
Theoretical calculations, particularly using Density Functional Theory (DFT), have become invaluable for predicting the relative stabilities of different stereoisomers and their corresponding NMR parameters.[3] By calculating the Gibbs free energies of the various possible conformations of the cis and trans isomers, one can predict the thermodynamically favored product. Furthermore, computational methods can aid in the assignment of NMR spectra by predicting the chemical shifts for each isomer.
Conclusion and Future Perspectives
The stereochemistry of 8-methyl-1,4-dioxaspiro[4.5]decane systems is a fascinating interplay of conformational preferences and stereoelectronic effects. A thorough understanding of these principles is crucial for the rational design and synthesis of novel drug candidates and complex natural products. While this guide provides a foundational understanding, further experimental and computational studies on this specific system would be highly beneficial. The development of novel stereoselective synthetic methodologies and the application of advanced analytical techniques will undoubtedly continue to unravel the subtleties of this important class of molecules, paving the way for new discoveries in chemical and biomedical research.
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MDPI. (n.d.). Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. Retrieved from [Link]
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The Journal of Organic Chemistry. (1982). Useful route to 1,6-dioxaspiro[4.4]nonane and 1,6-dioxaspiro[4.5]decane derivatives. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid. Retrieved from [Link]
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- 1. Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mskcc.org [mskcc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Crystal structure of (±)-(7RS,8SR)-7-methyl-1,4-dioxaspiro[4.5]decane-7,8-diol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate: A Detailed Guide for Researchers
This comprehensive guide provides detailed application notes and protocols for the synthesis of Methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate, a valuable intermediate in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis, offering in-depth technical insights and a robust, validated methodology.
Introduction
This compound is a spirocyclic compound incorporating a protected ketone and a methyl ester functionality. The 1,4-dioxaspiro[4.5]decane core is a common motif in natural products and pharmacologically active molecules, serving as a rigid scaffold to orient substituents in a defined three-dimensional space. The presence of the ketal protecting group allows for selective transformations at other positions of the molecule without interference from the otherwise reactive ketone. This guide details a reliable two-step synthesis beginning with the preparation of the key intermediate, methyl 1-methyl-4-oxocyclohexanecarboxylate, followed by the protective ketalization.
Synthetic Strategy and Mechanistic Overview
The synthesis of the target molecule is achieved through a two-stage process. The first stage involves the synthesis of the core cyclohexanone structure, methyl 1-methyl-4-oxocyclohexanecarboxylate. The second stage is the protection of the ketone functionality as a cyclic ketal using ethylene glycol.
Stage 1: Synthesis of Methyl 1-methyl-4-oxocyclohexanecarboxylate
A reliable method for the synthesis of methyl 1-methyl-4-oxocyclohexanecarboxylate involves the catalytic reduction of methyl 1-methyl-4-oxo-2-cyclohexenecarboxylate.[1] This precursor can be synthesized through various methods, including the Robinson annulation, which is a powerful tool for the formation of six-membered rings.[2][3][4][5] The Robinson annulation involves a Michael addition followed by an intramolecular aldol condensation.[4]
Stage 2: Ketalization
The second stage employs an acid-catalyzed ketalization to protect the ketone group of methyl 1-methyl-4-oxocyclohexanecarboxylate. This reaction is an equilibrium process where the ketone reacts with a diol, in this case, ethylene glycol, in the presence of an acid catalyst to form a cyclic ketal.[6] The removal of water, a byproduct of the reaction, is crucial to drive the equilibrium towards the product.[6] This is typically achieved by azeotropic distillation using a Dean-Stark apparatus.
Below is a workflow diagram illustrating the synthetic pathway:
Caption: Synthetic workflow for this compound.
Experimental Protocols
Part 1: Synthesis of Methyl 1-methyl-4-oxocyclohexanecarboxylate
This protocol is adapted from a literature procedure for the catalytic reduction of the corresponding cyclohexenone derivative.[1]
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Notes |
| Methyl 1-methyl-4-oxo-2-cyclohexenecarboxylate | 35490-07-4 | 182.20 | 100 g | Starting material |
| 10% Palladium on Carbon (Pd/C) | 7440-05-3 | 106.42 (Pd) | 5 g | Catalyst |
| Ethyl Acetate | 141-78-6 | 88.11 | 600 mL | Solvent |
| Hydrogen Gas (H₂) | 1333-74-0 | 2.02 | ~14 L | In a balloon or from a cylinder |
Procedure:
-
Reaction Setup: In a suitable hydrogenation flask or a thick-walled round-bottom flask equipped with a magnetic stir bar, dissolve 100 g of methyl 1-methyl-4-oxo-2-cyclohexenecarboxylate in 600 mL of ethyl acetate.
-
Catalyst Addition: Carefully add 5 g of 10% Pd/C to the solution.
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas three times to ensure an inert atmosphere. Maintain a positive pressure of hydrogen (approximately 1 atmosphere) and stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by the uptake of hydrogen. The absorption of approximately 14 liters of hydrogen indicates the completion of the reaction, which typically takes about 2 hours.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen in a well-ventilated fume hood. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethyl acetate to ensure complete recovery of the product.
-
Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by vacuum distillation (b.p. 82°-84° C at 0.5 mmHg) to yield methyl 1-methyl-4-oxocyclohexanecarboxylate as a colorless oil (expected yield: ~96.5 g, 95.4%).[1]
Part 2: Synthesis of this compound
This protocol is based on a standard procedure for the ketalization of cyclohexanone derivatives.[1]
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Notes |
| Methyl 1-methyl-4-oxocyclohexanecarboxylate | 112235-91-9 | 170.21 | 1 equivalent | Starting material from Part 1 |
| Ethylene Glycol | 107-21-1 | 62.07 | 1.2 equivalents | Reagent for ketal formation |
| p-Toluenesulfonic acid monohydrate (p-TsOH) | 6192-52-5 | 190.22 | 0.05 equivalents | Acid catalyst |
| Benzene or Toluene | 71-43-2 or 108-88-3 | 78.11 or 92.14 | Sufficient volume | Solvent for azeotropic water removal |
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a condenser, add methyl 1-methyl-4-oxocyclohexanecarboxylate (1 eq), benzene or toluene, ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).
-
Azeotropic Distillation: Heat the reaction mixture to reflux. Water will be formed as a byproduct and will be collected in the Dean-Stark trap as an azeotrope with the solvent. Continue the reflux until no more water is collected in the trap, indicating the completion of the reaction.
-
Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product. The product, this compound, is often obtained as a clear liquid and may be used in the next step without further purification if deemed sufficiently pure by analytical methods (e.g., NMR, GC-MS).[1] If necessary, further purification can be achieved by vacuum distillation.
Application Notes and Scientific Rationale
-
Choice of Catalyst in Hydrogenation: Palladium on carbon is a highly efficient and widely used catalyst for the reduction of carbon-carbon double bonds.[1] Its heterogeneous nature allows for easy removal by filtration after the reaction. The 10% loading is standard and provides a good balance between reactivity and cost.
-
Solvent for Ketalization: Benzene or toluene are the preferred solvents for ketalization reactions employing a Dean-Stark trap.[1] Their ability to form a low-boiling azeotrope with water facilitates the removal of the byproduct, thereby driving the equilibrium towards the formation of the ketal.
-
Acid Catalyst in Ketalization: p-Toluenesulfonic acid is a common, effective, and relatively mild solid acid catalyst for ketal formation.[6] Its use in catalytic amounts minimizes side reactions. Other acid catalysts such as sulfuric acid can also be used, but p-TsOH is often preferred for its ease of handling.
-
Reaction Monitoring: For both steps, thin-layer chromatography (TLC) can be a valuable tool for monitoring the progress of the reaction by observing the disappearance of the starting material and the appearance of the product.
-
Safety Precautions:
-
Hydrogen gas is highly flammable and should be handled with extreme care in a well-ventilated fume hood, away from any ignition sources.
-
Benzene is a known carcinogen, and toluene is a flammable and toxic solvent. All manipulations should be performed in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Acids should be handled with care, and appropriate PPE should be worn.
-
Conclusion
The synthesis of this compound presented in this guide is a robust and reproducible method suitable for laboratory-scale preparation. By understanding the underlying principles of each reaction step and adhering to the detailed protocols, researchers can confidently synthesize this valuable chemical intermediate for their drug discovery and development programs.
References
-
Robinson annulation - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]
-
Robinson Annulation - J&K Scientific LLC. (2025, March 23). Retrieved January 21, 2026, from [Link]
-
Video: Cyclohexenones via Michael Addition and Aldol Condensation: The Robinson Annulation - JoVE. (2023, April 30). Retrieved January 21, 2026, from [Link]
-
Dieckmann condensation - Grokipedia. (n.d.). Retrieved January 21, 2026, from [Link]
-
Dieckmann Condensation - Organic Chemistry Portal. (n.d.). Retrieved January 21, 2026, from [Link]
-
23.12: The Robinson Annulation Reaction - Chemistry LibreTexts. (2024, September 30). Retrieved January 21, 2026, from [Link]
-
Synthesis of methyl 1-methyl-4-oxocyclohexanecarboxylate - PrepChem.com. (n.d.). Retrieved January 21, 2026, from [Link]
-
A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids | ACS Omega. (2018, May 7). Retrieved January 21, 2026, from [Link]
Sources
Application Notes and Protocols for the Synthesis of Substituted Dioxaspirodecanes
Introduction: The Significance of Dioxaspirodecanes in Modern Chemistry
The dioxaspirodecane scaffold, a core component of the broader spiroketal class of organic compounds, represents a privileged structure in medicinal chemistry and natural product synthesis.[1][2] These rigid, three-dimensional architectures are found in a multitude of biologically active molecules, where they often serve to orient functional groups in a precise spatial arrangement, crucial for molecular recognition and biological activity.[1][3] Their prevalence in natural products, from potent antibiotics to complex anticancer agents, has made the development of robust and stereocontrolled synthetic routes to access these structures a significant endeavor for researchers in drug discovery and development.[2][3]
This application note provides a detailed, field-proven laboratory protocol for the preparation of a representative substituted dioxaspirodecane, 1,5-dioxaspiro[5.5]undecane, through the acid-catalyzed spiroketalization of cyclohexanone and 1,3-propanediol. We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step experimental procedure, and offer insights into process optimization and troubleshooting.
Reaction Principle: Acid-Catalyzed Spiroketalization
The formation of dioxaspirodecanes from a ketone and a diol is a classic example of an acid-catalyzed acetalization reaction. The overall transformation involves the reaction of one equivalent of a ketone with one equivalent of a diol to form the spiroketal and one equivalent of water. The reaction is reversible, and to drive it towards the product, water is typically removed from the reaction mixture, often by azeotropic distillation with a suitable solvent like toluene using a Dean-Stark apparatus.
The mechanism, initiated by a Brønsted or Lewis acid catalyst, proceeds through several key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the ketone, rendering the carbonyl carbon more electrophilic.
-
Nucleophilic Attack by the Diol: One of the hydroxyl groups of the diol acts as a nucleophile and attacks the activated carbonyl carbon, forming a hemiacetal intermediate.
-
Proton Transfer and Elimination of Water: A proton transfer from the newly added hydroxyl group to one of the existing hydroxyl groups, followed by the elimination of a water molecule, generates a resonance-stabilized oxonium ion.
-
Intramolecular Cyclization: The second hydroxyl group of the diol tether then attacks the oxonium ion in an intramolecular fashion, leading to the formation of the second ring of the spiroketal.
-
Deprotonation: Finally, deprotonation of the resulting oxonium ion regenerates the acid catalyst and yields the neutral spiroketal product.
Caption: Generalized mechanism of acid-catalyzed spiroketalization.
Experimental Protocol: Synthesis of 1,5-Dioxaspiro[5.5]undecane
This protocol details the synthesis of 1,5-dioxaspiro[5.5]undecane from cyclohexanone and 1,3-propanediol using p-toluenesulfonic acid as the catalyst.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Purity |
| Cyclohexanone | 98.14 | 10.0 g | 0.102 | >99% |
| 1,3-Propanediol | 76.09 | 8.5 g | 0.112 | >99% |
| p-Toluenesulfonic acid monohydrate | 190.22 | 0.2 g | 0.001 | >98% |
| Toluene | - | 100 mL | - | Anhydrous |
| Saturated Sodium Bicarbonate Solution | - | 50 mL | - | - |
| Brine (Saturated NaCl Solution) | - | 50 mL | - | - |
| Anhydrous Magnesium Sulfate | - | 5 g | - | - |
Equipment
-
250 mL round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis of 1,5-dioxaspiro[5.5]undecane.
-
Apparatus Setup: Assemble a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure all glassware is dry.
-
Charging the Flask: To the round-bottom flask, add cyclohexanone (10.0 g, 0.102 mol), 1,3-propanediol (8.5 g, 0.112 mol), p-toluenesulfonic acid monohydrate (0.2 g, 0.001 mol), and toluene (100 mL). Add a magnetic stir bar.
-
Heating to Reflux: Heat the reaction mixture to reflux using a heating mantle. The toluene will begin to boil and carry water over into the Dean-Stark trap as an azeotrope.
-
Reaction Monitoring: Continue refluxing for 2-4 hours, or until the theoretical amount of water (approximately 1.8 mL) has been collected in the Dean-Stark trap. The reaction can also be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the consumption of the starting material.
-
Cooling and Quenching: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
-
Aqueous Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 25 mL) to neutralize the acid catalyst, and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.
-
Purification: The crude product can be purified by vacuum distillation to yield 1,5-dioxaspiro[5.5]undecane as a colorless oil. A typical yield for this procedure is in the range of 70-85%.[4]
Characterization
-
Appearance: Colorless oil
-
¹H NMR (CDCl₃, 400 MHz): δ 3.85 (t, 4H), 1.75 (quint, 2H), 1.55-1.45 (m, 10H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 98.5, 60.5, 35.0, 25.5, 23.0, 19.0.
-
Mass Spectrometry (EI): m/z (%) = 156 (M+), 113, 99, 86, 69, 55.
Safety Precautions
-
Cyclohexanone: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and serious eye irritation. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
p-Toluenesulfonic acid: Causes severe skin burns and eye damage. Handle with care and avoid inhalation of dust.
-
Toluene: Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation. Suspected of damaging fertility or the unborn child. Work in a well-ventilated fume hood and wear appropriate PPE.
-
1,3-Propanediol: May cause eye, skin, and respiratory tract irritation. Handle with appropriate care.
Troubleshooting and Optimization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | Ensure efficient water removal; extend reaction time. Check the quality of the acid catalyst. |
| Loss of product during work-up. | Ensure complete extraction and careful handling during transfers. | |
| Incomplete Reaction | Inefficient water removal. | Ensure the Dean-Stark trap is functioning correctly. Use anhydrous solvent. |
| Insufficient catalyst. | Increase the catalyst loading slightly (e.g., to 2 mol%). | |
| Low reaction temperature. | Ensure the mixture is refluxing vigorously. | |
| Formation of Byproducts | Side reactions due to prolonged heating or strong acid concentration. | Monitor the reaction closely and stop it once the starting material is consumed. Consider using a milder acid catalyst. |
| Product is Contaminated with Starting Material | Incomplete reaction or inefficient purification. | Extend reaction time or improve the efficiency of the vacuum distillation. |
Conclusion
The acid-catalyzed spiroketalization of ketones and diols is a reliable and versatile method for the synthesis of dioxaspirodecanes. The protocol presented here for the preparation of 1,5-dioxaspiro[5.5]undecane is a robust procedure suitable for a research laboratory setting. By understanding the underlying reaction mechanism and paying careful attention to experimental details, researchers can efficiently synthesize this important class of compounds for further investigation and application in drug discovery and materials science.
References
-
Organic Syntheses. (2016). Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. PubMed Central. Available at: [Link]
-
Sloan Kettering Institute. (n.d.). Stereoselective Diversity-Oriented Synthesis of Spiroketals. Available at: [Link]
-
MDPI. (2019). Synthetic Routes to Approved Drugs Containing a Spirocycle. Available at: [Link]
-
University of Rochester. (n.d.). How to Troubleshoot a Reaction. Department of Chemistry. Available at: [Link]
Sources
Application Notes and Protocols for the Formation of Dioxaspiro Compounds
For: Researchers, scientists, and drug development professionals.
Introduction
Dioxaspiro compounds, characterized by two heterocyclic rings sharing a single central carbon atom with an oxygen in each ring alpha to the spirocenter, are significant structural motifs in a vast array of natural products and pharmacologically active molecules.[1] Their unique three-dimensional and conformationally constrained frameworks often serve as key pharmacophores, making them attractive targets in drug discovery and development.[1][2] Notable examples include antiparasitic agents like avermectins and protein phosphatase inhibitors such as okadaic acid.[1][2] The synthesis of these complex structures, particularly the stereoselective construction of the spiroketal core, presents a considerable challenge in organic synthesis.[3] This guide provides an in-depth exploration of the primary reaction mechanisms governing the formation of dioxaspiro compounds and offers detailed protocols for their synthesis.
I. Acid-Catalyzed Spiroketalization: The Classic Approach
The most fundamental and widely employed method for constructing the dioxaspiro framework is the acid-catalyzed cyclization of a dihydroxy ketone precursor.[1] This thermodynamically driven process often favors the formation of the most stable spiroketal isomer, which is influenced by the anomeric effect, minimization of steric interactions, and potential intramolecular hydrogen bonding.[4]
A. Reaction Mechanism
The reaction proceeds through the following key steps:
-
Protonation of the Ketone: The reaction is initiated by the protonation of the carbonyl oxygen of the dihydroxy ketone by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon.
-
Intramolecular Nucleophilic Attack: One of the tethered hydroxyl groups acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a hemiacetal intermediate.
-
Formation of an Oxocarbenium Ion: The hydroxyl group of the hemiacetal is protonated, followed by the elimination of a water molecule to generate a highly reactive oxocarbenium ion.[4]
-
Second Intramolecular Cyclization: The remaining hydroxyl group then attacks the electrophilic carbon of the oxocarbenium ion, completing the formation of the second ring and the spiroketal core.
-
Deprotonation: Finally, deprotonation of the resulting oxonium ion regenerates the acid catalyst and yields the neutral dioxaspiro compound.
It is important to note that under acidic conditions, spiroketals can undergo epimerization or isomerization, which can be both an advantage in driving the reaction towards the thermodynamic product and a challenge when a non-thermodynamic isomer is desired.[4][5]
B. Visualization of the Mechanism
Caption: Acid-catalyzed formation of a dioxaspiro compound.
C. Protocol: Synthesis of 1,7-Dioxaspiro[5.5]undecane from 6-Hydroxy-1-nonanone
This protocol outlines the synthesis of a simple[6][6]-spiroketal.
Materials:
-
6-Hydroxy-1-nonanone
-
p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst
-
Toluene
-
Dean-Stark apparatus
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 6-hydroxy-1-nonanone (1.0 g, 6.32 mmol) and toluene (50 mL).
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 equivalents, 60 mg).
-
Heat the reaction mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and quench by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the pure 1,7-dioxaspiro[5.5]undecane.
II. Transition-Metal Catalyzed Spiroketalization
To overcome the often harsh conditions and lack of stereocontrol in traditional acid-catalyzed methods, transition-metal catalysis has emerged as a powerful alternative for spiroketal synthesis.[2] Catalysts based on gold, iridium, palladium, and rhodium have been successfully employed.[2][7]
A. Mechanism: Gold-Catalyzed Cyclization of Alkynediols
A prominent example is the gold(I)-catalyzed spiroketalization of alkynediols.[8]
-
Alkyne Activation: A cationic gold(I) catalyst coordinates to the alkyne, activating it towards nucleophilic attack.
-
Intramolecular Hydroalkoxylation: One of the hydroxyl groups attacks the activated alkyne in an exo or endo fashion, leading to the formation of a vinylgold intermediate.
-
Protodeauration: The vinylgold species is protonated, releasing the gold(I) catalyst and forming an enol ether.
-
Tautomerization and Cyclization: The enol ether can then tautomerize to a ketone, which subsequently undergoes an intramolecular cyclization with the remaining hydroxyl group, often under the influence of the reaction conditions or a co-catalyst, to form the spiroketal.[6] Alternatively, a second intramolecular hydroalkoxylation can occur.
B. Visualization of the Workflow
Caption: General workflow for transition-metal catalyzed spiroketalization.
III. Oxidative Cyclization Strategies
Oxidative cyclization provides another elegant route to dioxaspiro compounds, often from precursors that do not contain the ketone functionality.
A. Mechanism: Oxidative Spirocyclization of β-Furyl Amides
A notable example involves the m-chloroperoxybenzoic acid (m-CPBA)-mediated oxidation of β-furyl amides to form spiro-γ-butenolide-γ-butyrolactones.[9]
-
Furan Oxidation: The furan ring is oxidized by m-CPBA to a highly reactive intermediate.
-
Intramolecular Nucleophilic Attack: The tethered amide, acting as a nucleophile, attacks the oxidized furan ring, leading to spirocyclization.[9]
-
Amide Cleavage and Rearrangement: This is followed by a cascade of reactions, including amide cleavage, to form the spiro-γ-butenolide-γ-butyrolactone structure.[9] In situ NMR studies have been instrumental in elucidating the key intermediates in this complex cascade.[9]
B. Pinnick Oxidation in Dioxaspiro Synthesis
The Pinnick oxidation, which converts aldehydes to carboxylic acids using sodium chlorite (NaClO₂), can be a key step in a multi-step synthesis of dioxaspiro compounds where a carboxylic acid intermediate is required.[10][11] While not a direct spiroketalization method, its mild conditions and tolerance for various functional groups make it highly valuable.[10][12]
Mechanism of Pinnick Oxidation:
-
Formation of Chlorous Acid: Sodium chlorite reacts with a mild acid (e.g., NaH₂PO₄) to form the active oxidant, chlorous acid (HClO₂).[12]
-
Addition to Aldehyde: The chlorous acid adds to the aldehyde.
-
Pericyclic Fragmentation: The resulting intermediate undergoes a pericyclic fragmentation, transferring the aldehyde hydrogen to an oxygen on the chlorine and releasing hypochlorous acid (HOCl).[10][12]
-
Scavenging of HOCl: A scavenger, such as 2-methyl-2-butene, is typically added to react with the HOCl byproduct, preventing side reactions.[12]
IV. Rearrangement Reactions in Dioxaspiro Formation
Rearrangement reactions can offer unique and sometimes unexpected pathways to dioxaspiro compounds.[13] These can involve complex cascades initiated by various reagents or conditions.[14]
A. Oxidative Rearrangement of Enol Ethers
An oxidative rearrangement of enol ethers using reagents like m-CPBA can lead to the formation of spiroketals.[13] This method provides a distinct approach to these structures from readily available starting materials.[13]
V. Role of Protecting Groups
In the synthesis of complex molecules containing the dioxaspiro motif, the use of protecting groups is often indispensable.[15][16] They are used to temporarily mask reactive functional groups to prevent unwanted side reactions.[17][18]
A. Orthogonal Protecting Group Strategy
An orthogonal protecting group strategy is particularly powerful.[18] This involves using multiple protecting groups in the same molecule that can be removed under different, specific conditions, allowing for the selective unmasking and reaction of different functional groups.[18][19] For instance, an acid-labile group like Boc can be used alongside a base-labile group like Fmoc.[18]
VI. Comparative Data of Catalytic Systems
| Catalytic System | Substrate Example | Catalyst Loading (mol%) | Reaction Time | Yield (%) | Diastereoselectivity (dr) | Enantioselectivity (ee %) | Reference |
| Transition Metal | |||||||
| AuCl | Unsaturated Alkynediol | 5 | 30 min | 95 | >20:1 | - | [7] |
| [Ir(cod)Cl]₂ / Ligand | 2-(1-hydroxyallyl)phenol | 2.5 (Ir), 6 (Ligand) | 12 h | 86 | >20:1 | >99 | [7][20] |
| PtCl₂ | Alkynediol | 5 | 24 h | 85 | 10:1 | - | [7] |
| Acid-Catalyzed | |||||||
| p-TsOH | Dihydroxyketone | catalytic | Varies | Generally Good | Thermodynamically controlled | - | [4] |
| Co-Catalyzed | |||||||
| Ag/Brønsted Acid | β-Alkynyl Ketone | - | - | Good | Excellent | - | [6] |
VII. Conclusion
The formation of dioxaspiro compounds can be achieved through a variety of reaction mechanisms, each with its own advantages and limitations. The classical acid-catalyzed spiroketalization remains a robust method for accessing thermodynamically stable products. For more complex targets requiring high stereocontrol, transition-metal catalyzed reactions offer a milder and more selective alternative. Oxidative cyclizations and rearrangement reactions provide novel and powerful strategies for constructing these intricate architectures. The judicious use of protecting groups is crucial in multi-step syntheses to ensure the desired reactivity and chemoselectivity. The choice of synthetic route will ultimately depend on the specific structure of the target molecule, the desired stereochemistry, and the functional group tolerance required.
References
-
Epimerization of spiroacetals through acid-catalyzed heterolysis. - ResearchGate. Available at: [Link]
-
The acid-catalyzed oxido-reduction of spiroketals. Evidence for stereoelectronic control in hydride transfer to cyclic oxenium ions - Canadian Science Publishing. Available at: [Link]
-
Spiroketals - Wikipedia. Available at: [Link]
-
Strategies for Spiroketal Synthesis Based on Transition-Metal Catalysis. Available at: [Link]
-
Ag/Brønsted Acid Co-Catalyzed Spiroketalization of β-Alkynyl Ketones toward Spiro[chromane-2,1′-isochromene] Derivatives | Organic Letters - ACS Publications. Available at: [Link]
-
Proposed reaction mechanism for formation of the spiro compounds 3 and 5. Available at: [Link]
-
Asymmetric Synthesis of Naturally Occuring Spiroketals - PMC - PubMed Central. Available at: [Link]
-
Proposed mechanism for the synthesis of dioxaspiro derivatives. - ResearchGate. Available at: [Link]
-
Ir-Catalyzed Asymmetric Cascade Allylation/Spiroketalization Reaction for Stereoselective Synthesis of Oxazoline-Spiroketals | Organic Letters - ACS Publications - American Chemical Society. Available at: [Link]
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Pinnick oxidation - Wikipedia. Available at: [Link]
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Rearrangement and Cascade Reactions: New Synthetic Methods and the Total Synthesis of Diazonamide A by David Lee Waller - D-Scholarship@Pitt. Available at: [Link]
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Pinnick oxidation - Grokipedia. Available at: [Link]
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Pinnick Oxidation: Mechanism & Examples | NROChemistry. Available at: [Link]
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The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Available at: [Link]
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Protecting Groups. Available at: [Link]
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Protecting Group Strategies in Natural Product Biosynthesis - PubMed. Available at: [Link]
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Rearrangement Reactions of 1,1-Divinyl-2-phenylcyclopropanes - PMC - NIH. Available at: [Link]
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Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant - ResearchGate. Available at: [Link]
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Proposed mechanism for the formation of dioxa‐azaspirodecene derivatives. Available at: [Link]
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Pinnick-Lindgren Oxidation - SynArchive. Available at: [Link]
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Pinnick Oxidation - YouTube. Available at: [Link]
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Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant - Consensus. Available at: [Link]
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1,4-Dioxaspiro[2.2]pentanes. Synthesis, spectroscopic properties, and reactions with nucleophiles | The Journal of Organic Chemistry - ACS Publications - American Chemical Society. Available at: [Link]
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PROTECTING GROUPS FOR ORGANIC SYNTHESIS - Neliti. Available at: [Link]
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Oxidative Spirocyclization of β-Furyl Amides for the Assembly of Spiro-γ-butenolide-γ-butyrolactones - PMC - NIH. Available at: [Link]
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PIFA-Mediated oxidative cyclization of 1-aroyl-N-arylcyclopropane-1-carboxamides and their application in the synthesis of pyrrolo[3,2-c]quinolinones - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
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Rearrangement of a carboxy-substituted spiro[4.4]nonatriene to annulated fulvenes through a Pd(ii)-mediated 1,5-vinyl shift - NIH. Available at: [Link]
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Protective Group Strategies - ResearchGate. Available at: [Link]
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Protecting group - Wikipedia. Available at: [Link]
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The Strategic Utility of Methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate in Modern Drug Discovery
Introduction: Embracing the Third Dimension in Medicinal Chemistry
In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that can effectively and selectively interact with complex biological targets is paramount. There is a discernible shift away from planar, aromatic structures towards more three-dimensional scaffolds that can better mimic natural ligands and engage with intricate binding pockets.[1][2] It is within this context that spirocyclic systems, such as Methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate, have emerged as building blocks of significant interest. This application note serves as a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic application of this versatile spirocyclic building block.
The inherent three-dimensionality of the 1,4-dioxaspiro[4.5]decane framework provides a rigid and well-defined orientation of substituents in space. This structural feature is particularly advantageous in rational drug design, as it allows for precise control over the spatial arrangement of pharmacophoric elements, leading to enhanced potency and selectivity. The presence of a protected ketone (as a ketal), a quaternary center bearing a methyl group, and a modifiable methyl ester functionality makes this compound a highly valuable and versatile starting material for the synthesis of complex molecular targets, including but not limited to high-affinity H3 receptor agonists and selective TACE inhibitors.[3][4][5] This guide will provide detailed protocols for the synthesis and derivatization of this building block, underpinned by mechanistic rationale and practical insights.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties and spectroscopic signature of a building block is fundamental to its effective utilization. The data presented below serves as a reference for quality control and reaction monitoring.
| Property | Value |
| Molecular Formula | C₁₁H₁₈O₄ |
| Molecular Weight | 214.26 g/mol |
| Appearance | Colorless to light-yellow liquid |
| CAS Number | 87787-08-4 |
| Storage | 2-8°C, under inert gas |
Synthesis of the Core Scaffold: A Step-by-Step Protocol
The synthesis of this compound can be achieved through a two-step process starting from the commercially available Methyl 4-oxocyclohexanecarboxylate. The following protocol is an adaptation based on established methods for similar structures.[6]
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of this compound
Part A: α-Methylation of Methyl 4-oxocyclohexanecarboxylate
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 100 mL). Cool the flask to -78 °C in a dry ice/acetone bath.
-
LDA Formation: Slowly add n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C. Stir the solution for 30 minutes to form lithium diisopropylamide (LDA).
-
Enolate Formation: Add a solution of Methyl 4-oxocyclohexanecarboxylate (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
Alkylation: Add methyl iodide (1.2 eq) dropwise to the reaction mixture. Allow the reaction to stir at -78 °C for 2 hours and then warm to room temperature overnight.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford Methyl 4-methyl-4-oxocyclohexanecarboxylate.
Part B: Ketalization
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add a solution of Methyl 4-methyl-4-oxocyclohexanecarboxylate (1.0 eq) in toluene (100 mL).
-
Addition of Reagents: Add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).
-
Reaction: Heat the mixture to reflux and monitor the removal of water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature. Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purification: The crude product, this compound, can often be used in the next step without further purification. If necessary, purify by vacuum distillation or flash column chromatography.
Key Transformations and Applications
The strategic value of this compound lies in the orthogonal reactivity of its functional groups. The ketal serves as a robust protecting group for the ketone, which can be selectively deprotected under acidic conditions. The methyl ester can be readily transformed into a variety of other functional groups, including carboxylic acids, amides, and alcohols.
Deprotection of the Ketal Moiety
The regeneration of the ketone functionality is a crucial step in many synthetic routes. This is typically achieved by acid-catalyzed hydrolysis.
Caption: Ketal deprotection workflow.
Protocol 2: Ketal Deprotection
-
Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).
-
Acid Addition: Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid, or a milder acid like acetic acid.[7]
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting ketone by flash column chromatography if necessary.
Transformations of the Methyl Ester
The methyl ester group is a versatile handle for further molecular elaboration. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or reduced to the primary alcohol.
1. Hydrolysis to the Carboxylic Acid
Caption: Ester hydrolysis workflow.
Protocol 3: Ester Hydrolysis
-
Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Base Addition: Add lithium hydroxide (LiOH, 1.5 eq) and stir the mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Acidify the reaction mixture to pH ~3 with 1 M HCl. Extract the product with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid.[8]
2. Amide Bond Formation
The resulting carboxylic acid is a key intermediate for the synthesis of amide derivatives, which are prevalent in many bioactive molecules.
Caption: Amide coupling workflow.
Protocol 4: Amide Coupling
-
Reaction Setup: To a solution of 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add the desired amine (1.1 eq).
-
Reagent Addition: Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 2.0 eq). Alternatively, a carbodiimide-based coupling system like EDC in combination with HOBt can be employed.
-
Reaction: Stir the reaction mixture at room temperature until completion, as monitored by TLC.
-
Work-up: Dilute the reaction mixture with an organic solvent and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the amide product by flash column chromatography.
Conclusion: A Gateway to Molecular Complexity
This compound represents a powerful and versatile building block for the synthesis of complex, three-dimensional molecules with potential applications in drug discovery and development. Its rigid spirocyclic core, coupled with orthogonally reactive functional groups, provides a strategic platform for the construction of novel chemical entities. The protocols detailed in this application note offer a practical guide for the synthesis and manipulation of this valuable scaffold, empowering researchers to explore new frontiers in medicinal chemistry. The strategic incorporation of this and similar spirocyclic motifs is anticipated to continue to be a fruitful avenue in the quest for the next generation of therapeutic agents.
References
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MySkinRecipes. (n.d.). 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of methyl 1,4-dioxaspiro[3][4]decane-8-carboxylate. Retrieved from [Link]
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Kurniawan, Y. S., et al. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. ResearchGate. Retrieved from [Link]
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Jennychem. (n.d.). methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate CAS#26845-47-6. Retrieved from [Link]
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Fischer, C., et al. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5395-5407. Retrieved from [Link]
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Figshare. (2015). 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Retrieved from [Link]
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Protheragen. (n.d.). Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate. Retrieved from [Link]
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ResearchGate. (2009). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Retrieved from [Link]
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Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2505907. Retrieved from [Link]
- Google Patents. (2024). CN117425654A - 2,8-diazaspiro[4.5]decane compound.
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ResearchGate. (2015). A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. Retrieved from [Link]
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ResearchGate. (2020). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Retrieved from [Link]
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ResearchGate. (2016). Structural and spectroscopic characterization of methyl isocyanate, methyl cyanate, methyl fulminate, and acetonitrile N-oxide using highly correlated ab initio methods. Retrieved from [Link]
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PubChemLite. (n.d.). 8-methyl-1,4-dioxaspiro[4.5]decan-8-ol. Retrieved from [Link]
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Hasegawa, T., Kamada, A., & Mori, K. (1992). Synthesis of the Enantiomers of 7-Methyl-1, 6-dioxaspiro[4.5]decane, Pheromone of the Common Wasp and the Pine Beetle. Bioscience, Biotechnology, and Biochemistry, 56(5), 838-839. Retrieved from [Link]
- Google Patents. (2019). US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof.
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Application Note: Structural Elucidation of Methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate using NMR and Mass Spectrometry
Abstract
This guide provides a detailed technical overview and robust protocols for the structural analysis of Methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate. This compound, featuring a spirocyclic ketal and a quaternary ester, presents a unique analytical challenge that is effectively addressed by the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will explore the causality behind experimental choices, from sample preparation to data interpretation, to provide a framework for unambiguous structural confirmation. The protocols are designed to be self-validating, ensuring high confidence in the generated results.
Compound Profile
-
Compound Name: this compound
-
CAS Number: 87787-08-4[1]
-
Molecular Formula: C₁₁H₁₈O₄[1]
-
Molecular Weight: 214.26 g/mol
-
Structure:

Introduction: The Analytical Strategy
The structural confirmation of organic molecules is a cornerstone of chemical and pharmaceutical research.[2] this compound is a molecule whose structure is not immediately obvious from its constituent parts alone. Its key features include:
-
A spirocyclic system , where two rings share a single carbon atom. This spiro-carbon is a key diagnostic feature in ¹³C NMR. The rigid nature of spirocycles can lead to complex proton splitting patterns.[3]
-
An ethylene glycol ketal (1,4-dioxaspiro moiety), which protects a ketone functionality. The protons and carbons of this group have characteristic chemical shifts.
-
A quaternary carbon at the C8 position, substituted with both a methyl group and a methyl ester. This lack of an attached proton makes it invisible in ¹H NMR but identifiable in ¹³C NMR.
-
A methyl ester functionality, which provides distinct signals in both NMR and characteristic fragmentation patterns in mass spectrometry.
Our analytical approach leverages NMR to map the complete carbon-hydrogen framework and MS to confirm the molecular weight and provide corroborating structural evidence through fragmentation analysis.
Part I: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic compounds in solution.[2] For this molecule, we will employ ¹H NMR to define the proton environments, ¹³C NMR to identify all unique carbon atoms, and a DEPT-135 experiment to differentiate carbon types (CH₃, CH₂, CH, and C).
Experimental Protocol: NMR
1. Sample Preparation
-
Rationale: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is an excellent choice as it is chemically inert and dissolves a wide range of organic compounds. Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shift scale to 0 ppm.
-
Protocol:
-
Weigh approximately 10-15 mg of this compound.
-
Dissolve the sample in ~0.7 mL of CDCl₃ containing 0.03% TMS in a clean, dry NMR tube.
-
Cap the tube and gently invert several times to ensure a homogenous solution.
-
2. Data Acquisition
-
Rationale: A high-field spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly useful for resolving the complex multiplets of the cyclohexane ring protons.
-
Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: 12 ppm (-1 to 11 ppm).
-
Acquisition Time: ~3.4 s.
-
Relaxation Delay (d1): 2 s. A sufficient delay ensures complete relaxation of protons for accurate integration.
-
Number of Scans: 16. This is usually sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.
-
-
¹³C{¹H} NMR (Proton Decoupled):
-
Pulse Program: Standard single pulse with proton decoupling (zgpg30).
-
Spectral Width: 240 ppm (-10 to 230 ppm). This range covers all expected carbon environments, including the carbonyl carbon.[4]
-
Relaxation Delay (d1): 5 s. Quaternary carbons relax more slowly, so a longer delay is necessary for their reliable detection.
-
Number of Scans: 1024. The low natural abundance of ¹³C requires more scans to obtain a good spectrum.
-
-
DEPT-135:
-
Pulse Program: Standard DEPT-135 sequence (dept135).
-
Parameters: Use the same spectral width and a similar number of scans as the standard ¹³C experiment.
-
-
Data Analysis and Interpretation
The combination of ¹H, ¹³C, and DEPT-135 spectra allows for a complete assignment of the molecule's structure.
Expected ¹H NMR Spectrum: The structure's symmetry and proton environments lead to the following predicted signals:
-
δ ~ 3.95 ppm (s, 4H): The four protons of the ethylene ketal group (-O-CH₂-CH₂-O-). They are chemically equivalent and appear as a singlet due to rapid conformational averaging.
-
δ ~ 3.67 ppm (s, 3H): The three protons of the methyl ester (-COOCH₃). This is a characteristic chemical shift for this functional group.[5]
-
δ ~ 1.5-2.0 ppm (m, 8H): The eight protons on the cyclohexane ring. Due to the spirocyclic nature and chair conformations, these protons are non-equivalent and will likely appear as a series of complex, overlapping multiplets.
-
δ ~ 1.20 ppm (s, 3H): The three protons of the methyl group attached to the quaternary carbon (C8-CH₃). As it has no adjacent protons, it appears as a sharp singlet.
Expected ¹³C NMR and DEPT-135 Spectrum: The molecule has 11 carbon atoms, but due to symmetry in the cyclohexane and ketal portions, we expect to see 8 unique signals.
-
DEPT-135 Rationale: This experiment is crucial for distinguishing carbon types. CH₃ and CH groups will appear as positive peaks, CH₂ groups as negative peaks, and quaternary carbons (like the C=O, spiro-carbon, and C8) will be absent.
| Predicted ¹³C Shift (δ, ppm) | DEPT-135 Phase | Assignment | Rationale |
| ~175 | Absent | C=O (Ester Carbonyl) | Carbonyl carbons in esters appear significantly downfield.[4] |
| ~108 | Absent | C5 (Spiro Ketal Carbon) | Spiro-carbons in ketals are highly characteristic and appear around 100-110 ppm.[6] |
| ~64 | Negative | -O-C H₂-C H₂-O- | The two equivalent carbons of the ethylene ketal group, deshielded by oxygen. |
| ~52 | Positive | -COOC H₃ | The carbon of the methyl ester group. |
| ~45 | Absent | C8 (Quaternary Carbon) | The quaternary carbon bearing the methyl and ester groups. |
| ~35 | Negative | C6, C10 (Cyclohexane) | The two equivalent CH₂ groups adjacent to the spiro-carbon. |
| ~25 | Negative | C7, C9 (Cyclohexane) | The two equivalent CH₂ groups beta to the spiro-carbon. |
| ~22 | Positive | C8-C H₃ | The methyl group carbon attached to the quaternary center. |
Part II: Mass Spectrometry (MS) Analysis
Mass spectrometry provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. For this molecule, Electron Ionization (EI) is an excellent technique as it induces reproducible fragmentation that can be interpreted to support the proposed structure.
Experimental Protocol: GC-MS (EI)
1. Sample Preparation
-
Rationale: For GC-MS analysis, the sample must be diluted in a volatile solvent.
-
Protocol:
-
Prepare a 1 mg/mL stock solution of the compound in ethyl acetate or dichloromethane.
-
Further dilute this solution 1:100 with the same solvent to a final concentration of 10 µg/mL.
-
2. Instrumentation and Data Acquisition
-
Rationale: A standard GC-MS system with a quadrupole analyzer is sufficient. The GC separates the analyte from any potential impurities before it enters the mass spectrometer.
-
Parameters:
-
GC Inlet: Splitless injection, 250 °C.
-
Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
-
MS Ion Source (EI): 70 eV. This standard energy level ensures reproducible fragmentation and allows for comparison with spectral libraries.
-
MS Quadrupole: Scan range 40-300 m/z. This range will capture the molecular ion and all significant fragments.
-
Calibration: The instrument should be tuned and calibrated with perfluorotributylamine (PFTBA) prior to analysis to ensure mass accuracy.
-
Data Analysis and Interpretation
Molecular Ion (M⁺•): The molecular ion peak is expected at m/z = 214 , corresponding to the molecular weight of C₁₁H₁₈O₄. While sometimes weak in esters, its presence is the first confirmation of the compound's identity.[7]
Key Fragmentation Pathways: The fragmentation of esters is well-documented.[8][9] The most common pathways involve cleavage alpha to the carbonyl group.
-
Loss of the methoxy radical (•OCH₃): This is a very common fragmentation for methyl esters, leading to the formation of a stable acylium ion.
-
M⁺• → [M - 31]⁺ => m/z 214 → m/z 183
-
-
Loss of the carbomethoxy radical (•COOCH₃): Cleavage of the bond between the cyclohexane ring and the ester group.
-
M⁺• → [M - 59]⁺ => m/z 214 → m/z 155
-
-
Retro-Diels-Alder (RDA) type fragmentation: The cyclohexyl ring can undergo fragmentation. Cleavage of the ring could lead to the loss of ethylene (C₂H₄, 28 Da), although this is more common in unsaturated rings.[10] A more likely fragmentation of the ketal-protected ring system involves ring opening followed by cleavage. A prominent fragment is often observed at m/z = 99 , corresponding to the [C₅H₇O₂]⁺ ion from the cleavage of the cyclohexane ring at the C6-C7 and C9-C10 bonds, retaining the ketal and the spiro carbon.
| m/z (amu) | Proposed Fragment Ion | Formula | Notes |
| 214 | [M]⁺• | [C₁₁H₁₈O₄]⁺• | Molecular Ion |
| 183 | [M - •OCH₃]⁺ | [C₁₀H₁₅O₃]⁺ | Loss of methoxy radical, forms a stable acylium ion. Likely a strong peak. |
| 155 | [M - •COOCH₃]⁺ | [C₉H₁₅O₂]⁺ | Loss of the entire methyl ester group as a radical. |
| 99 | [C₅H₇O₂]⁺ | [C₅H₇O₂]⁺ | Characteristic fragment from cleavage of the spiro-ketal system. |
Visualizations: Workflows and Mechanisms
Overall Analytical Workflow
Caption: Integrated workflow for structural elucidation.
Proposed Mass Spectrometry Fragmentation
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Purification techniques for Methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
Application Note & Protocols
Topic: Purification Strategies for Methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
For: Researchers, scientists, and drug development professionals
Introduction: Navigating the Purification of a Key Spirocyclic Intermediate
This compound (CAS No. 87787-08-4) is a valuable bifunctional intermediate in organic synthesis, particularly in the construction of complex molecules in medicinal chemistry. Its structure, featuring a spirocyclic ketal protecting a ketone and a methyl ester, requires a nuanced approach to purification. Improper handling can lead to the hydrolysis of the acid-sensitive ketal group, compromising yield and purity.
This document provides a comprehensive guide to the purification of this compound, moving beyond a simple list of steps to explain the underlying chemical principles. The protocols described herein are designed to be robust and self-validating, ensuring researchers can achieve high purity while preserving the integrity of the molecule.
Physicochemical Profile and Anticipated Impurities
A successful purification strategy begins with a thorough understanding of the target compound and the likely contaminants derived from its synthesis.
Physicochemical Data:
| Property | Value | Source |
| CAS Number | 87787-08-4 | |
| Molecular Formula | C₁₁H₁₈O₄ | [1] |
| Molecular Weight | 214.26 g/mol | [1] |
| Appearance | Colorless to light-yellow liquid | |
| Storage Temp. | Room Temperature or 2-8°C (inert atmosphere) | [1] |
Common Impurity Profile:
The synthesis of spirocyclic ketals typically involves the acid-catalyzed reaction of a ketone with a diol.[2][3] In this case, the precursor is likely a methyl keto-ester reacting with ethylene glycol. This synthetic route informs the profile of expected impurities:
-
Unreacted Starting Materials: Residual methyl 4-oxo-1-methylcyclohexane-1-carboxylate and ethylene glycol.
-
Acid Catalyst: Protic acids such as p-toluenesulfonic acid (p-TSA) or sulfuric acid are commonly used and must be neutralized and removed.[4][5]
-
Reaction Byproducts: Water is generated during ketalization and must be removed to prevent reaction reversal.[6] Incomplete reaction can also leave hemi-ketal intermediates.
-
Solvent Residues: Solvents used during the reaction (e.g., benzene, toluene) or work-up (e.g., ethyl acetate, dichloromethane).
Protocol I: Initial Aqueous Work-up and Neutralization
The first critical step post-synthesis is to quench the reaction and remove the acid catalyst and water-soluble impurities. This is a non-negotiable pre-purification phase.
Causality and Rationale: The spiroketal moiety is susceptible to hydrolysis under acidic conditions. Therefore, immediate neutralization of the acid catalyst with a mild base is paramount. A standard liquid-liquid extraction separates the organic-soluble product from water-soluble impurities like excess ethylene glycol and the salt formed from the catalyst neutralization.
Experimental Protocol:
-
Quenching: Cool the reaction mixture to room temperature. If a solvent like toluene or benzene was used to azeotropically remove water, dilute the mixture with an equal volume of a suitable extraction solvent like ethyl acetate or diethyl ether.
-
Neutralization: Transfer the organic mixture to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) portion-wise until effervescence ceases. This step neutralizes the acid catalyst.[5]
-
Washing: Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ (2 x 50 mL per 100 mL of organic phase).
-
Deionized water (1 x 50 mL).
-
Saturated aqueous sodium chloride (Brine) (1 x 50 mL). The brine wash helps to break up emulsions and removes bulk water from the organic layer.
-
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[5] The drying agent should be agitated for 5-10 minutes to ensure complete water removal.
-
Filtration & Concentration: Filter the mixture to remove the drying agent. Rinse the flask and filter cake with a small amount of the extraction solvent. Concentrate the filtrate in vacuo using a rotary evaporator to yield the crude product, which can then be subjected to primary purification.
Workflow Visualization:
Caption: Aqueous work-up workflow for initial purification.
Protocol II: Primary Purification by Flash Column Chromatography
Flash column chromatography is the most effective and widely applicable method for purifying this compound to high purity (>98%).[7]
Expertise & Causality: This technique separates compounds based on their differential partitioning between a polar stationary phase (silica gel) and a non-polar mobile phase.[8] The polarity of our target compound is moderate, primarily driven by the two ether linkages and the ester group. It will be less polar than the starting diol but more polar than non-functionalized byproducts. The key to a successful separation is the empirical determination of a solvent system that provides a good retention factor (Rƒ) differential between the product and its impurities.
Preliminary Step: TLC Analysis for Solvent System Optimization
-
Dissolve a small sample of the crude product in dichloromethane.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems of increasing polarity. A good starting point is mixtures of hexanes (or heptane) and ethyl acetate.
-
Visualize the spots using a UV lamp (if applicable) and/or by staining (e.g., potassium permanganate or p-anisaldehyde stain).
-
The ideal solvent system will give the target compound an Rƒ value of ~0.3-0.4 , with clear separation from other spots.
Example TLC Data:
| Solvent System (Hexanes:EtOAc) | Rƒ of Product | Rƒ of Impurity A (less polar) | Rƒ of Impurity B (more polar) | Assessment |
| 90:10 | 0.55 | 0.70 | 0.45 | Poor separation from B. |
| 95:5 | 0.35 | 0.55 | 0.10 | Optimal for separation. |
| 80:20 | 0.75 | 0.85 | 0.60 | Rƒ too high, poor resolution. |
Detailed Chromatography Protocol:
-
Column Selection: Choose a column diameter appropriate for the amount of crude material. A general rule is a silica gel-to-crude material mass ratio of 50:1 to 100:1 for effective separation.[9]
-
Packing the Column:
-
Prepare a slurry of silica gel in the chosen mobile phase (e.g., 95:5 Hexanes:EtOAc).[9]
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat, stable surface.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a less polar solvent like dichloromethane. Carefully pipette this solution onto the top of the silica bed.
-
Dry Loading (Preferred): Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (~2-3x the mass of the crude product) and evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top of the packed column. This technique often results in sharper bands and better separation.
-
-
Elution:
-
Begin eluting with the chosen mobile phase, maintaining a constant flow rate with positive pressure (flash).
-
Collect fractions in test tubes or vials. The fraction size should be approximately one-quarter of the column volume.
-
-
Monitoring the Separation:
-
Spot every few fractions onto a TLC plate and develop it to track the elution of the product.
-
Combine all fractions that contain the pure product.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified liquid product.
Workflow Visualization:
Caption: Workflow for purification by flash column chromatography.
Protocol III: Purification by Vacuum Distillation
For larger scale purifications or as a final polishing step, vacuum distillation can be an effective alternative, provided the impurities have sufficiently different boiling points from the product.
Rationale: The target compound is a relatively high-boiling liquid. Applying a vacuum lowers the boiling point, preventing thermal degradation that might occur at atmospheric pressure. This method is excellent for removing non-volatile impurities (e.g., residual salts, baseline material from chromatography) or highly volatile contaminants (e.g., residual solvents).
Experimental Protocol:
-
Apparatus: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Setup: Place the crude or semi-purified liquid in the distillation flask with a magnetic stir bar to ensure smooth boiling.
-
Vacuum Application: Gradually apply vacuum from a vacuum pump, protected by a cold trap.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Monitor the temperature at the distillation head. Collect the fraction that distills over at a constant temperature and pressure. Discard any initial forerun (lower boiling impurities) and stop before higher boiling impurities begin to distill.
-
Purity Check: Analyze the distilled product by TLC, GC-MS, or NMR to confirm its purity.
Purity Assessment
Confirmation of purity is the final, essential step of any purification protocol.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods to confirm the structural integrity of the purified product and identify any remaining impurities. Spectroscopic data for the related carboxylic acid is available, which can be used for comparison.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for assessing the purity of volatile compounds. A single peak in the GC chromatogram with the correct mass spectrum provides strong evidence of high purity.
By following these detailed protocols and understanding the rationale behind each step, researchers can confidently and consistently purify this compound for use in demanding synthetic applications.
References
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-
Synthesis of the Fatty Esters of Solketal and Glycerol-Formal: Biobased Specialty Chemicals. MDPI. [Link]
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Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate. PubChem, National Institutes of Health. [Link]
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Synthesis of methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate. PrepChem.com. [Link]
- Process for the preparation of ketals.
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A mild, diastereoselective construction of cyclic and spirocyclic ketals employing a tandem photoisomerization/cyclization tactic. PubMed, National Institutes of Health. [Link]
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Recrystallization. YouTube video by Cal Poly Chemistry. [Link]
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Recrystallization. YouTube video by ChemSurvival. [Link]
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Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]
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Recrystallization. Chemistry LibreTexts. [Link]
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Successful Flash Chromatography. King Group, University of Cambridge. [Link]
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Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]
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Aldehydes, Ketones and Carboxylic Acids. NCERT. [Link]
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Esters, Ketals & Imines (IOC 14). YouTube video by The Organic Chemistry Tutor. [Link]
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Purifying ionic compounds by flash column chromatography. Biotage. [Link]
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Methyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate. American Elements. [Link]
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Solid-phase microextraction and on-line methylation gas chromatography for aliphatic carboxylic acids. PubMed, National Institutes of Health. [Link]
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Application Notes and Protocols for Methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the safe handling, storage, and disposal of Methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate (CAS No. 87787-08-4). As a specialized chemical intermediate, likely utilized in complex organic synthesis and drug discovery, a thorough understanding of its properties and potential hazards is paramount for ensuring laboratory safety and experimental integrity. These protocols are grounded in established safety data and best practices for handling spirocyclic esters and related chemical entities.
Chemical and Physical Properties
This compound is a colorless to light-yellow liquid. While a comprehensive, publicly available Safety Data Sheet (SDS) with detailed physical constants is not readily accessible, the known properties are summarized below. In the absence of specific data points like boiling point, flash point, and vapor pressure, it is prudent to handle this compound with the assumption that it may be combustible and have a low vapor pressure, typical of esters with similar molecular weights.
| Property | Value | Source |
| CAS Number | 87787-08-4 | [1] |
| Molecular Formula | C₁₁H₁₈O₄ | [1] |
| Molecular Weight | 214.26 g/mol | [1] |
| Physical Form | Colorless to light-yellow liquid | |
| Purity | Typically ≥97% | |
| Storage Temperature | Room temperature; some suppliers recommend 2-8°C under an inert atmosphere. | [1] |
Hazard Identification and GHS Classification
This compound is classified as hazardous. The primary routes of exposure are ingestion, skin contact, and eye contact. Inhalation of aerosols or mists may also pose a risk.
GHS Classification:
Causality of Hazards: The hazard profile is consistent with many carboxylic acid esters. The ester functional group can be hydrolyzed, particularly under acidic or basic conditions, to the corresponding carboxylic acid and alcohol, which may have their own toxicological profiles. The irritation potential is likely due to the compound's ability to interact with and disrupt biological membranes.
Safe Handling Protocols
Adherence to rigorous safety protocols is essential to minimize risk. The following procedures are based on the known hazards and best practices for handling laboratory chemicals.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations where splashing is a significant risk.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Inspect gloves for any signs of degradation or perforation before use.
-
Skin and Body Protection: A standard laboratory coat is required. For larger quantities or when there is a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection: Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation of any vapors or aerosols.
Caption: Required PPE for handling the compound.
General Handling Procedures
-
Work Area: All manipulations of this chemical should be performed in a certified chemical fume hood to control potential exposure to vapors or aerosols.
-
Avoiding Contact: Avoid direct contact with skin, eyes, and clothing.
-
Aerosol Generation: Avoid procedures that could generate aerosols or mists.
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday. Do not eat, drink, or smoke in the laboratory.
Storage and Stability
Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. While room temperature is generally acceptable, for long-term storage, refrigeration at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential degradation.[1]
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases. Spiroketals can be sensitive to acidic conditions, which may catalyze hydrolysis.
-
Container: Use the original supplier's container or a compatible, well-labeled secondary container.
Emergency Procedures
First Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[4][5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2][4]
Spill Response
-
Small Spills:
-
Ensure adequate ventilation and wear appropriate PPE.
-
Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or a commercial chemical absorbent.
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
Evacuate the immediate area and alert others.
-
Prevent the spill from entering drains or waterways.
-
Contact your institution's environmental health and safety department or emergency response team.
-
Caption: Decision workflow for chemical spill response.
Waste Disposal
All waste materials containing this compound must be disposed of as hazardous chemical waste.
-
Waste Collection: Collect waste in a clearly labeled, sealed, and compatible container. Do not mix with incompatible waste streams.
-
Disposal Regulations: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's environmental health and safety department for specific guidance on waste pickup and disposal procedures.
References
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Safe Work Australia. (n.d.). Using the GHS. Retrieved January 21, 2026, from [Link]
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Perron, F., & Albizati, K. F. (1989). Chemistry of spiroketals. Chemical Reviews, 89(8), 1617–1661. [Link]
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Florida State University Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved January 21, 2026, from [Link]
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Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved January 21, 2026, from [Link]
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3A Senrise. (n.d.). This compound, 97%. Retrieved January 21, 2026, from [Link]
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Aponick, A. (2014, October 3). spiroketal. Interesting Organic Chemistry and Natural Products. [Link]
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Princeton University Environmental Health and Safety. (n.d.). Hazardous Chemical Exposures. Retrieved January 21, 2026, from [Link]
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SafeWork NSW. (n.d.). Chemicals and the GHS. Retrieved January 21, 2026, from [Link]
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Wikipedia. (n.d.). Spiroketals. Retrieved January 21, 2026, from [Link]
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Hazmat School. (2021, November 16). First Aid Procedures for Chemical Hazards. [Link]
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Workplace Material Handling & Safety. (2022, January 31). First Aid Procedures For Chemical Hazards. [Link]
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National Center for Biotechnology Information. (n.d.). Table 3-4, Physical and Chemical Properties of 2-Butoxyethanol Acetate. In Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate. Retrieved January 21, 2026, from [Link]
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Occupational Safety and Health Administration. (n.d.). Hazard Communication Standard: Labels and Pictograms. Retrieved January 21, 2026, from [Link]
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PubChem. (n.d.). Ethyl Acetate. Retrieved January 21, 2026, from [Link]
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Request PDF. (2025, August 9). The Thermal Stability of 1,4-Dioxane at Sub- and Supercritical Temperatures. Retrieved January 21, 2026, from [Link]
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MDPI. (n.d.). Nitroalkanes as Central Reagents in the Synthesis of Spiroketals. Retrieved January 21, 2026, from [Link]
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ResearchGate. (n.d.). Some characteristics of the thermal decomposition of compounds 1 -4. Retrieved January 21, 2026, from [Link]
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Wikipedia. (n.d.). GHS hazard statements. Retrieved January 21, 2026, from [Link]
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PubChem. (n.d.). 1,4-Dioxaspiro(4.5)decane. Retrieved January 21, 2026, from [Link]
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PubChem. (n.d.). 1,4-Dioxaspiro(4.5)decan-8-ol. Retrieved January 21, 2026, from [Link]
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NIST. (n.d.). 1,4-Dioxaspiro[4.5]decane. In NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]
-
PubChem. (n.d.). Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate. Retrieved January 21, 2026, from [Link]
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Application Notes and Protocols for the Experimental Use of Spirocyclic Ketals in Drug Design
Introduction: The Strategic Advantage of Spirocyclic Ketals in Medicinal Chemistry
In the landscape of modern drug discovery, there is a continuous drive to explore novel chemical space to identify drug candidates with improved potency, selectivity, and pharmacokinetic profiles. Spirocyclic scaffolds have emerged as a powerful tool for medicinal chemists, offering a departure from the "flatland" of traditional aromatic and heteroaromatic ring systems.[1] Among these, spirocyclic ketals, often referred to as spiroketals, represent a privileged structural motif found in a wide array of biologically active natural products.[2][3][4] Their inherent three-dimensionality and conformational rigidity provide a unique platform for the precise spatial arrangement of functional groups, enabling enhanced interactions with biological targets.[5][6]
The incorporation of a spiroketal moiety into a drug candidate can profoundly influence its molecular properties. The rigid nature of the spirocyclic system reduces the entropic penalty upon binding to a target protein, which can lead to a significant increase in binding affinity.[7] Furthermore, the introduction of sp³-rich centers enhances the three-dimensionality of the molecule, which has been correlated with improved clinical success rates.[8] Spiroketals can also serve as non-classical bioisosteres for more common functional groups, offering a novel strategy to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, while maintaining or improving biological activity.[9][10]
This guide provides a comprehensive overview of the experimental use of spirocyclic ketals in drug design. It is intended for researchers, scientists, and drug development professionals, offering detailed application notes and protocols for the synthesis, characterization, and biological evaluation of spiroketal-containing compounds.
I. Synthesis of Spirocyclic Ketals: A Practical Guide
The construction of the spiroketal core is a critical step in the synthesis of these valuable scaffolds. While numerous methods have been developed, acid-catalyzed spiroketalization of dihydroxy ketones remains one of the most common and practical approaches.[11]
Core Principle: Acid-Catalyzed Spiroketalization
The acid-catalyzed formation of a spiroketal from a dihydroxy ketone proceeds through a thermodynamically controlled process. The reaction involves the protonation of the ketone carbonyl, followed by intramolecular nucleophilic attack by the two hydroxyl groups to form two new C-O bonds, ultimately yielding the spiroketal. The stereochemical outcome of the reaction is often governed by the anomeric effect, which favors the conformation where the lone pairs of the ring oxygens are anti-periplanar to the adjacent C-O bonds, leading to the formation of the most stable diastereomer.[12]
Diagram 1: Mechanism of Acid-Catalyzed Spiroketalization
Caption: Mechanism of acid-catalyzed spiroketalization.
Experimental Protocol: Stereoselective Synthesis of a[13][13]-Spiroketal
This protocol describes a general procedure for the acid-catalyzed cyclization of a dihydroxyketone to form a[13][13]-spiroketal.
Materials:
-
Dihydroxyketone precursor
-
Anhydrous Dichloromethane (DCM)
-
p-Toluenesulfonic acid (p-TsOH) or Camphorsulfonic acid (CSA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: Dissolve the dihydroxyketone (1.0 eq) in anhydrous DCM (0.1 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Catalyst Addition: Add a catalytic amount of p-TsOH or CSA (0.1 eq) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired spiroketal.[14]
Self-Validation: The successful synthesis is confirmed by characterization of the purified product.
Purification and Characterization
Purification: Flash column chromatography is the most common method for purifying spiroketals. The choice of solvent system will depend on the polarity of the specific spiroketal.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[8][15][16][17][18] The chemical shift of the spiroketal carbon (typically δ 95-110 ppm in ¹³C NMR) is a key diagnostic signal. 2D NMR techniques such as COSY, HSQC, and HMBC are invaluable for assigning the full structure and stereochemistry.[6][19] The Nuclear Overhauser Effect (NOE) can provide through-space correlations to determine the relative stereochemistry of substituents on the spiroketal rings.[20]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized spiroketal.[21][22][23]
-
Infrared (IR) Spectroscopy: The disappearance of the ketone carbonyl stretch (typically around 1710 cm⁻¹) and the appearance of C-O stretches in the fingerprint region are indicative of spiroketal formation.
II. Physicochemical and Pharmacokinetic Profiling
The introduction of a spiroketal moiety can significantly alter the physicochemical and pharmacokinetic properties of a molecule. Therefore, it is crucial to experimentally evaluate these parameters.
Impact on Physicochemical Properties
The rigid, three-dimensional nature of spiroketals generally leads to an increase in the fraction of sp³ hybridized carbons (Fsp³), which is often associated with improved solubility and reduced promiscuity.[8]
| Property | Impact of Spiroketal Introduction | Rationale |
| Solubility | Generally Increased | The non-planar, 3D structure disrupts crystal packing, leading to lower lattice energy and improved aqueous solubility. |
| Lipophilicity (LogP/LogD) | Can be Modulated | The introduction of oxygen atoms can decrease lipophilicity, while the overall carbon framework can increase it. This allows for fine-tuning of this property. |
| Polar Surface Area (PSA) | Generally Increased | The two ether-like oxygen atoms of the ketal contribute to the polar surface area. |
Metabolic Stability Assessment
Metabolic stability is a critical parameter in drug design, as it influences the in vivo half-life and oral bioavailability of a drug candidate. In vitro assays using liver microsomes are a standard method for assessing metabolic stability.[13][24]
Diagram 2: Experimental Workflow for Microsomal Stability Assay
Caption: Workflow for the in vitro microsomal stability assay.
Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol outlines a general procedure for determining the metabolic stability of a spiroketal-containing compound.
Materials:
-
Test compound (spiroketal)
-
Pooled liver microsomes (human, rat, or other species)
-
NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) containing an internal standard
-
96-well plates
-
Incubator/shaker
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a stock solution of the test compound in DMSO. Dilute the liver microsomes and the NADPH regenerating system in phosphate buffer to the desired concentrations.[25]
-
Incubation: In a 96-well plate, pre-incubate the test compound with the liver microsomes at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.[26]
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard.[21]
-
Sample Processing: Centrifuge the plate to precipitate the proteins. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.[27]
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). From this, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.[28]
Self-Validation: The inclusion of positive and negative control compounds with known metabolic stability profiles is essential for validating the assay performance.
III. Pharmacological Evaluation: Receptor Binding Affinity
Determining the binding affinity of a spiroketal-containing compound for its biological target is a cornerstone of pharmacological evaluation. Competitive radioligand binding assays are a robust and sensitive method for this purpose.[29][30]
Core Principle: Competitive Radioligand Binding
This assay measures the ability of a non-radioactive test compound (the spiroketal) to compete with a radiolabeled ligand for binding to a specific receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀. This value can then be used to calculate the equilibrium dissociation constant (Ki), which is a measure of the binding affinity of the test compound for the receptor.[31]
Diagram 3: Workflow for a Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol provides a general framework for a competitive radioligand binding assay.
Materials:
-
Receptor source (e.g., cell membranes expressing the target receptor)
-
Radiolabeled ligand with high affinity and specificity for the target receptor
-
Test compound (spiroketal)
-
Assay buffer
-
Wash buffer
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in the assay buffer. Prepare the radioligand and receptor suspension at the desired concentrations in ice-cold assay buffer.[11]
-
Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, a fixed concentration of the radiolabeled ligand, and the receptor suspension to each well. Include wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of a known unlabeled ligand).[32]
-
Incubation: Incubate the plate for a sufficient time at a specific temperature to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate the receptor-bound radioligand from the free radioligand.[33]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.[34]
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data using a non-linear regression model to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.[30]
Self-Validation: The assay should be validated by determining the IC₅₀ and Ki values for a known reference compound.
IV. Case Study: Spiroketal as a Bioisostere for a Phenyl Ring
This case study illustrates the impact of replacing a phenyl ring with a spiroketal moiety on the properties of a hypothetical kinase inhibitor.
| Compound | Structure | Kinase IC₅₀ (nM) | Aqueous Solubility (µg/mL) | hERG IC₅₀ (µM) |
| Parent Compound | Phenyl-containing | 10 | 5 | 0.5 |
| Spiroketal Analog | Spiroketal-containing | 8 | 50 | >30 |
Analysis:
-
Potency: The spiroketal analog maintained comparable potency to the parent compound, indicating that the spiroketal is a suitable bioisostere for the phenyl ring in this context.
-
Solubility: The introduction of the spiroketal resulted in a 10-fold increase in aqueous solubility, likely due to the disruption of crystal packing and the increased polarity.
-
hERG Liability: A significant improvement was observed in the hERG profile, with the IC₅₀ shifting from 0.5 µM to >30 µM. This reduction in hERG liability is a common benefit of increasing the sp³ character and reducing the planarity of a molecule.[26]
V. Troubleshooting Common Experimental Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in spiroketalization | Incomplete reaction; Decomposition of starting material or product under acidic conditions. | Monitor reaction closely by TLC/LC-MS; Use a milder acid catalyst (e.g., PPTS); Optimize reaction time and temperature. |
| High non-specific binding in receptor assay | Radioligand is too lipophilic; Inadequate washing. | Include a detergent (e.g., BSA) in the assay buffer; Optimize the number and volume of washes.[31][33] |
| High variability in microsomal stability assay | Inconsistent pipetting; Degradation of NADPH; Microsome batch-to-batch variability. | Use calibrated pipettes; Prepare NADPH solution fresh; Qualify each new batch of microsomes with control compounds.[1][13][14][32] |
VI. Conclusion
Spirocyclic ketals are a valuable and versatile scaffold in modern drug design. Their unique three-dimensional structure and favorable physicochemical properties offer medicinal chemists a powerful strategy to address common challenges in drug discovery, including potency, selectivity, solubility, and metabolic stability. The detailed protocols and application notes provided in this guide are intended to empower researchers to effectively utilize spiroketals in their drug design campaigns, ultimately contributing to the development of novel and improved therapeutics.
VII. References
-
Fluidic Sciences. (2025, November 18). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Retrieved from [Link]
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Mead, K. T., & Brewer, B. N. (2025, August 6). Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. Request PDF. Retrieved from [Link]
-
Radioligand binding methods: practical guide and tips. (n.d.). American Physiological Society Journals. Retrieved from [Link]
-
The GraphPad Guide to Analyzing Radioligand Binding Data. (n.d.). GraphPad. Retrieved from [Link]
-
Das, B., et al. (n.d.). Optimization of Rat Liver Microsomal Stability Assay Using HPLC. Science Alert. Retrieved from [Link]
-
Di, L., et al. (n.d.). Optimization of a higher throughput microsomal stability screening assay for profiling drug discovery candidates. PubMed. Retrieved from [Link]
-
Das, B., et al. (n.d.). Optimization of Rat Liver Microsomal Stability Assay Using HPLC. DocsDrive. Retrieved from [Link]
-
Čikoš, A., et al. (n.d.). Structure and conformational analysis of spiroketals from 6-O-methyl-9(E)-hydroxyiminoerythronolide A. Beilstein Journals. Retrieved from [Link]
-
Help with troubleshooting my radioligand competition binding assay. (2024, December 16). r/pharmacology. Retrieved from [Link]
-
Rane, D. R., & Sabde, S. (n.d.). Asymmetric Synthesis of Naturally Occuring Spiroketals. PMC - PubMed Central. Retrieved from [Link]
-
Di, L., et al. (2025, November 11). (PDF) Optimization of a Higher Throughput Microsomal Stability Screening Assay for Profiling Drug Discovery Candidates. ResearchGate. Retrieved from [Link]
-
Herraiz, T., et al. (n.d.). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). PMC - NIH. Retrieved from [Link]
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Das, B., et al. (2025, August 7). (PDF) Optimization of Rat Liver Microsomal Stability Assay Using HPLC. ResearchGate. Retrieved from [Link]
-
Advanced NMR Techniques and Applications. (n.d.). Spectroscopy Class Notes - Fiveable. Retrieved from [Link]
-
Herraiz, T., et al. (2020, October 2). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). PubMed. Retrieved from [Link]
-
How To: Troubleshoot a Reaction. (n.d.). Department of Chemistry : University of Rochester. Retrieved from [Link]
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Krasavin, M. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. Retrieved from [Link]
-
Zamora, I., et al. (2019, February 2). Avoiding hERG-liability in drug design via synergetic combinations of different (Q)SAR methodologies and data sources: a case study in an industrial setting. PMC - NIH. Retrieved from [Link]
-
NMR - Interpretation. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]
-
Young, E. G., et al. (2025, July 21). Spiroketal natural products isolated from traditional Chinese medicine: isolation, biological activity, biosynthesis, and synthesis. RSC Publishing. Retrieved from [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved from [Link]
-
How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025, May 29). AZoOptics. Retrieved from [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018, April 2). Emery Pharma. Retrieved from [Link]
-
interpretation of NMR spectroscopy. (n.d.). Slideshare. Retrieved from [Link]
-
NMR Spectroscopy Interpretation (Example). (2023, December 4). YouTube. Retrieved from [Link]
-
Franklin, S. (2024, March 28). Enantioselective Synthesis of Chiral Molecules: Methods, Applications, and Drug Development. Research and Reviews. Retrieved from [Link]
-
(PDF) Case Study: Optimization of hERG Toxicity for Various Compounds. A An.... (n.d.). ResearchGate. Retrieved from [Link]
-
(PDF) Chemical Synthesis of Chiral Drugs. (2025, August 10). ResearchGate. Retrieved from [Link]
-
Mead, K. T., & Brewer, B. N. (n.d.). Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. Retrieved from [Link]
-
conformational analysis nmr. (n.d.). Bluefield Esports. Retrieved from [Link]
-
Design and Synthesis of Marine Sarocladione Derivatives with Potential Anticancer Activity. (n.d.). Retrieved from [Link]
-
Rittner, R., & Tormena, C. F. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. auremn. Retrieved from [Link]
-
Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models. (n.d.). Retrieved from [Link]
-
Ryu, S., et al. (2019, May 29). Computational determination of hERG-related cardiotoxicity of drug candidates. PMC - NIH. Retrieved from [Link]
-
Struggling with Synthesis? This ONE Hack Changes Everything!. (2025, March 13). YouTube. Retrieved from [Link]
-
Delre, P., et al. (2022, September 5). Ligand-based prediction of hERG-mediated cardiotoxicity based on the integration of different machine learning techniques. Frontiers. Retrieved from [Link]
-
Li, Z., et al. (2025, August 6). Improving the In Silico Assessment of Proarrhythmia Risk by Combining hERG (Human Ether-à-go-go-Related Gene) Channel–Drug Binding Kinetics and Multichannel Pharmacology. ResearchGate. Retrieved from [Link]
-
NMR Spectroscopy in Structural Analysis of Organic Compounds. (2023, November 7). AZoLifeSciences. Retrieved from [Link]
-
Rawat, P., et al. (n.d.). Identification and characterization of compounds from methanolic extracts of Launaea procumbens by gas chromatography-MS, liquid chromatography-electrospray ionization-MS/MS, and ultra-performance liquid chromatography-electrospray ionization-quad time of. Pharmacognosy Magazine. Retrieved from [Link]
-
Meanwell, N. A. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Retrieved from [Link]
-
Cruz, N. (n.d.). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Open Access Journals. Retrieved from [Link]
-
Zhang, F.-M., et al. (2018, January 22). Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals. RSC Publishing. Retrieved from [Link]
-
The Chemist's Playbook: Impactful Bioisosteres for Modern Drug Design. (2024, November 7). YouTube. Retrieved from [Link]
-
Chemistry of spiroketals. (n.d.). ACS Publications. Retrieved from [Link]
-
Impurity Synthesis And Identification. (n.d.). SpiroChem. Retrieved from [Link]
-
Example Experimental Sections: (Explanatory notes are indicated by bold letters: [a], [b], [c], [d], etc.). (n.d.). Wang Lab. Retrieved from [Link]
-
Alnouti, Y. (n.d.). Quantitative analysis of endogenous compounds. PubMed. Retrieved from [Link]
-
NMR Spectroscopy in Structural Analysis of Organic Compounds. (2023, November 7). AZoLifeSciences. Retrieved from [Link]
Sources
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- 3. Spiroketal natural products isolated from traditional Chinese medicine: isolation, biological activity, biosynthesis, and synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
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- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. benthamscience.com [benthamscience.com]
- 10. Optimization of a higher throughput microsomal stability screening assay for profiling drug discovery candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scialert.net [scialert.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. azooptics.com [azooptics.com]
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- 15. interpretation of NMR spectroscopy | PPTX [slideshare.net]
- 16. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 17. azolifesciences.com [azolifesciences.com]
- 18. Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. phcog.com [phcog.com]
- 21. researchgate.net [researchgate.net]
- 22. BJOC - Structure and conformational analysis of spiroketals from 6-O-methyl-9(E)-hydroxyiminoerythronolide A [beilstein-journals.org]
- 23. Avoiding hERG-liability in drug design via synergetic combinations of different (Q)SAR methodologies and data sources: a case study in an industrial setting - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
An in-depth guide to navigating the complexities of chemical synthesis, offering solutions to common challenges encountered in the laboratory.
Welcome to the technical support center for the synthesis of Methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance your experimental success. Here, we dissect the common hurdles in this multi-step synthesis, offering explanations grounded in chemical principles and field-proven experience to improve your yield and purity.
The synthesis of this compound is a two-step process. It begins with the acid-catalyzed ketalization of methyl 4-oxocyclohexanecarboxylate with ethylene glycol to form the spirocyclic core. This is followed by the alpha-methylation of the resulting ester. Each step presents unique challenges that can impact the overall efficiency of the synthesis. This guide will walk you through these challenges, providing a clear path to a successful outcome.
Overall Synthesis Workflow
Caption: Decision tree for troubleshooting low ketalization yield.
Q2: What are the most effective methods for water removal in this reaction?
A2: The removal of water is paramount for achieving a high yield in ketal formation. [1]Several effective methods can be employed:
-
Azeotropic Distillation: This is a classic and highly efficient method. Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as benzene or toluene, continuously removes water from the reaction mixture, driving the equilibrium forward. [2][3]* Dehydrating Agents: For smaller-scale reactions, the use of dehydrating agents is practical.
-
Molecular Sieves: Freshly activated 4Å molecular sieves are excellent for sequestering water from the reaction mixture. [1] * Orthoesters: Triethyl orthoformate can act as a chemical water scavenger. It reacts with water to produce ethanol and ethyl formate, which generally do not interfere with the primary reaction. [1] Q3: How do I choose the right acid catalyst for the ketalization?
-
A3: A variety of acid catalysts can be used for ketalization, and the choice may depend on the scale of your reaction and the sensitivity of your starting materials.
-
Brønsted Acids: p-Toluenesulfonic acid (p-TsOH) is a common, effective, and inexpensive choice. [2][3]Sulfuric acid can also be used, but it is a stronger acid and may lead to side reactions if not used carefully.
-
Lewis Acids: Lewis acids like titanium tetrachloride can also catalyze the reaction. [4]* Solid Acid Catalysts: For easier workup, solid acid catalysts like Amberlyst-15 or perchloric acid on silica gel can be used. These can be simply filtered off at the end of the reaction. [1] Q4: I'm seeing a significant amount of an intermediate that is not my final product. What could it be?
A4: It is likely you are observing the hemiketal intermediate. This occurs when the reaction has not gone to completion. The formation of the full ketal requires the elimination of a second molecule of water, which can be the rate-limiting step. To resolve this, ensure complete water removal and allow for sufficient reaction time to drive the reaction to the final ketal product. [1]Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can help you determine the optimal reaction time.
Q5: What are common side products, and how can they be minimized?
A5: Under strongly acidic conditions or at high temperatures, ketones can undergo self-condensation reactions. [1]Using milder reaction conditions, such as a less acidic catalyst or a lower reaction temperature, can help minimize this side reaction. Additionally, ensure your workup procedure effectively neutralizes the acid catalyst to prevent product degradation during purification. A wash with a mild base like saturated sodium bicarbonate solution is recommended. [2]
Part B: Troubleshooting the α-Methylation of the Spiro-ester
The second step involves the deprotonation of the α-carbon to the ester, followed by quenching with a methylating agent. Achieving high selectivity and yield in this step requires careful control of reaction conditions.
Frequently Asked Questions (FAQs)
Q1: My methylation reaction is not going to completion. What are the critical parameters to check?
A1: Incomplete methylation is often due to inefficient deprotonation of the ester enolate. The choice of base and the reaction conditions are crucial.
-
Base Selection: A strong, non-nucleophilic base is required. Lithium diisopropylamide (LDA) is an excellent choice for this purpose as it is a very strong base but is sterically hindered, which prevents it from acting as a nucleophile.
-
Anhydrous Conditions: The reaction is extremely sensitive to moisture. Any water present will quench the strong base and the enolate intermediate. Ensure all glassware is flame-dried, and all solvents and reagents are rigorously dried.
-
Temperature Control: The formation of the enolate with LDA is typically performed at low temperatures, such as -78 °C, to prevent side reactions.
Q2: What is the best base and methylating agent combination for this reaction?
A2: For the deprotonation of an ester at the alpha position, Lithium diisopropylamide (LDA) is the base of choice. It provides rapid and quantitative enolate formation at low temperatures. For the methylation step, methyl iodide (MeI) is a highly effective and reactive electrophile. Dimethyl sulfate can also be used but is more toxic.
Q3: I am observing a di-methylated byproduct in my final product mixture. How can I avoid this?
A3: The formation of a di-methylated product occurs if the mono-methylated product is deprotonated again by any remaining base and reacts with the methylating agent. To prevent this:
-
Stoichiometry: Use only a slight excess of the base (e.g., 1.05-1.1 equivalents) to ensure complete formation of the initial enolate without leaving a large excess of base in the reaction mixture.
-
Controlled Addition: Add the methyl iodide slowly at low temperature. This will allow it to react with the initially formed enolate before the mono-methylated product can be deprotonated.
-
Quenching: Once the reaction is complete, quench it promptly with a proton source (e.g., saturated aqueous ammonium chloride) to neutralize any remaining base or enolate.
Q4: Purification of the final product is proving difficult. Do you have any recommendations?
A4: The final product, this compound, should be a relatively non-polar compound. Purification by column chromatography on silica gel is the recommended method. A gradient elution with a mixture of ethyl acetate and hexanes should provide good separation from any unreacted starting material and byproducts.
Detailed Experimental Protocols
Protocol 1: Synthesis of Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
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To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add methyl 4-oxocyclohexane-1-carboxylate (1 equivalent), ethylene glycol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.02 equivalents).
-
Add a sufficient volume of toluene to fill the Dean-Stark trap.
-
Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification or purified by distillation or column chromatography. [2]
Protocol 2: Synthesis of this compound
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon), prepare a solution of diisopropylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 equivalents) to the solution and stir for 30 minutes at -78 °C to generate LDA.
-
To this LDA solution, add a solution of methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate (1 equivalent) in anhydrous THF dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.
-
Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary Table
| Parameter | Step 1: Ketalization | Step 2: α-Methylation |
| Key Reagents | Methyl 4-oxocyclohexanecarboxylate, Ethylene Glycol | Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate, LDA, Methyl Iodide |
| Solvent | Toluene or Benzene | Anhydrous Tetrahydrofuran (THF) |
| Catalyst/Base | p-Toluenesulfonic acid | Lithium diisopropylamide (LDA) |
| Temperature | Reflux | -78 °C to Room Temperature |
| Key Consideration | Efficient water removal | Strict anhydrous conditions |
| Typical Yield | >90% | 75-85% |
References
-
PrepChem.com. (n.d.). Synthesis of methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 4-Hydroxymethylcyclohexanone ethylene ketal. Retrieved from [Link]
-
Balakrishnan, T., & Rajendran, V. (1996). Polymer-Supported Reagents. Part I. Ketalization of Cyclohexanone with Ethylene Glycol by Polymer-Supported Diphenylamine-Titanium Tetrachloride Complex. A Kinetic Study. J.M.S.-PURE APPL. CHEM., A33(1), 103-113. Retrieved from [Link]
Sources
Common side reactions in the synthesis of dioxaspiro compounds
A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of dioxaspiro compounds. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these structurally complex molecules. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying mechanistic reasoning to empower you to make informed decisions in your research.
Table of Contents
-
FAQs: Foundational Concepts in Dioxaspiro Synthesis
-
What are the key driving forces for spiroketalization?
-
How do I choose between kinetic and thermodynamic control?
-
-
Troubleshooting Guide: Common Side Reactions and Issues
-
Issue 1: Low Yield or Incomplete Cyclization
-
Problem: My reaction stalls, and I observe significant amounts of the acyclic precursor.
-
-
Issue 2: Poor Stereoselectivity and Epimerization
-
Problem: I am getting a mixture of diastereomers instead of the desired single isomer.
-
Problem: The stereochemistry at a pre-existing chiral center is scrambling.
-
-
Issue 3: Formation of Enol Ether Byproducts
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Problem: I am observing a significant amount of a dehydrated byproduct corresponding to an enol ether.
-
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Issue 4: Protecting Group-Related Side Reactions
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Problem: My protecting group is being cleaved under the reaction conditions.
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Problem: I am observing protecting group migration.
-
-
-
Experimental Protocols
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Protocol 1: General Procedure for Reaction Monitoring by TLC and NMR
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Protocol 2: Small-Scale Test for Substrate Stability to Acid/Base
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Protocol 3: Separation of Diastereomeric Spiroketals
-
-
References
FAQs: Foundational Concepts in Dioxaspiro Synthesis
Q1: What are the key driving forces for spiroketalization?
The formation of a spiroketal is typically an intramolecular cyclization of a hydroxy ketone or a related precursor. The reaction is governed by a delicate balance of thermodynamic and stereoelectronic effects. The primary driving force is the formation of a stable cyclic ketal. A crucial concept to understand is the anomeric effect , which is the thermodynamic preference for an electronegative substituent at the anomeric carbon (the central spiro carbon) to occupy an axial position. This orientation allows for a stabilizing hyperconjugative interaction between an oxygen lone pair and the antibonding orbital (σ*) of the adjacent C-O bond.[1] In many instances, the most stable spiroketal isomer is the one that maximizes these anomeric interactions.[1]
Q2: How do I choose between kinetic and thermodynamic control?
The choice between kinetic and thermodynamic control is a critical strategic decision in dioxaspiro synthesis and directly impacts the stereochemical outcome.[2][3]
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Thermodynamic Control: Achieved under equilibrating conditions, typically using protic acids (e.g., TsOH, HCl) at elevated temperatures. This will favor the formation of the most stable spiroketal diastereomer, which is often the one with the most favorable anomeric effects and minimized steric interactions.[4]
-
Kinetic Control: Employs non-equilibrating conditions, such as milder Lewis acids or lower reaction temperatures. This favors the product that is formed fastest, which may not be the most stable isomer. Kinetically controlled reactions can provide access to "contra-thermodynamic" products.[2][3]
| Control Type | Typical Conditions | Outcome |
| Thermodynamic | Strong Brønsted acids (e.g., TsOH, HCl), higher temperatures | Most stable diastereomer |
| Kinetic | Milder Lewis acids (e.g., Ti(Oi-Pr)₄), low temperatures | Fastest-formed diastereomer |
Troubleshooting Guide: Common Side Reactions and Issues
Issue 1: Low Yield or Incomplete Cyclization
Problem: My reaction stalls, and I observe significant amounts of the acyclic precursor.
This is a common issue that can often be traced back to several factors related to reaction setup and substrate reactivity.
Causality:
-
Insufficient Driving Force: The equilibrium between the open-chain precursor and the cyclized spiroketal may not strongly favor the product under the chosen conditions. This can be due to ring strain in the desired product or unfavorable steric interactions.
-
Deactivation of Catalyst: The acid catalyst may be neutralized by basic impurities in the starting materials or solvent.
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Poor Solubility: If the starting material is not fully dissolved, the reaction rate will be significantly reduced.
-
Steric Hindrance: Bulky substituents near the reacting hydroxyl or ketone groups can slow down or prevent cyclization.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete cyclization.
Step-by-Step Guide:
-
Reaction Monitoring: Before making any changes, ensure you are accurately monitoring the reaction. Use Thin Layer Chromatography (TLC) or Proton NMR (¹H NMR) to quantify the ratio of starting material to product.[5] (See Protocol 1 )
-
Water Removal: Spiroketalization is a dehydration reaction. The presence of water can shift the equilibrium back to the starting materials. Use a Dean-Stark apparatus or add molecular sieves to remove water as it is formed.
-
Catalyst Choice and Concentration:
-
If using a mild acid, consider switching to a stronger Brønsted acid like p-toluenesulfonic acid (TsOH) or camphorsulfonic acid (CSA).
-
Ensure your catalyst is not old or deactivated. Use a fresh bottle if in doubt.
-
Increase the catalyst loading incrementally.
-
-
Temperature and Reaction Time:
-
Gently increase the reaction temperature. For thermodynamically controlled reactions, refluxing in a suitable solvent is common.
-
Extend the reaction time, continuing to monitor for product formation.
-
-
Solvent: Ensure your starting material is fully soluble in the reaction solvent. If not, consider a different solvent or a co-solvent system.
Issue 2: Poor Stereoselectivity and Epimerization
Problem: I am getting a mixture of diastereomers instead of the desired single isomer.
This is one of the most significant challenges in spiroketal synthesis. The formation of multiple diastereomers arises from the creation of a new stereocenter at the spirocyclic carbon.
Causality:
-
Lack of Stereocontrol: The reaction conditions may allow for the formation of both kinetically and thermodynamically favored products.[4]
-
Equilibration: Even if a single kinetic product is formed initially, it may equilibrate to the more stable thermodynamic product under the reaction conditions.
Troubleshooting Workflow:
Caption: Workflow for improving diastereoselectivity.
Step-by-Step Guide:
-
Identify Products: Determine the major and minor products. The thermodynamically more stable product will likely be the major isomer under harsh, equilibrating conditions (e.g., reflux with TsOH).
-
To Favor the Thermodynamic Product: Use a strong Brønsted acid and allow the reaction to reach equilibrium, often at elevated temperatures.
-
To Favor the Kinetic Product:
-
Lower the reaction temperature significantly.
-
Use a milder acid catalyst. Lewis acids can sometimes provide better kinetic selectivity.[4]
-
Carefully control the reaction time to quench the reaction before equilibration can occur.
-
-
Asymmetric Catalysis: For enantioselective spiroketalization, consider using a chiral Brønsted acid catalyst.[6]
Problem: The stereochemistry at a pre-existing chiral center is scrambling (epimerization).
Causality:
Epimerization typically occurs at a stereocenter alpha to a carbonyl group. Under acidic or basic conditions, this proton can be removed to form a planar enol or enolate intermediate. Reprotonation can then occur from either face, leading to a loss of stereochemical integrity.[7]
Mechanism of Epimerization:
Caption: Simplified mechanism of epimerization.
Prevention and Troubleshooting:
-
Milder Conditions: Avoid strong acids or bases and high temperatures if you have a labile stereocenter.
-
Protecting Groups: If the epimerizable center is part of a ketone that is not involved in the spiroketalization, protect it as a ketal before proceeding.
-
Choice of Base/Acid: If a base or acid is required for other transformations in the synthetic sequence, choose one that is less likely to cause epimerization (e.g., non-nucleophilic bases).[7]
-
Reaction Time: Minimize the exposure of your molecule to conditions that can cause epimerization.
Issue 3: Formation of Enol Ether Byproducts
Problem: I am observing a significant amount of a dehydrated byproduct corresponding to an enol ether.
Causality:
Under acidic conditions, an intermediate oxocarbenium ion is formed during spiroketalization. If a proton is eliminated from an adjacent carbon instead of being attacked by the hydroxyl group, an enol ether will be formed. This is a common side reaction, especially with substrates that can form a stable (e.g., conjugated) double bond.[8][9]
Mechanism of Enol Ether Formation:
Sources
- 1. benchchem.com [benchchem.com]
- 2. Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoselective Synthesis of Benzannulated Spiroketals: Influence of the Aromatic Ring on Reactivity and Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Turning Spiroketals Inside Out: A Rearrangement Triggered by an Enol Ether Epoxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
Technical Support Center: Purification of Methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
Overview
Welcome to the technical support guide for Methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate (CAS No. 87787-08-4). This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this spirocyclic ketal ester. The inherent chemical functionalities of this molecule—a ketal and an ester—present unique challenges that require careful consideration of stability and impurity profiles. The ketal linkage is susceptible to acid-catalyzed hydrolysis, while the ester group is sensitive to both acidic and basic conditions. This guide is designed to help you navigate these challenges to achieve high purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthesis route for this compound and what are the expected impurities?
The most common synthesis involves the acid-catalyzed ketalization of a precursor keto-ester, Methyl 8-methyl-4-oxocyclohexanecarboxylate, with ethylene glycol.[1] The reaction is typically driven to completion by the removal of water, often using a Dean-Stark apparatus.
Based on this synthesis, the primary impurities you are likely to encounter are:
-
Unreacted Starting Materials:
-
Methyl 8-methyl-4-oxocyclohexanecarboxylate (the starting ketone).
-
Ethylene glycol.
-
-
Catalyst:
-
Residual acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid).
-
-
Byproducts:
-
Water (from the reaction and workup).
-
Hydrolyzed product (the starting ketone) if exposed to acidic conditions during workup.
-
Oligomeric byproducts from ethylene glycol.
-
Q2: What is the chemical stability of this compound?
The stability of the target compound is a critical factor during purification.
-
Acid Sensitivity: The 1,4-dioxaspiro[4.5]decane moiety is a ketal, which is highly sensitive to acid.[2][3] Exposure to even mild acidic conditions, especially in the presence of water, can catalyze the hydrolysis of the ketal, reverting the compound back to its corresponding ketone. Therefore, all purification steps should be conducted under neutral or slightly basic conditions.
-
Base Sensitivity: The methyl carboxylate group is an ester, which can be hydrolyzed under strongly basic conditions (saponification). While washing with a mild inorganic base like sodium bicarbonate is standard practice to neutralize the acid catalyst, prolonged exposure to strong bases (e.g., NaOH, KOH) should be avoided.[4]
Q3: Which analytical techniques are recommended for assessing the purity of the final product?
A multi-technique approach is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure and identifying impurities.[7][8]
-
In ¹H NMR, look for the characteristic signals of the ethylene glycol bridge (a multiplet around 3.9-4.0 ppm) and the disappearance of the proton signals alpha to the ketone in the starting material.
-
In ¹³C NMR, the disappearance of the ketonic carbonyl signal (typically >190 ppm) and the appearance of the spiroketal carbon (around 108-110 ppm) are key indicators of a successful reaction.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for assessing purity and identifying volatile impurities. The mass spectrum will confirm the molecular weight of the product (214.26 g/mol ) and help identify trace amounts of starting materials.[9]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the compound and can be more suitable for less volatile impurities.[10]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is useful for monitoring the reaction's progress. A successful reaction is indicated by the disappearance of the broad -OH stretch from ethylene glycol and the disappearance of the ketone C=O stretch (around 1715 cm⁻¹) from the starting material, with the retention of the ester C=O stretch (around 1735 cm⁻¹).
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
Problem 1: My NMR spectrum shows significant amounts of the starting ketone after aqueous workup.
-
Underlying Cause: This issue typically arises from two sources: an incomplete reaction or the acid-catalyzed hydrolysis of the ketal during the workup phase.
-
Expert Recommendation:
-
Ensure Complete Reaction: The ketalization is an equilibrium reaction. To drive it to completion, ensure water is efficiently removed during the reaction, for instance by using a Dean-Stark apparatus with an appropriate solvent like toluene or benzene.[1]
-
Quench and Neutralize Carefully: Before performing an aqueous wash, it is critical to neutralize the acid catalyst. After cooling the reaction mixture, quench it by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases. This mild base will neutralize the acid catalyst without significantly promoting ester hydrolysis.[11] Washing with water before complete neutralization can lead to hydrolysis.
-
Purification: If the starting ketone is still present, the most effective removal method is flash column chromatography. The ketone is typically more polar than the corresponding ketal, allowing for good separation.
-
Problem 2: My final product is contaminated with a high-boiling point impurity, likely residual ethylene glycol.
-
Underlying Cause: Ethylene glycol (b.p. 197 °C) has a high boiling point and is highly soluble in water. While aqueous washes remove the bulk of it, trace amounts can remain, especially if an emulsion formed during extraction.
-
Expert Recommendation:
-
Thorough Aqueous Extraction: Wash the organic layer multiple times (at least 3-4 times) with water, followed by a brine wash. The brine helps to break any emulsions and further draws water-soluble impurities from the organic phase.
-
Vacuum Distillation: For a thermally stable product, vacuum distillation is the preferred method for removing non-volatile or very high-boiling impurities. Since the target compound is an ester with a molecular weight over 200 g/mol , its boiling point will be significantly higher than that of common organic solvents but likely lower than ethylene glycol under vacuum. This allows for effective separation.
-
Problem 3: I observe a broad peak in my ¹H NMR spectrum and the product seems wet or oily.
-
Underlying Cause: This is a classic sign of residual water or alcohol (ethylene glycol) in the sample. Water can be introduced from the workup, and its incomplete removal can be problematic.
-
Expert Recommendation:
-
Effective Drying: Always dry the organic layer over a suitable drying agent (e.g., anhydrous MgSO₄, Na₂SO₄) for a sufficient amount of time before removing the solvent. Filter the drying agent off completely.
-
Azeotropic Removal of Water: If water persists, it can be removed by dissolving the product in a solvent that forms a low-boiling azeotrope with water, such as toluene, and then removing the solvent under reduced pressure.
-
High Vacuum Drying: Place the final product under a high vacuum for several hours to remove the last traces of volatile impurities and water.
-
Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This method is ideal for removing polar impurities like the starting ketone and residual ethylene glycol.
-
Select a Solvent System: Based on TLC analysis, a common mobile phase for compounds of this polarity is a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity. The target compound should have an Rf value of approximately 0.3-0.4 for optimal separation.
-
Prepare the Column: Dry-pack the column with silica gel. Wet the silica with the initial low-polarity mobile phase, ensuring no air bubbles are trapped.
-
Load the Sample: Minimize the volume of the crude product by concentrating it under reduced pressure. Adsorb the concentrated oil onto a small amount of silica gel (dry loading). Gently add the silica with the adsorbed product to the top of the column.
-
Elute the Column: Begin elution with the low-polarity mobile phase. The less polar spiroketal product will elute before the more polar starting ketone. Gradually increase the solvent polarity as needed to elute your product.
-
Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for separating compounds with moderate polarity differences. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Allows for the separation of the less polar product from more polar impurities. |
| Sample Loading | Dry Loading | Provides better resolution and prevents band broadening compared to wet loading. |
Protocol 2: Purification by Vacuum Distillation
This method is suitable for thermally stable compounds and is effective for removing non-volatile or very high-boiling impurities on a larger scale.
-
Setup: Assemble a vacuum distillation apparatus with a short path head, a vacuum-jacketed Vigreux column (optional, for better separation), a thermometer, a receiving flask, and a cold trap. Ensure all glass joints are properly sealed with vacuum grease.
-
Connect to Vacuum: Connect the apparatus to a high-vacuum pump through a manometer to monitor the pressure. A typical pressure for this type of compound would be <1 mmHg.
-
Heating: Place the distillation flask in a heating mantle with a stirrer. Begin stirring. Slowly and carefully heat the crude product.
-
Collect Fractions: Collect any low-boiling fractions first (residual solvent). As the temperature rises and stabilizes, collect the main fraction corresponding to your product. The boiling point will be dependent on the vacuum achieved.
-
Shutdown: Once the distillation is complete, allow the system to cool completely before slowly re-introducing air to prevent atmospheric oxygen from reacting with the hot product.
Visualized Workflows
Impurity Profile and Origins
The following diagram illustrates the primary reaction pathway and the origin of common impurities.
Caption: Origin of impurities in the synthesis of the target spiroketal.
Purification Strategy Decision Tree
This workflow guides the selection of an appropriate purification technique based on analytical data from the crude product.
Caption: Decision tree for selecting a purification strategy.
References
- Guidechem. (n.d.). methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate 26845-47-6 wiki.
-
PrepChem.com. (n.d.). Synthesis of methyl 1,4-dioxaspiro[12]decane-8-carboxylate. Retrieved from PrepChem.com.
- Google Patents. (n.d.). CN1772747A - Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one.
- PubMed. (2018). Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals.
- Biosynth. (n.d.). 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid | 412293-42-6.
- ResearchGate. (2020). Preparation of benzannulated spiroketals by gold(III) catalyzed spirocyclization of alkynyl diols.
- BLDpharm. (n.d.). 412293-42-6|8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid.
- PubChem - NIH. (n.d.). Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate.
- ResearchGate. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant.
- PubMed Central - NIH. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle.
- AMERICAN ELEMENTS. (n.d.). Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate.
- ResearchGate. (n.d.). ChemInform Abstract: Isolation, Biological Activity and Synthesis of Benzannulated Spiroketal Natural Products.
- J&K Scientific. (n.d.). 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid | 412293-42-6.
- PubMed Central - NIH. (2021). New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues.
- TCI Chemicals. (n.d.). Methyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate.
- ChemicalBook. (n.d.). 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid(412293-42-6) 1H NMR.
- Benchchem. (n.d.). 1,4-Dioxaspiro[2.2]pentane versus Traditional Methods for α-Hydroxylation of Ketones.
- Active Biopharma. (n.d.). 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid.
- ResearchGate. (n.d.). Synthesis of 1,4-dioxaspira[4.5]decan-8-one.
- DTIC. (n.d.). THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD.
- Frontiers. (n.d.). Optimization and Purification of Terpenyl Flavor Esters Catalyzed by Black Cumin (Nigella sativa) Seedling Lipase in Organic Media.
- ResearchGate. (2016). How to purify esterefication product?.
- PubChem. (n.d.). 1,4-Dioxaspiro(4.5)decan-8-ol.
- Google Patents. (n.d.). US5326887A - Process for the preparation of 1,4-dioxane-2,5-diones.
- PubMed Central. (n.d.). Thermal Stability and Decomposition Kinetic Studies of Acyclovir and Zidovudine Drug Compounds.
- MDPI. (n.d.). Comparison of Analytical Methods for Determining Methylesterification and Acetylation of Pectin.
- PubMed. (2013). Thermal stability and decomposition kinetic studies of acyclovir and zidovudine drug compounds.
- PubMed. (2024). Research on the volatility, phase transitions and thermodynamic stability of five organochlorine compounds.
- ACS Publications. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production.
- TCI Chemicals. (n.d.). Methyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate.
- Achmem. (n.d.). This compound.
- MDPI. (n.d.). Advances in Polyester Waste Recycling Technology: Focused on the PET System and Prospects for PETG Challenges.
- PubMed Central - NIH. (2024). Recent Advances in Polymers Bearing Activated Esters for the Synthesis of Glycopolymers by Postpolymerization Modification.
- ResearchGate. (n.d.). Melting Behavior and Heat of Fusion of Compounds that Undergo Simultaneous Melting and Decomposition: An investigation with HMX.
Sources
- 1. prepchem.com [prepchem.com]
- 2. CN1772747A - Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one - Google Patents [patents.google.com]
- 3. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Thermal Stability and Decomposition Kinetic Studies of Acyclovir and Zidovudine Drug Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 412293-42-6|8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid|BLD Pharm [bldpharm.com]
- 8. 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid(412293-42-6) 1H NMR [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
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- 11. Frontiers | Optimization and Purification of Terpenyl Flavor Esters Catalyzed by Black Cumin (Nigella sativa) Seedling Lipase in Organic Media [frontiersin.org]
- 12. Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ketalization Reactions
Welcome to the Technical Support Center for Ketalization Reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the successful protection of carbonyl compounds. As Senior Application Scientists, we have compiled our expertise to help you navigate the nuances of ketalization, ensuring reproducible and high-yielding results.
Troubleshooting Guide
This section addresses specific issues you may encounter during your ketalization experiments. We delve into the root causes of common problems and provide actionable solutions.
Problem 1: Low or No Product Yield
A low or nonexistent yield is one of the most common frustrations in ketalization. The primary reason for this is the reversible nature of the reaction.[1][2] The equilibrium must be actively driven towards the product.
Possible Causes & Solutions:
-
Inefficient Water Removal: The formation of a ketal from a ketone and an alcohol is a reversible, acid-catalyzed reaction that produces water as a byproduct.[3][4] Failure to remove this water is a frequent cause of low conversion rates.[5]
-
Solution: For reactions at reflux, a Dean-Stark apparatus is the classic and highly effective method for azeotropically removing water.[5] Ensure it is set up correctly. For smaller-scale or lower-temperature reactions, freshly activated 4Å molecular sieves are excellent for sequestering water.[5][6] Alternatively, chemical dehydrating agents like trimethyl orthoformate (TMOF) can be employed.[5]
-
-
Insufficient Catalyst Activity or Loading: The acid catalyst is crucial for activating the carbonyl group towards nucleophilic attack.[2][7]
-
Unfavorable Equilibrium: Even with efficient water removal, the equilibrium may not favor product formation.
-
Solution: According to Le Chatelier's principle, increasing the concentration of one of the reactants will shift the equilibrium towards the products. Using a large excess of the alcohol or diol (e.g., 1.5 equivalents of a diol) can significantly improve the yield.[5]
-
-
Sterically Hindered Ketone: Ketones with bulky substituents near the carbonyl group can be sterically hindered, making nucleophilic attack by the alcohol more difficult.
-
Solution: For sterically hindered substrates, more forcing reaction conditions may be necessary. This can include using a stronger acid catalyst, higher temperatures, and longer reaction times.[5]
-
Problem 2: Formation of Side Products
The appearance of unexpected spots on your TLC plate or peaks in your GC trace indicates the formation of side products.
Possible Causes & Solutions:
-
Self-Condensation of the Ketone: Under strongly acidic conditions or at high temperatures, some ketones can undergo self-condensation reactions, such as an aldol condensation.[5]
-
Solution: Employ milder reaction conditions. This could involve using a less acidic catalyst (e.g., switching from sulfuric acid to p-toluenesulfonic acid), or lowering the reaction temperature.
-
-
Formation of Hemiketal Intermediate: The reaction may stall at the hemiketal intermediate, especially if water removal is incomplete or reaction times are too short.[5]
-
Solution: Ensure complete removal of water and allow for a sufficient reaction time to drive the reaction to the final ketal product.[5] Monitoring the reaction by TLC or GC is crucial to determine the point of completion.
-
-
Reactions with Other Functional Groups: If your substrate contains other acid-sensitive functional groups, they may react under the ketalization conditions.[1][2]
-
Solution: Choose a milder catalyst or protecting groups that are stable under the required conditions. For instance, if your molecule has an acid-labile protecting group, you might consider a Lewis acid catalyst that is more chemoselective.[5]
-
Problem 3: Difficult Workup and Product Isolation
Challenges during the workup can lead to product loss and purification difficulties.
Possible Causes & Solutions:
-
Emulsion Formation during Extraction: This is common when using a biphasic workup with aqueous and organic layers.
-
Solution: Adding brine (saturated aqueous NaCl solution) can help to break up emulsions by increasing the ionic strength of the aqueous phase.
-
-
Hydrolysis of the Ketal during Workup or Purification: Ketals are sensitive to acid and can be hydrolyzed back to the ketone, especially in the presence of water.[8][9][10]
-
Solution: Neutralize the acid catalyst before workup. This is typically done by washing the reaction mixture with a mild base, such as a saturated aqueous solution of sodium bicarbonate.[3] When performing column chromatography, it is sometimes necessary to add a small amount of a non-nucleophilic base, like triethylamine, to the eluent to prevent hydrolysis on the silica gel.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of planning and executing ketalization reactions.
Q1: How do I choose the right acid catalyst?
The choice of acid catalyst depends on the reactivity of your substrate and the presence of other functional groups.[5]
-
p-Toluenesulfonic acid (p-TsOH): A versatile and commonly used catalyst for a wide range of substrates.[5]
-
Sulfuric Acid (H₂SO₄): A stronger acid, often used for less reactive ketones, but can lead to more side products.[5]
-
Lewis Acids (e.g., Bi(OTf)₃, TiCl₄): Can be effective, especially for substrates with acid-sensitive groups.[5]
-
Solid-supported Catalysts (e.g., Amberlyst-15, perchloric acid on silica gel): Offer the advantage of easy removal by filtration and potential for recycling.[5]
Q2: What is the best method for water removal?
The optimal method for water removal depends on the scale of your reaction and the reaction temperature.
-
Azeotropic Distillation (Dean-Stark): The gold standard for reactions conducted at reflux, particularly on a larger scale.[5] Solvents like toluene or benzene that form an azeotrope with water are used.[5][11]
-
Molecular Sieves (4Å): Ideal for small-scale reactions or those run at or below room temperature.[5][6] It's crucial to use freshly activated sieves.
-
Orthoesters (e.g., Trimethyl orthoformate): Act as both a dehydrating agent and a source of the alkoxy group, driving the equilibrium forward.[5]
Q3: What is the ideal stoichiometry for the reactants?
To drive the equilibrium towards the ketal, an excess of the alcohol is typically used.[5]
-
With a simple alcohol: Two equivalents of the alcohol are required for each equivalent of the ketone.[5] Using a large excess can further push the reaction to completion.[5]
-
With a diol (to form a cyclic ketal): A slight excess of the diol, for example, 1.2 to 1.5 equivalents, is often employed.[3][5]
Q4: How do I monitor the progress of the reaction?
Regularly monitoring the reaction is key to achieving a good yield and minimizing side products.
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively follow the disappearance of the starting ketone.
-
Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS): Provide more quantitative data on the conversion of the starting material and the formation of the product.
Q5: How do I deprotect the ketal?
Ketal deprotection is typically achieved by acid-catalyzed hydrolysis.[9][12] This is essentially the reverse of the formation reaction and is driven by the presence of excess water.[10] A variety of acidic conditions can be used, from aqueous HCl to milder reagents like sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) in water.[12][13]
Experimental Protocols
General Procedure for Ketalization using a Dean-Stark Apparatus
-
To a round-bottom flask equipped with a magnetic stirrer, add the ketone (1.0 eq).
-
Add the diol (1.2 eq) and a suitable solvent that forms an azeotrope with water (e.g., toluene).
-
Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.05 eq).[3]
-
Fit the flask with a Dean-Stark trap and a reflux condenser.
-
Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed.[3]
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
General Procedure for Ketalization using Molecular Sieves
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the ketone (1 eq) and the alcohol or diol.
-
Add freshly activated 4Å molecular sieves (a sufficient amount to sequester the water produced).[5]
-
Add the acid catalyst.
-
Stir the reaction at the appropriate temperature (this can range from room temperature to reflux, depending on the substrate).
-
Monitor the reaction by TLC or GC.
-
Once the reaction is complete, filter off the molecular sieves and wash them with a suitable solvent.
-
Work up the filtrate as described in the Dean-Stark procedure.
Data Presentation
Table 1: Comparison of Catalysts for the Ketalization of Cyclohexanone with Ethylene Glycol
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Reference |
| p-Toluenesulfonic Acid | 0.05 | Toluene | Reflux | 2 | >95 | [3] |
| Sulfuric Acid | 0.0017 | None | Not Specified | Not Specified | Not Specified | [14] |
| CoCl₂/DH₂ | 0.1 | None | 70 | 1 | 95.3 | [15] |
| Tungstosilicic acid/C | 1.0 (wt%) | None | Reflux | Not Specified | 56.7-87.9 | [5] |
Visualizations
Caption: Acid-catalyzed mechanism of ketal formation.
Caption: Troubleshooting workflow for low ketalization yield.
References
- BenchChem. (2025).
- Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones.
- Pearson. (2022, July 22). Acetal Protecting Group Explained: Definition, Examples, Practice & Video Lessons.
- ChemHelp ASAP. (2020, February 22). acetal protecting groups. YouTube.
- Organic Chemistry Portal. (n.d.). Aldehyde synthesis by deprotection or hydrolysis.
- Química Organica.org. (n.d.). Acetals as protecting groups.
- Scribd. (n.d.). Acetal As A Protective Group in Organic Synthesis.
- Chemistry LibreTexts. (2022, July 20). 10.4: Acetals and Ketals.
- The Organic Chemistry Tutor. (2021, February 28).
- Organic Chemistry Portal. (n.d.). Dimethyl Acetals.
- Kaur, G., Trehan, A., & Trehan, S. (n.d.). Highly Efficient Deprotection of Acetals and Ketals under Neutral and Anhydrous Conditions Using (Trimethylsilyl)bis(fluorosulfuryl)imide. The Journal of Organic Chemistry.
- MDPI. (n.d.). Highly Efficient Acetalization and Ketalization Catalyzed by Cobaloxime under Solvent-Free Condition.
- BenchChem. (n.d.).
- Wikipedia. (n.d.). Chemoselectivity.
- ACS Omega. (2018, May 7). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids.
- PubMed Central. (n.d.). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids.
- Leah4sci. (2018, March 21).
- Stoltz, B. M., et al. (2019, August 12).
- PubMed. (2010, February 19).
- Chemistry Stack Exchange. (2021, June 25).
- ResearchGate. (2018, January 22). Highly Efficient Acetalization and Ketalization Catalyzed by Cobaloxime under Solvent-Free Condition.
- Organic Chemistry Portal. (n.d.).
- Google Patents. (n.d.). US8604223B2 - Method of making ketals and acetals.
- ResearchGate. (2017, February 17).
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Technical Support Center: Troubleshooting Unexpected NMR Peaks in Spirocyclic Compounds
Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy of spirocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter unexpected peaks or complex spectra during their analysis. Spirocycles, with their rigid, three-dimensional structures, often present unique challenges in NMR spectroscopy. This resource provides in-depth, experience-based insights and troubleshooting strategies in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Fundamental Issues & Common Artifacts
Q1: My ¹H NMR spectrum has broad, poorly resolved peaks. What are the likely causes and how can I fix this?
A1: Peak broadening is a common issue that can obscure crucial information. Several factors can contribute to this problem:
-
Poor Shimming: The homogeneity of the magnetic field (shimming) is critical for sharp peaks. Spirocyclic compounds, often being less soluble or forming aggregates, can disrupt local field homogeneity. Always start with a good shim file and consider manual optimization if automatic shimming is insufficient.[1]
-
Sample Concentration & Solubility: Highly concentrated or poorly soluble samples lead to increased viscosity and aggregation, both of which cause peak broadening.[2] Try reducing the concentration or using a different deuterated solvent to improve solubility.
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. If you suspect contamination, you can try washing your glassware with EDTA or passing your sample through a small plug of silica gel.
-
Presence of Water: Forgetting to use dry NMR solvents can introduce a broad water peak, which can obscure signals, especially in the aromatic region.[2]
Q2: I see small, sharp peaks in my spectrum that don't correspond to my compound. What are they?
A2: These are likely common laboratory contaminants. Before spending time on complex structural elucidation, it's essential to rule out these impurities.
-
Common Solvents: Residual solvents from purification like ethyl acetate, hexane, dichloromethane, and acetone are frequent culprits.[2][3][4] Cross-reference the chemical shifts of your unknown peaks with published tables of common NMR impurities.[3][4]
-
Grease: If you've used greased glassware, you might see broad signals from silicone or hydrocarbon grease.
-
Spinning Sidebands: These are small satellite peaks that appear symmetrically around a large peak. They are caused by inhomogeneities in the magnetic field and can be minimized by reducing the spinning rate or improving the shimming.
Category 2: Issues Arising from the Unique Structure of Spirocycles
Q3: Why do I see more signals in my ¹H and ¹³C NMR spectra than expected for my spirocyclic compound's structure?
A3: This is a very common and often confusing observation with spirocyclic compounds. The rigid, chiral nature of the spiro-junction often leads to diastereotopicity.
-
Diastereotopic Protons/Carbons: Protons or carbons that are chemically non-equivalent due to the absence of a plane of symmetry in the molecule are called diastereotopic.[5][6][7] In many spirocycles, the spiro-carbon acts as a chiral center, rendering adjacent methylene (CH₂) protons or even methyl groups on a substituent diastereotopic.[7][8] This means they will have different chemical shifts and will couple to each other.
-
Example: A CH₂ group next to the spiro-center will often appear as two separate multiplets, each integrating to one proton, rather than a single signal integrating to two protons. These two protons will show geminal coupling to each other.
-
Troubleshooting Workflow for Diastereotopicity:
Caption: Decision tree for identifying diastereotopic protons.
Q4: My spectrum is very complex and crowded, with many overlapping multiplets. How can I begin to assign the signals?
A4: Signal overlap is a major hurdle with complex molecules like spirocycles. A multi-pronged approach using 2D NMR techniques is the most effective strategy.
-
Change the Solvent: A simple first step is to re-run the spectrum in a different deuterated solvent (e.g., from CDCl₃ to C₆D₆ or acetone-d₆).[2] The anisotropic effects of the solvent can induce different chemical shifts, potentially resolving some overlap.[9]
-
2D NMR Spectroscopy: These experiments are indispensable for unraveling complex structures.[10][11][12][13]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically over 2-3 bonds). This helps to trace out spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. This is crucial for assigning carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is key for connecting different spin systems and piecing together the carbon skeleton.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space, regardless of whether they are bonded.[14][15][16][17] This is invaluable for determining the stereochemistry and 3D conformation of the spirocycle.[14][16] For medium-sized molecules (MW ~700-1200), a ROESY experiment is often preferred as the NOE can be zero.[15]
-
Experimental Protocol: Basic 2D NMR Suite for Structural Elucidation
-
Sample Preparation: Prepare a reasonably concentrated (5-10 mg in 0.6 mL of solvent) and well-dissolved sample. Ensure the solvent is of high deuteration grade.
-
¹H NMR: Acquire a standard high-resolution ¹H NMR spectrum.
-
COSY: Run a standard gradient-selected COSY (gCOSY) experiment.
-
HSQC: Acquire a phase-sensitive gradient-selected HSQC experiment.
-
HMBC: Run a gradient-selected HMBC experiment. It is often useful to optimize the long-range coupling delay based on an expected average J-coupling (e.g., 8-10 Hz).
-
NOESY/ROESY: Acquire a 2D NOESY or ROESY spectrum with a mixing time appropriate for your molecule's size (e.g., 300-800 ms for small to medium molecules).
Q5: I'm observing peak doubling or an unusually complicated spectrum that seems to be more than just diastereomers. What could be the cause?
A5: This phenomenon often points to the presence of rotamers, or conformational isomers, that are slowly interconverting on the NMR timescale.[2]
-
Restricted Rotation: Spirocyclic systems can have significant steric hindrance that restricts rotation around single bonds (e.g., an amide bond or a bulky substituent on one of the rings).[18][19][20][21][22] If the energy barrier to rotation is high enough, you may observe separate sets of signals for each rotamer at room temperature.[20]
Troubleshooting Strategy: Variable Temperature (VT) NMR
The definitive way to test for rotamers is to perform a variable temperature (VT) NMR study.[23]
-
Heating: As you increase the temperature, the rate of bond rotation will increase.[24] If the peaks are due to rotamers, you will see them broaden, coalesce into a single broad peak, and then sharpen into a time-averaged signal at a sufficiently high temperature.[25][26]
-
Cooling: Lowering the temperature will slow down the rotation.[27] This can sometimes sharpen the signals of the individual rotamers, making them easier to identify.
Q6: I am seeing unexpected couplings in my ¹H NMR, such as small splittings in what should be a singlet, or complex multiplets where I expect simple ones. What could this be?
A6: The rigid nature of spirocycles can lead to significant long-range couplings.
-
Through-Bond Coupling (⁴J or ⁵J): In rigid systems, protons that are four or five bonds apart can show observable coupling, especially if they are arranged in a "W" or "M" conformation (a zig-zag path).[28][29][30] This is more common in saturated ring systems.
-
Through-Space Coupling: Protons that are not directly connected through a short bond path but are held close together in space by the rigid framework can sometimes exhibit coupling.[28]
To confirm long-range couplings, a high-resolution 1D ¹H experiment and a 2D COSY experiment with a high digital resolution are often necessary. Long-range correlations can sometimes also be observed in HMBC spectra.[31][32]
Data Summary Table
| Problem | Potential Cause(s) | Recommended Action(s) | Key NMR Experiment(s) |
| Broad Peaks | Poor shimming, high concentration, low solubility, paramagnetic impurities | Re-shim, dilute sample, change solvent, filter through silica | 1D ¹H |
| Extra, Sharp Peaks | Solvent/lab contaminants | Cross-reference with impurity tables | 1D ¹H, HSQC |
| More Signals Than Expected | Diastereotopicity | Analyze symmetry, look for geminal coupling | COSY, HSQC |
| Severe Signal Overlap | Complex spin systems in a rigid structure | Change solvent, utilize 2D NMR for dispersion | COSY, HSQC, HMBC, NOESY/ROESY |
| Doubled Sets of Signals | Rotamers (slow bond rotation) | Run spectrum at different temperatures | Variable Temperature (VT) NMR |
| Unexpected Small Couplings | Long-range (⁴J, ⁵J) or through-space couplings | Acquire high-resolution spectra, look for "W" pathways | High-resolution 1D ¹H, COSY |
References
-
Schröder, H., & Haslinger, E. (1994). Long‐range proton spin‐spin coupling in rigid cyclic structures by 2D NMR/'through‐space coupling.' Magnetic Resonance in Chemistry, 32(1), 12–15. [Link]
-
Stack Exchange. (2016). How to differentiate diastereotopic protons by NMR in flexible groups? Chemistry Stack Exchange. [Link]
-
UCSD SSPPS NMR Facility. (2015). NOESY and ROESY. University of California, San Diego. [Link]
-
Decatur, J. (2018). NOESY and ROESY. Vassar College. [Link]
-
University of Rochester. Troubleshooting 1H NMR Spectroscopy. Department of Chemistry. [Link]
-
OpenOChem Learn. Indentifying Homotopic, Enantiotopic and Diastereotopic Protons. [Link]
-
Al-Tahhan, I. (2019). Common problems and artifacts encountered in solution-state NMR experiments. Magnetic Resonance in Chemistry. [Link]
-
Dalton Transactions. (2020). Long-range coupling in cyclic silanes. RSC Publishing. [Link]
-
Chemistry LibreTexts. (2024). 2.8: ¹H NMR Spectroscopy and Proton Equivalence. [Link]
-
RSC Publishing. (2020). Long-Range Coupling in Cyclic Silanes. [Link]
-
Max T. Rogers NMR Facility. NMR Artifacts. Michigan State University. [Link]
-
Moser, A. (2009). Stereochemistry Information from NOESY/ROESY data … Part 1. ACD/Labs. [Link]
-
National Institutes of Health. (2007). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N. [Link]
-
ResearchGate. (2019). Common problems and artifacts encountered in solution-state NMR experiments. [Link]
-
Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. [Link]
-
Bentham Science. (2025). Restricted Rotation about the C-N Bond in Thienopyridine Derivatives: NMR and DFT Study. [Link]
-
Semantic Scholar. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
-
University of Ottawa. (2008). NOESY and EXSY. uOttawa NMR Facility. [Link]
-
University of Wisconsin-Platteville. Molecular Motions II: Restricted Rotation. [Link]
-
Meiering, E. et al. (2019). Temperature Dependence of NMR Chemical Shifts: Tracking and Statistical Analysis. The Protein Society. [Link]
-
Quora. (2014). What are some NMR problem solving tricks? [Link]
-
University of Maryland. Troubleshooting. Department of Chemistry and Biochemistry. [Link]
-
MDPI. (2023). Assessment of the Long-Range NMR C,H Coupling of a Series of Carbazolequinone Derivatives. [Link]
-
Nanalysis. (2021). Using NMR to observe the restricted rotation in amide bonds. [Link]
-
YouTube. (2021). NMR Spectroscopy: Diastereotopism. [Link]
-
YouTube. (2021). Restricted rotation (allyl groups) and their effect on 1H-NMR multiplets. [Link]
-
EPFL. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]
-
ESA-IPB. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
-
Wiley Online Library. (2002). Evidence by NMR of Temperature-dependent - Solvent Electric Field Effects on Proton Transfer. [Link]
-
Nanalysis. (2021). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. [Link]
-
Organometallics. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]
-
Diva-Portal.org. (2021). Advanced NMR techniques for structural elucidation in medicinal chemistry. [Link]
-
ResearchGate. (2007). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
-
University of Ottawa NMR Facility Blog. (2012). Measurement of Long Range C H Coupling Constants. [Link]
-
ChemRxiv. (2024). Five Hypotheses on the Origins of Temperature Dependence of 77Se NMR Shifts in Diselenides. [Link]
-
The OChem Whisperer. (2012). Guide to Solving NMR Questions. [Link]
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Wiley. (1995). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. [Link]
-
Royal Society of Chemistry. (2011). 1H NMR spectrum of the spiro compound 18. [Link]
-
PubMed. (2005). NMR spectroscopic analysis of new spiro-piperidylrifamycins. [Link]
-
ACS Publications. (2026). HFIP-Mediated (3+2) Annulation of Bicyclobutanes with Indolyl Alcohols for Diastereoselective Access to Tetracyclic Spiroindolenines. [Link]
-
Nature. (2018). Variable-temperature NMR spectroscopy for metabolite identification in biological materials. [Link]
-
University of Rochester. Tips & Tricks: Characterization. Department of Chemistry. [Link]
-
ACS Publications. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. [Link]
-
YouTube. (2025). How Does Temperature Affect NMR? - Chemistry For Everyone. [Link]
-
ResearchGate. (2025). The Applicability of NMR Spectroscopy in the Determination of Structures Containing a Fragment of Spiro[1-Azabicyclo[3.3.0]octane]. [Link]
-
ResearchGate. NMR chemical shifts of spiro-carbon of compounds 245- 248 and 249, 250, and 252. [Link]
-
MDPI. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. [Link]
-
Taylor & Francis Online. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]
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- 18. NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N’-bis-Formyl-o-tolidine - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Purification of Methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of Methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate. This document offers in-depth, field-proven insights into identifying and removing impurities, ensuring the high purity required for downstream applications.
Introduction to Purification Challenges
This compound is a spirocyclic compound containing both a ketal and a methyl ester functional group. The presence of these two functionalities, each with its own reactivity and stability profile, presents unique challenges during purification. Impurities can arise from various sources, including unreacted starting materials, side reactions during synthesis, and decomposition during workup or purification. This guide will address these challenges in a practical, question-and-answer format.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound.
Q1: My crude product is a complex mixture according to TLC analysis, showing multiple spots. What are the likely impurities?
A1: The impurities in your crude product will largely depend on the synthetic route employed. A common route to this molecule involves the ketalization of a methyl-substituted cyclohexanone derivative. Based on this, the primary impurities are likely:
-
Unreacted Starting Materials:
-
Methyl 8-methyl-4-oxocyclohexane-1-carboxylate (the starting ketone).
-
Ethylene glycol.
-
8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid (if the synthesis involves esterification as the final step).
-
-
Catalyst Residues:
-
Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid).
-
-
Byproducts of Side Reactions:
-
Hydrolysis Products: The ketal is susceptible to hydrolysis under acidic conditions, which can revert it to the starting ketone and ethylene glycol. The ester can also be hydrolyzed to the corresponding carboxylic acid, especially during aqueous workup.
-
Oligomers of Ethylene Glycol: If excess ethylene glycol is used, it can form dimers or trimers under acidic conditions.
-
Q2: I performed a flash column chromatography, but the separation of my product from a closely running impurity is poor. What can I do?
A2: Poor separation in flash column chromatography can be addressed by optimizing several parameters. Here is a systematic approach to improve your separation:
-
Solvent System Optimization: The choice of eluent is critical. For moderately polar compounds like your target molecule, a good starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or diethyl ether)[1].
-
TLC Analysis: Before running the column, perform a thorough TLC analysis with various solvent systems to find the one that provides the best separation (a ΔRf of at least 0.2 between your product and the impurity is ideal).
-
Solvent Polarity: If the spots are too high on the TLC plate (high Rf), decrease the polarity of the eluent. If they are too low (low Rf), increase the polarity.
-
Solvent System Suggestions:
-
Hexane/Ethyl Acetate mixtures (e.g., 9:1, 8:2, 7:3) are a standard choice for compounds of this polarity.
-
Dichloromethane/Methanol mixtures can be effective for more polar compounds, but be cautious as methanol can dissolve some silica gel[1].
-
-
-
Column Packing and Dimensions:
-
Ensure the column is packed uniformly to avoid channeling. A slurry packing method is generally preferred.
-
For difficult separations, a longer and narrower column will provide better resolution. A higher ratio of silica gel to crude product (e.g., 50:1 to 100:1) is also recommended[2].
-
-
Loading Technique:
-
Dissolve your crude product in a minimal amount of the eluent or a less polar solvent and load it onto the column in a narrow band.
-
For compounds that are not very soluble in the starting eluent, "dry loading" is an excellent alternative. Adsorb your crude product onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry powder to the top of your column.
-
-
Flow Rate: A slower flow rate can improve separation, but be mindful that excessive time on the column can lead to band broadening due to diffusion.
Q3: My purified product appears pure by TLC, but the NMR spectrum shows unexpected peaks. What could they be?
A3: NMR spectroscopy is a powerful tool for assessing purity and can reveal impurities that are not easily detected by TLC.
-
Residual Solvents: Peaks corresponding to common laboratory solvents (e.g., ethyl acetate, hexanes, dichloromethane) are frequently observed. These can usually be removed by drying the sample under high vacuum.
-
Grease: If you used grease on your glassware joints, you might see broad signals in the aliphatic region of the 1H NMR spectrum.
-
Water: A broad singlet, often around 1.5-2.5 ppm in CDCl3, can indicate the presence of water.
-
Structural Isomers: Depending on the synthesis, you might have diastereomers that were not separated by chromatography. These would have very similar chemical shifts but could appear as a set of slightly shifted peaks for each proton.
-
Partially Hydrolyzed Product: Trace amounts of the starting ketone or the corresponding carboxylic acid might be present. The aldehydic proton of the ketone would appear far downfield (around 9-10 ppm), and the carboxylic acid proton would be a very broad singlet, also downfield.
Q4: I am concerned about the stability of my compound during purification. What precautions should I take?
A4: The ketal functionality in your molecule is sensitive to acid. Therefore, it is crucial to avoid acidic conditions during workup and purification.
-
Neutralizing Wash: During the aqueous workup, be sure to wash the organic layer with a mild base, such as a saturated sodium bicarbonate solution, to remove any residual acid catalyst[3].
-
Deactivated Silica Gel: If you suspect your compound is degrading on the silica gel column, you can use deactivated silica gel. This can be prepared by adding a small amount of a tertiary amine, like triethylamine (1-2%), to your eluent[1]. This will neutralize the acidic sites on the silica.
-
Avoid Strong Acids: When adjusting the pH of any aqueous solutions, use weak acids and bases whenever possible.
-
Storage: Store the purified product in a cool, dry place, preferably under an inert atmosphere, to prevent hydrolysis over time.
Frequently Asked Questions (FAQs)
Q: What is the best method for removing the ethylene glycol starting material?
A: Ethylene glycol is highly polar and water-soluble. It can be effectively removed by performing an aqueous workup. Washing the organic layer with water or brine several times will extract the ethylene glycol into the aqueous phase.
Q: Can I use distillation to purify this compound?
A: Vacuum distillation can be a viable purification method for this compound, provided it has sufficient thermal stability. A short-path distillation apparatus is recommended to minimize the time the compound is exposed to high temperatures. It is crucial to determine the boiling point of your compound under reduced pressure.
Q: What analytical techniques are best for assessing the final purity of my product?
A: A combination of techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used for quantitative analysis to determine the purity level by integrating the signals of the product against those of a known internal standard[4].
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities. The mass spectrum will help in identifying the structure of any contaminants[5][6].
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the product from non-volatile impurities and to determine the purity by peak area percentage.
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Preparation of the Column:
-
Select a column of appropriate size based on the amount of crude material (a 50:1 ratio of silica to crude material is a good starting point for moderately difficult separations).
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Add a layer of sand to the top of the silica bed to prevent disturbance during solvent addition.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully apply the sample to the top of the column.
-
Alternatively, perform a dry loading as described in the troubleshooting section.
-
-
Elution:
-
Begin eluting with the solvent system determined from your TLC analysis.
-
If a gradient elution is necessary, gradually increase the polarity of the solvent system.
-
Collect fractions and monitor them by TLC.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the purified product under high vacuum to remove any residual solvent.
-
Protocol 2: Purity Assessment by ¹H NMR
-
Sample Preparation:
-
Accurately weigh a known amount of your purified product (e.g., 10 mg).
-
Accurately weigh a known amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene, dimethyl terephthalate). The standard should have a sharp singlet in a region of the spectrum that does not overlap with your product's signals.
-
Dissolve both the sample and the standard in a known volume of a deuterated solvent (e.g., CDCl₃).
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum of the solution.
-
Ensure the relaxation delay (d1) is sufficiently long (at least 5 times the longest T1) to allow for complete relaxation of all protons, which is crucial for accurate integration.
-
-
Data Analysis:
-
Integrate the signal of a well-resolved proton of your product and a signal from the internal standard.
-
Calculate the molar ratio of your product to the internal standard.
-
From the molar ratio and the known masses, calculate the purity of your product.
-
Visualizing the Purification Workflow
Below is a flowchart illustrating the decision-making process for the purification of this compound.
Caption: A decision-making flowchart for the purification of the target compound.
Data Summary
| Purification Technique | Advantages | Disadvantages | Key Parameters to Optimize |
| Flash Column Chromatography | High resolution, applicable to a wide range of compounds. | Can be time-consuming, requires solvent disposal. | Solvent system, stationary phase, column dimensions, loading technique. |
| Vacuum Distillation | Fast, good for large quantities. | Requires thermal stability of the compound. | Pressure, temperature. |
| Recrystallization | Can yield very pure material. | Finding a suitable solvent can be challenging, potential for product loss. | Solvent choice, cooling rate. |
References
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]
-
A Little Mass Spec and Sailing. (n.d.). Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane. Retrieved from [Link]
- D'Amelia, R. P., Mancuso, J., & Wachter, N. M. (2015). Application of ¹H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures.
-
Semantic Scholar. (2015). Application of 1 H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures: An Undergraduate Instrumental Analysis Experiment. Retrieved from [Link]
-
SciSpace. (2015). Application of 1 H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures. Retrieved from [Link]
-
Hawach. (2025, February 11). Several Problems of Flash Column Chromatography. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl 1,4-dioxaspiro[4][7]decane-8-carboxylate. Retrieved from [Link]
- Gelbard, G., Vielfaure-Joly, F., & Foucault, A. (2008). Determination of the content of fatty acid methyl esters (FAME) in biodiesel samples obtained by esterification using 1H-NMR spectroscopy. Magnetic Resonance in Chemistry, 46(11), 1051-1054.
-
ResearchGate. (2008). Determination of the content of fatty acid methyl esters (FAME) in biodiesel samples obtained by esterification using H-1-NMR spectroscopy. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips for Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
ResearchGate. (2015). Mass-directed Flash Purification of Fatty Acid Methyl Esters. Retrieved from [Link]
-
University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Department of Chemistry. Retrieved from [Link]
-
King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]
-
Preprints.org. (2026). Preparative Isolation of High-Purity n-3 Docosapentaenoic Acid via Iterative Isocratic Flash Chromatography with Solvent Recycling. Retrieved from [Link]
-
PubMed. (2017). Esterification of Carboxylic Acids with Difluoromethyl Diazomethane and Interrupted Esterification with Trifluoromethyl Diazomethane: A Fluorine Effect. Retrieved from [Link]
-
Reddit. (2024). Tips and Tricks for Flash Column Chromatography. r/OrganicChemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
- Macomber, R. S. (1977). Esterification of Phosphonic Acids with Diazomethane.
- Schlenk, H., & Gellerman, J. L. (1960). Esterification of Fatty Acids with Diazomethane on a Small Scale. Analytical Chemistry, 32(11), 1412-1414.
-
MDPI. (2024). LC-ESI-MS and GC-MS Profiling, Chemical Composition, and Cytotoxic Activity of Endophytic Fungus Pleosporales sp. Derived from Artemisia annua. Retrieved from [Link]
-
Active Biopharma. (n.d.). 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid. Retrieved from [Link]
-
PubMed. (2008). Quantitative ester analysis in cachaca and distilled spirits by gas chromatography-mass spectrometry (GC-MS). Retrieved from [Link]
-
ResearchGate. (n.d.). GC/MS analysis of long-chain esters standards. Retrieved from [Link]
-
Chromatography Forum. (2011). Quantification of Esters by GC-MS. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2015). Structure and conformational analysis of spiroketals from 6-O-methyl-9(E)-hydroxyiminoerythronolide A. Retrieved from [Link]
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. orgsyn.org [orgsyn.org]
- 3. prepchem.com [prepchem.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Quantitative ester analysis in cachaca and distilled spirits by gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
Technical Support Center: Scaling Up the Synthesis of Methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
Welcome to the technical support center for the synthesis of Methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this multi-step synthesis. We will delve into the critical aspects of each reaction, providing troubleshooting advice and frequently asked questions to ensure a successful and efficient scale-up process.
I. Synthetic Strategy Overview
The synthesis of this compound is a multi-step process that requires careful control over each reaction to achieve high yields and purity, especially during scale-up. The overall strategy involves the formation of a functionalized cyclohexanone ring, followed by protection of the ketone as a spiroketal, and finally, esterification of the carboxylic acid.
Caption: Overall synthetic workflow for this compound.
II. Stage 1: Synthesis of the Cyclohexanone Core
The initial and most critical phase is the construction of the substituted cyclohexanone ring. The two most common and effective methods for this are the Robinson Annulation and the Dieckmann Condensation.
A. Robinson Annulation Approach
The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation.[1][2][3]
Experimental Protocol: Robinson Annulation
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Michael Addition: A suitable enolate (e.g., from a β-ketoester) is reacted with an α,β-unsaturated ketone (e.g., methyl vinyl ketone) in the presence of a base to form a 1,5-dicarbonyl compound.
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Aldol Condensation: The resulting dicarbonyl compound undergoes an intramolecular aldol condensation, also under basic conditions, to form the cyclohexenone ring.
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Alkylation: The enolate of the resulting cyclic β-ketoester is then alkylated with a methylating agent (e.g., methyl iodide) to introduce the methyl group at the desired position.
Troubleshooting and FAQs: Robinson Annulation
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Q1: Low yield in the Michael addition step. What are the possible causes?
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A1:
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Incorrect Base: The choice of base is critical. A base that is too strong can lead to self-condensation of the starting materials. A weaker base may not be sufficient to generate the enolate. Consider using a catalytic amount of a strong, non-nucleophilic base like potassium tert-butoxide.
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Reaction Temperature: Michael additions are often exothermic. Running the reaction at too high a temperature can favor side reactions. Maintain a low temperature (0-5 °C) during the addition of the electrophile.
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Purity of Reagents: Ensure all starting materials and solvents are pure and dry. Water can quench the enolate and hinder the reaction.
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Q2: Formation of multiple products during the aldol condensation.
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A2: This is often due to a lack of control over the reaction conditions.
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Base Concentration: Using a stoichiometric amount of a strong base can lead to multiple deprotonation sites and undesired side reactions. A catalytic amount of a suitable base is often preferred.
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Reaction Time and Temperature: Prolonged reaction times or high temperatures can promote side reactions. Monitor the reaction progress by TLC and quench it once the desired product is formed.
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Q3: Difficulty in achieving selective methylation.
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A3:
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Steric Hindrance: The desired alkylation site might be sterically hindered. Using a less bulky methylating agent or optimizing the reaction temperature can help.
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Choice of Base: The base used for deprotonation prior to alkylation is crucial. A strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures can provide high selectivity.
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B. Dieckmann Condensation Approach
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[4][5][6] This is a highly effective method for forming five- and six-membered rings.[6]
Experimental Protocol: Dieckmann Condensation
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Substrate Synthesis: A suitable acyclic diester is required as the starting material.
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Cyclization: The diester is treated with a strong base (e.g., sodium ethoxide) to induce intramolecular condensation, forming the cyclic β-keto ester.
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Alkylation and Decarboxylation: The resulting cyclic β-keto ester can then be alkylated and subsequently decarboxylated to yield the desired substituted cyclohexanone.[7]
Troubleshooting and FAQs: Dieckmann Condensation
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Q1: The Dieckmann condensation is not proceeding to completion.
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A1:
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Insufficient Base: The Dieckmann condensation requires a full equivalent of a strong base to drive the equilibrium towards the product. Ensure you are using at least one equivalent of a strong base like sodium ethoxide.
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Presence of Water: The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous.
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Reverse Reaction: The reaction is reversible. If the product does not have an enolizable proton, the reverse reaction can compete.[5]
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Q2: Competing intermolecular Claisen condensation is observed.
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A2: This can occur at high concentrations. Running the reaction under high dilution conditions will favor the intramolecular Dieckmann condensation over the intermolecular Claisen condensation.
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III. Stage 2: Ketalization for Spiroketal Formation
The protection of the ketone as a spiroketal is a crucial step to prevent its interference in subsequent reactions. This is typically achieved by reacting the cyclohexanone derivative with ethylene glycol in the presence of an acid catalyst.[8]
Caption: Acid-catalyzed mechanism of spiroketal formation.
Experimental Protocol: Ketalization
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Reaction Setup: The cyclohexanone derivative, ethylene glycol (as both reactant and solvent), and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) are combined in a flask equipped with a Dean-Stark apparatus.
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Water Removal: The reaction mixture is heated to reflux. The water formed during the reaction is azeotropically removed using the Dean-Stark trap to drive the equilibrium towards the product.
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Workup: Once the reaction is complete (monitored by TLC or GC), the reaction is cooled, and the acid catalyst is neutralized with a weak base (e.g., sodium bicarbonate solution). The product is then extracted and purified.
Troubleshooting and FAQs: Ketalization
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Q1: The ketalization reaction is slow or incomplete.
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A1:
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Inefficient Water Removal: The key to a successful ketalization is the efficient removal of water. Ensure the Dean-Stark apparatus is functioning correctly and that the solvent forms an azeotrope with water. For small-scale reactions, adding molecular sieves can be effective.[9]
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Insufficient Catalyst: The amount of acid catalyst can be critical. While catalytic, an insufficient amount may lead to slow reaction rates. However, too much acid can cause side reactions. A catalyst loading of 0.1 mol% is often a good starting point.[10]
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Steric Hindrance: If the ketone is sterically hindered, the reaction may require longer reaction times or a stronger Lewis acid catalyst.
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Q2: The spiroketal is hydrolyzing back to the ketone during workup.
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A2: Spiroketals are sensitive to aqueous acid.
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Incomplete Neutralization: Ensure that the acid catalyst is completely neutralized with a mild base (e.g., saturated sodium bicarbonate solution) before extraction.[11]
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Avoid Strong Acids in Workup: Do not use acidic solutions during the workup and purification steps.
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Q3: On a large scale, the Dean-Stark trap is not efficient enough.
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A3: For large-scale reactions, consider using a vacuum to remove water, which can be more efficient than azeotropic distillation. Alternatively, using a desiccant like anhydrous magnesium sulfate in the reaction mixture can also be effective, although this complicates the workup.
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Quantitative Data for Ketalization
| Parameter | Laboratory Scale (1-10 g) | Pilot Scale (100 g - 1 kg) |
| Solvent | Toluene or Benzene | Toluene |
| Catalyst | p-TsOH (0.01-0.05 eq) | p-TsOH (0.01-0.03 eq) |
| Temperature | Reflux | Reflux (with vacuum for water removal) |
| Water Removal | Dean-Stark Trap | Dean-Stark Trap or Vacuum |
| Reaction Time | 4-12 hours | 8-24 hours |
IV. Stage 3: Methyl Esterification
The final step is the conversion of the carboxylic acid to its methyl ester. A common laboratory method is the use of diazomethane, which is highly efficient but also extremely hazardous.[12][13] For scale-up, safer alternatives are strongly recommended.
A. Esterification with Diazomethane (Caution!)
Diazomethane reacts rapidly and cleanly with carboxylic acids to form methyl esters.[14] The only byproduct is nitrogen gas.
Troubleshooting and FAQs: Diazomethane Esterification
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Q1: The reaction with diazomethane is not going to completion.
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A1:
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Insufficient Diazomethane: Diazomethane is volatile and can decompose. Ensure you are using a sufficient excess of a freshly prepared solution. The persistence of the yellow color of diazomethane indicates the reaction is complete.
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Solvent Choice: The reaction is typically performed in an inert solvent like diethyl ether.
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-
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Q2: What are the primary safety concerns with diazomethane and how can they be mitigated?
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A2: Diazomethane is highly toxic and explosive.[12]
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Explosion Hazard: Do not use ground-glass joints. Fire-polish all glassware. Diazomethane can explode on contact with sharp surfaces or certain metals.
-
Toxicity: Always handle diazomethane in a well-ventilated fume hood and wear appropriate personal protective equipment.
-
Safer Alternatives: For scale-up, it is highly recommended to use safer alternatives like trimethylsilyldiazomethane (TMS-diazomethane) or acid-catalyzed esterification with methanol.[12]
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-
B. Safer Esterification Alternatives for Scale-Up
1. Fischer Esterification (Acid-Catalyzed)
This is a classic method involving heating the carboxylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid.
Troubleshooting and FAQs: Fischer Esterification
-
Q1: The Fischer esterification is giving low yields.
-
A1:
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Equilibrium: The Fischer esterification is a reversible reaction. To drive it to completion, use a large excess of methanol and/or remove the water that is formed, similar to the ketalization step.
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Acid-Sensitive Functional Groups: The spiroketal is acid-labile. While a strong acid is needed for the esterification, prolonged reaction times or high temperatures can lead to deprotection of the ketal. Careful optimization of the reaction conditions is necessary.
-
-
2. Esterification via an Acid Chloride
The carboxylic acid can be converted to a more reactive acid chloride using thionyl chloride or oxalyl chloride, which then reacts rapidly with methanol.
Troubleshooting and FAQs: Acid Chloride Esterification
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Q1: Decomposition of the product is observed.
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A1: The reaction of the acid chloride with methanol is highly exothermic. Add the methanol slowly at a low temperature to control the reaction exotherm. A non-nucleophilic base like pyridine can be added to scavenge the HCl byproduct.
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V. Scale-Up Challenges and Considerations
Scaling up a chemical synthesis from the lab to a pilot plant or industrial scale introduces a new set of challenges.[15][16]
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Heat Transfer: Reactions that are easily controlled on a small scale can become highly exothermic and difficult to manage on a larger scale. Ensure adequate cooling capacity and consider slower addition rates.
-
Mass Transfer: Mixing becomes more critical on a larger scale. Inefficient mixing can lead to localized hot spots and reduced yields. Use appropriate stirring mechanisms and reactor designs.
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Safety: The hazards associated with flammable solvents, corrosive reagents, and exothermic reactions are magnified on a larger scale. A thorough safety review is essential before any scale-up.
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Process Optimization: The optimal conditions on a small scale may not be the most efficient or economical on a larger scale. Re-optimization of reaction parameters is often necessary.
By carefully considering the chemical principles behind each step and anticipating the challenges of scaling up, researchers can successfully and safely produce this compound.
VI. References
-
Synthesis of 1,4-dioxaspira[4.5]decan-8-one - ResearchGate. Available at: [Link]
-
Common methods for the preparation of spiroketals a) from dihydroxyketons - ResearchGate. Available at: [Link]
-
TRICKY Ester Formation Exam Question - YouTube. Available at: [Link]
-
Diazomethane (CH2N2) - Master Organic Chemistry. Available at: [Link]
-
Highly Efficient Acetalization and Ketalization Catalyzed by Cobaloxime under Solvent-Free Condition - MDPI. Available at: [Link]
-
Spiroketal natural products isolated from traditional Chinese medicine: isolation, biological activity, biosynthesis, and synthesis - RSC Publishing. Available at: [Link]
-
10.4: Acetals and Ketals - Chemistry LibreTexts. Available at: [Link]
-
Troubleshooting Guide | Download Table - ResearchGate. Available at: [Link]
-
21.7: Methyl Ester Synthesis Using Diazomethane - Chemistry LibreTexts. Available at: [Link]
-
Ketalization Issue : r/Chempros - Reddit. Available at: [Link]
-
Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals - PubMed. Available at: [Link]
-
Asymmetric Synthesis of Naturally Occuring Spiroketals - PMC - PubMed Central. Available at: [Link]
-
Small-Scale Procedure for Acid-Catalyzed Ketal Formation | Request PDF - ResearchGate. Available at: [Link]
-
methyl 3-oxocyclohexanecarboxylate - 13148-83-9, C8H12O3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. Available at: [Link]
-
Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry. Available at: [Link]
-
WO2010106550A2 - A process for the preparation of n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-d-phenylalanine - Google Patents. Available at:
-
A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids | ACS Omega. Available at: [Link]
-
Transesterification - Master Organic Chemistry. Available at: [Link]
-
Total synthesis of spiroketal containing natural products: kinetic vs. thermodynamic approaches - arkat usa. Available at: [Link]
-
Stereoselective Diversity-Oriented Synthesis of Spiroketals | Sloan Kettering Institute. Available at: [Link]
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A Small-scale Procedure for Acid-catalyzed Ketal Formation - stoltz2.caltech.edu. Available at: [Link]
-
What are the advantages and disadvantages of this type of esterification reaction which is methyl ester synthesis using diazomethane? - Quora. Available at: [Link]
-
Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant - ResearchGate. Available at: [Link]
-
Video: Cyclohexenones via Michael Addition and Aldol Condensation: The Robinson Annulation - JoVE. Available at: [Link]
-
Acetal and Ketal Formation - YouTube. Available at: [Link]
-
Lab5 procedure esterification. Available at: [Link]
-
Industrial Catalyst Scale Up: Challenges & Strategies for Success. Available at: [Link]
-
Dieckmann Condensation - Organic Chemistry Portal. Available at: [Link]
-
Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane. Available at: [Link]
-
Hydrates, Hemiacetals, and Acetals - Master Organic Chemistry. Available at: [Link]
-
Robinson Annulation Reaction Mechanism - YouTube. Available at: [Link]
-
Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration | Journal of the American Chemical Society. Available at: [Link]
-
1,3-Diol synthesis by addition and hydration - Organic Chemistry Portal. Available at: [Link]
-
Dieckmann Condensation Reaction Mechanism - YouTube. Available at: [Link]
-
Verification of Esterification | Juniata. Available at: [Link]
-
19.2 Synthesis of Ketones and Aldehydes | Organic Chemistry - YouTube. Available at: [Link]
-
Show how you would use Robinson annulations to synthesize the fol... - Pearson. Available at: [Link]
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Challenges of scaling up chemical processes (based on real life experiences). Available at: [Link]
-
methyl 2-oxocyclohexanecarboxylate - 41302-34-5, C8H12O3, density, melting point, boiling point, structural formula, synthesis. Available at: [Link]
-
Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization - JoVE. Available at: [Link]
-
WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid - Google Patents. Available at:
-
23.12: The Robinson Annulation Reaction - Chemistry LibreTexts. Available at: [Link]
-
23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax. Available at: [Link]
Sources
- 1. Video: Cyclohexenones via Michael Addition and Aldol Condensation: The Robinson Annulation [jove.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Dieckmann Condensation [organic-chemistry.org]
- 6. Video: Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization [jove.com]
- 7. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax [openstax.org]
- 8. Highly Efficient Acetalization and Ketalization Catalyzed by Cobaloxime under Solvent-Free Condition [mdpi.com]
- 9. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. personal.tcu.edu [personal.tcu.edu]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. Scaling Catalyst Production: Challenges & Tips For Success [catalysts.com]
- 16. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
Avoiding decomposition of dioxaspiro compounds during workup
<-very_verbose_now>
The user wants a technical support center guide about preventing the decomposition of dioxaspiro compounds during workup.
This guide should be:
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In a question-and-answer format.
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Targeted at researchers, scientists, and drug development professionals.
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Structured autonomously, not following a rigid template.
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Scientifically accurate, explaining the "why" behind procedures.
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Authoritative, with in-text citations and a final reference list.
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Visually rich, using tables for data and Graphviz diagrams for workflows and mechanisms.
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Introduction: Briefly introduce dioxaspiro compounds, their importance, and the common challenge of their instability during workup, particularly their sensitivity to acid.
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Core Q&A / Troubleshooting Guide: This will be the main body of the text. I'll structure it around common problems and questions a researcher might have.
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FAQ 1: Why is my dioxaspiro compound decomposing during workup?
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Answer: Explain the primary mechanism: acid-catalyzed hydrolysis of the spiroketal moiety.
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Mechanism Diagram: Create a Graphviz diagram showing the protonation of an oxygen atom, ring-opening to form a hemiketal, and subsequent hydrolysis to a dihydroxy ketone.
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Sources of Acidity: List common sources of acid in a typical workup:
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Residual acidic catalysts from the reaction (e.g., pTSA, H2SO4).
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Acidic nature of standard silica gel.[1]
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Acidic impurities in solvents or reagents.
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Inadvertent formation of HCl from chlorinated solvents.
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FAQ 2: How can I neutralize my reaction mixture before extraction without degrading my product?
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Answer: Discuss the importance of a mild basic quench.
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Protocol: Provide a step-by-step protocol for a gentle aqueous workup.
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Cool the reaction mixture.
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Slowly add a mild base like saturated aqueous sodium bicarbonate (NaHCO3) or potassium carbonate (K2CO3).[2][3] Explain that these are preferable to strong bases like NaOH which can cause other side reactions.
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Mention the need for careful venting due to CO2 evolution with bicarbonate.[3]
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Follow with extraction using an appropriate organic solvent.
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Wash with brine to remove excess water.[4]
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Comparison Table: Create a table comparing different quenching agents (NaHCO3, K2CO3, Triethylamine, Water) and their suitability.
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FAQ 3: My compound seems to be decomposing on the silica gel column. What can I do?
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Answer: This is a very common problem. Address it with several solutions.
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Solution A: Deactivating the Silica Gel.
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Explain that standard silica gel is acidic due to surface silanol groups.[1]
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Protocol 1: Pre-treating with a base. Describe how to neutralize the silica by flushing the packed column with a solvent system containing a small amount of a tertiary amine, like 1-3% triethylamine (TEA) or diisopropylethylamine (DIPEA), before loading the compound.[5][6][7]
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Protocol 2: Adding water. Explain how to prepare deactivated silica by adding a specific percentage of water (e.g., 10-15% by weight) and allowing it to equilibrate.[8][9]
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Workflow Diagram: Create a Graphviz diagram illustrating the decision-making process for choosing a deactivation method.
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Solution B: Using Alternative Stationary Phases.
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Suggest alternatives to silica gel.
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Alumina: Mention that neutral or basic alumina is a good alternative for acid-sensitive compounds.[1][6][10]
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Florisil: Describe it as a mild, neutral medium (magnesium silicate).[1][10]
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Reversed-Phase Silica (C18): Explain that this can be an option where the most polar compounds elute first, potentially avoiding long residence times on the stationary phase for some structures.[1][6]
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Comparison Table: Create a table comparing Silica Gel, Neutral Alumina, Basic Alumina, and Florisil, listing their properties (pH, typical applications, pros, cons).
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FAQ 4: Are there workup or purification strategies that avoid chromatography altogether?
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Answer: Yes, chromatography is not always necessary or desirable.
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Method 1: Recrystallization. Explain that if the product is a solid and impurities have different solubilities, recrystallization is an excellent, non-destructive method.[11][12][13]
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Method 2: Distillation. For volatile, thermally stable dioxaspiro compounds, distillation (especially under reduced pressure for high-boiling or sensitive compounds) can be effective.[11][12][14]
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Method 3: Liquid-Liquid Extraction. Describe how careful acid-base extraction can remove acidic or basic impurities, leaving the neutral dioxaspiro compound in the organic layer.[2][3][15]
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FAQ 5: How can I monitor for decomposition during my workup and purification?
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Answer: Emphasize the importance of analytical monitoring.
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Technique 1: Thin-Layer Chromatography (TLC). Explain its use for quick checks. A new, more polar spot appearing below the product spot often indicates decomposition to the more polar dihydroxy ketone.
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Technique 2: Nuclear Magnetic Resonance (NMR) Spectroscopy. Describe how the disappearance of characteristic spiroketal signals and the appearance of new signals (e.g., ketone carbonyl in 13C NMR, new OH peaks in 1H NMR) can confirm decomposition.[16]
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Technique 3: Liquid Chromatography-Mass Spectrometry (LC-MS). Mention that LC-MS is highly sensitive for detecting the mass of the parent compound and any degradation products.[16][17]
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Final Touches:
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Structure and Formatting: Use Markdown for headings, bolding, lists, and tables to create a clear, easy-to-read guide.
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Citations: Ensure every factual claim is supported by a citation in the format [cite:INDEX].
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Graphviz Diagrams: Create the DOT scripts for the planned diagrams and embed them in the response. Ensure they meet the specified formatting rules (colors, contrast, width).
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Reference List: At the very end, compile all the cited sources into a numbered list with Title, Source, and a working URL.
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This comprehensive plan covers all the user's requirements, from the core scientific content and troubleshooting format to the specific formatting and citation rules. It will result in a high-quality, authoritative technical guide.# Technical Support Center: Dioxaspiro Compounds
A Guide to Preventing Decomposition During Synthetic Workup
Welcome to the technical support center for researchers working with dioxaspiro compounds. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the purification and isolation of these valuable, yet often sensitive, molecules. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven experience to help you maximize your yield and ensure the integrity of your compounds.
Dioxaspiro compounds, particularly dioxaspiroketals, are important structural motifs found in numerous natural products and are key intermediates in pharmaceutical development.[18] However, their defining feature—the spiroketal core—is also the source of their primary instability. The most common challenge researchers face is the acid-catalyzed hydrolysis of the ketal, which cleaves the spirocyclic system and leads to undesired byproducts. This guide provides direct answers and protocols to mitigate this decomposition.
Q1: My dioxaspiro compound is consistently decomposing during workup. What is the most likely cause?
A: The most frequent cause of decomposition is exposure to acidic conditions, which catalyzes the hydrolysis of the spiroketal.[18] Even trace amounts of acid can initiate this process during extraction or chromatography.
The Mechanism of Acid-Catalyzed Decomposition:
The decomposition pathway involves the protonation of one of the ring oxygens, followed by ring opening to form a resonance-stabilized intermediate. Subsequent attack by water leads to a dihydroxy-ketone product, which is often highly polar and difficult to separate from other impurities.
Caption: Acid-catalyzed hydrolysis pathway of a dioxaspiroketal.
Common Sources of Acidity in a Workup:
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Residual Catalysts: Incomplete neutralization of acid catalysts (e.g., p-TsOH, H₂SO₄, Lewis acids) used in the reaction.
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Silica Gel: Standard flash chromatography silica gel is inherently acidic due to the presence of surface silanol (Si-OH) groups.[1]
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Solvents: Chlorinated solvents like dichloromethane (DCM) can generate trace amounts of HCl over time or upon exposure to light.
-
Reagents: Impurities in reagents or starting materials can sometimes be acidic.
Q2: What is the safest way to neutralize my reaction mixture before extraction?
A: A gentle quench with a mild aqueous base is critical. Strong bases like NaOH or KOH should be avoided as they can cause other side reactions. The goal is to neutralize residual acid without introducing a harsh environment.
Recommended Quenching Protocol:
-
Cool the Reaction: Before adding any aqueous solution, cool your reaction mixture to 0 °C in an ice bath. This slows down both the desired reaction and potential decomposition pathways.
-
Add Mild Base: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) to the cooled reaction mixture with vigorous stirring.[2][3]
-
Phase Separation: Allow the mixture to separate into aqueous and organic layers. If your reaction solvent is water-miscible (e.g., THF, acetonitrile), you will first need to dilute the mixture with a water-immiscible organic solvent like ethyl acetate or diethyl ether.[19]
-
Extraction: Separate the layers. Extract the aqueous layer one or two more times with your organic solvent to recover all of your product.
-
Brine Wash: Combine the organic layers and wash with a saturated aqueous solution of NaCl (brine). This helps to remove residual water and break up emulsions.[4]
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.
| Quenching Agent | pH (approx.) | Suitability for Dioxaspiros | Notes |
| Sat. aq. NaHCO₃ | ~8.3 | Excellent | Mild and effective. Generates CO₂ with acid, requiring careful addition and venting.[3] |
| Sat. aq. K₂CO₃ | ~11.6 | Very Good | Stronger base than bicarbonate but generally safe for most dioxaspiros. No gas evolution.[20] |
| Triethylamine (TEA) | N/A (organic) | Good (In-situ) | Can be added directly to the reaction mixture before workup to neutralize acid. Water washes are still needed to remove the resulting ammonium salt. |
| Water | ~7 | Poor | Insufficient to neutralize even catalytic amounts of strong acids.[2] |
| Dilute aq. HCl | < 2 | Unsuitable | Will rapidly catalyze the decomposition of the dioxaspiro compound.[15] |
| Dilute aq. NaOH | > 12 | Use with Caution | Can cause hydrolysis of other functional groups (e.g., esters) and is often unnecessarily harsh. |
Q3: I've confirmed my product is stable during extraction, but it decomposes during silica gel chromatography. How can I prevent this?
A: This is a classic problem caused by the acidity of silica gel.[21] You have two primary strategies: modify the silica gel to neutralize it, or use a different, non-acidic stationary phase.
Strategy 1: Deactivating Silica Gel
Deactivating the silica gel is often the simplest and most cost-effective solution. This can be done by adding a basic modifier to your eluent or by pre-treating the silica itself.
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Technical Support Center: Method Refinement for the Analysis of Spirocyclic Intermediates
Welcome to the technical support center dedicated to the analytical challenges and method refinement for spirocyclic intermediates. Spirocycles are a class of organic compounds characterized by two rings connected by a single common atom, the spiroatom. Their rigid, three-dimensional structure makes them privileged scaffolds in drug discovery, offering improvements in potency, selectivity, and physicochemical properties.[1][2] However, this unique topology also presents significant analytical challenges.
This guide is designed for researchers, scientists, and drug development professionals. It provides field-proven insights, troubleshooting protocols, and advanced methodologies in a direct question-and-answer format to help you navigate the complexities of spirocyclic analysis.
Part 1: Frequently Asked Questions (FAQs)
Q1: What makes spirocyclic intermediates challenging to analyze compared to simpler acyclic or fused-ring systems?
A1: The primary challenges stem from their inherent three-dimensionality and rigidity:
-
Stereoisomerism: Many spirocycles are chiral, often exhibiting axial chirality, even without a stereogenic center. This necessitates the development of specialized methods to separate and quantify enantiomers, which is critical for pharmaceutical development.[3]
-
Complex NMR Spectra: The rigid conformation often leads to complex proton and carbon NMR spectra due to magnetically non-equivalent protons and carbons. Signal overlap and complex coupling patterns can make structural elucidation difficult.[4][5]
-
On-Column Stability: The steric strain around the spirocenter can sometimes make these intermediates susceptible to rearrangement or degradation under certain analytical conditions (e.g., heat, acidic/basic mobile phases).[6]
-
Solubility Issues: The rigid, often non-polar nature of many spirocyclic scaffolds can lead to poor solubility in common HPLC mobile phases, complicating method development.[4]
Q2: What is the standard suite of analytical techniques for characterizing a newly synthesized spirocyclic intermediate?
A2: A multi-technique approach is essential for unambiguous characterization. The standard workflow includes:
-
Chromatography (HPLC/UPLC): To assess purity, stability, and resolve potential diastereomers. Reversed-phase HPLC (RP-HPLC) is the most common starting point.[7]
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition (molecular formula).[8] Tandem MS (MS/MS) provides fragmentation data that aids in structural confirmation.[9]
-
NMR Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation. Advanced 2D NMR techniques (COSY, HSQC, HMBC) are almost always required to assign all protons and carbons and confirm connectivity, especially around the spirocenter.[5][10]
-
X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides the definitive, unambiguous 3D structure and relative stereochemistry.[11][12]
Part 2: Troubleshooting Common Analytical Issues
This section provides solutions to specific problems you may encounter during the analysis of spirocyclic intermediates.
Workflow for General Troubleshooting
Before diving into specific issues, follow this general diagnostic workflow to isolate the problem's source.
Caption: General workflow for diagnosing analytical problems.
A. High-Performance Liquid Chromatography (HPLC/UPLC)
Q: My spirocyclic compound shows severe peak tailing in RP-HPLC. What is the cause and how can I fix it?
A: Peak tailing is typically caused by secondary interactions between the analyte and the stationary phase, or by issues within the HPLC system itself. For spirocycles, which may contain basic nitrogen atoms (e.g., in spiro-lactams), interactions with acidic silanols on the silica-based column packing are a common culprit.[13]
Causality & Solution Protocol:
-
Assess the Cause:
-
Silanol Interactions: This is highly likely if your spirocycle has amine functionalities. These basic groups can interact strongly with residual, acidic silanol groups on the C18 column surface.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.
-
Column Contamination/Void: Buildup of strongly retained compounds or a void at the column inlet can distort peak shape.
-
-
Step-by-Step Refinement:
-
Step 1: Modify the Mobile Phase. The fastest way to address silanol interactions is to add a competing agent to the mobile phase.
-
Add an Acidic Modifier: Start by adding 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to both your aqueous and organic mobile phase components.[14] The acid protonates the basic sites on your analyte and also "shields" the acidic silanols on the stationary phase, minimizing secondary interactions.
-
Use a Buffer: If an acid modifier is insufficient, use a buffer (e.g., 10-20 mM ammonium formate or ammonium acetate) adjusted to a pH 2-3 units below the pKa of your basic analyte. This ensures the analyte remains in a single protonation state.
-
-
Step 2: Reduce Sample Load. Dilute your sample 10-fold and re-inject. If the peak shape improves significantly (i.e., the asymmetry factor decreases), you were overloading the column.
-
Step 3: Check Column Health. If mobile phase adjustments don't work, the column may be the issue.
-
Flush the column with a strong solvent (e.g., isopropanol) to remove contaminants.[15]
-
Reverse the column and flush it (check manufacturer's instructions first). This can sometimes dislodge particulates from the inlet frit.[15]
-
If the problem persists, replace the column with a new one. Consider using a column with high-purity silica and end-capping to minimize silanol activity.
-
-
| Parameter | Initial Condition | Refined Condition 1 | Refined Condition 2 |
| Mobile Phase A | Water | Water + 0.1% Formic Acid | 20 mM Ammonium Formate, pH 3.0 |
| Mobile Phase B | Acetonitrile | Acetonitrile + 0.1% Formic Acid | Acetonitrile |
| Sample Conc. | 1 mg/mL | 1 mg/mL | 0.1 mg/mL |
| Expected Outcome | Tailing peak | Improved symmetry | Sharp, symmetrical peak |
Table 1: Example of a systematic approach to fixing peak tailing for a basic spirocyclic analyte.
B. Mass Spectrometry (MS)
Q: I am not getting a clear molecular ion peak ([M+H]⁺) for my spirocyclic intermediate in LC-MS. Instead, I see multiple adducts or fragments. Why?
A: This is a common issue related to the analyte's structure and the electrospray ionization (ESI) conditions. Spirocyclic intermediates can be prone to in-source fragmentation if they are labile, or they can readily form adducts with salts present in the mobile phase or sample.
Causality & Solution Protocol:
-
Assess the Cause:
-
In-Source Fragmentation: The energy in the ESI source (capillary voltage, cone/fragmentor voltage) may be too high, causing the molecule to break apart before it is detected.
-
Adduct Formation: The presence of sodium ([M+Na]⁺), potassium ([M+K]⁺), or other salts will compete with protonation ([M+H]⁺). This is very common if glassware was not properly cleaned or if non-volatile buffers (like phosphate) were used.[16]
-
Poor Ionization: The spirocycle may lack a readily ionizable functional group, leading to a weak overall signal.
-
-
Step-by-Step Refinement:
-
Step 1: Optimize MS Source Parameters. Do not use a generic method. Tune the instrument specifically for your compound via direct infusion.
-
Systematically lower the fragmentor or cone voltage. Start high enough to see some fragmentation, then decrease it until the molecular ion is maximized and fragments are minimized.
-
Adjust other parameters like capillary voltage and gas temperatures to find the "sweet spot" for your analyte.
-
-
Step 2: Clean Up the Mobile Phase. Ensure you are using high-purity, HPLC-grade solvents and additives.
-
Replace phosphate buffers with volatile alternatives like ammonium formate or ammonium acetate.
-
If you suspect salt contamination, prepare fresh mobile phase in meticulously cleaned glassware.
-
-
Step 3: Enhance Ionization. If the signal is weak, add a modifier to promote protonation.
-
For positive mode ESI, add 0.1% formic acid to the mobile phase. This provides a ready source of protons.
-
For negative mode ESI (if your molecule has acidic protons), add a small amount of a weak base like ammonium hydroxide.
-
-
C. NMR Spectroscopy
Q: The ¹H NMR spectrum of my spirocyclic product is very broad, and I can't resolve the couplings. What's happening?
A: Broad signals in the NMR spectrum of a rigid molecule like a spirocycle often point to dynamic processes occurring on the NMR timescale, aggregation, or the presence of paramagnetic impurities.
Causality & Solution Protocol:
-
Assess the Cause:
-
Conformational Exchange: Even "rigid" molecules can have some conformational flexibility (e.g., ring flipping in a cyclohexane portion of the spirocycle). If the rate of this exchange is similar to the NMR timescale, it can lead to signal broadening.
-
Analyte Aggregation: At higher concentrations, molecules can aggregate or stack, leading to restricted motion and broad peaks.
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals (like iron or copper) from reagents or glassware can cause significant line broadening.
-
-
Step-by-Step Refinement:
-
Step 1: Variable Temperature (VT) NMR. This is the most powerful tool for diagnosing dynamic exchange.
-
Increase the Temperature: If broadening is due to slow conformational exchange, increasing the temperature will speed up the process, moving it into the "fast exchange" regime and resulting in sharper, averaged signals.
-
Decrease the Temperature: If you can cool the sample enough to enter the "slow exchange" regime, you may be able to resolve the signals for individual conformers.
-
-
Step 2: Dilute the Sample. Prepare a new sample at a significantly lower concentration (e.g., 5-10 times more dilute). If the signals sharpen, aggregation was the likely cause.
-
Step 3: Remove Paramagnetic Impurities.
-
Filter your NMR sample through a small plug of Celite or silica to remove particulate matter.
-
If metal contamination is suspected, dissolve the sample in a solvent containing a chelating agent like EDTA, wash, re-extract, and prepare a fresh NMR sample.
-
-
Part 3: Advanced Method Refinement - Chiral Separations
The separation of spirocyclic enantiomers is one of the most critical and challenging analytical tasks in drug development.[17] The following guide provides a systematic workflow for developing a chiral HPLC method.
Q: How do I develop a method to separate the enantiomers of my chiral spirocyclic intermediate?
A: Chiral separation is not predictable in the same way as reversed-phase chromatography; it relies on creating transient, diastereomeric complexes between the analyte and a chiral stationary phase (CSP).[3] Therefore, a screening approach is the most effective strategy.
Workflow for Chiral Method Development
Caption: A systematic workflow for chiral method development.
Detailed Protocol for Chiral Method Development
Step 1: Initial Column and Mobile Phase Screening The goal is to find a "hit"—any observable separation, even if it's poor. Polysaccharide-based columns are the most versatile and successful for a wide range of compounds.[3]
-
Select Columns: Choose 3-4 columns with different coated or immobilized polysaccharide phases (e.g., Chiralpak IA, IB, IC, etc.).
-
Prepare Mobile Phases: Prepare solvent systems for three common screening modes:
-
Normal Phase (NP): Heptane/Isopropanol (IPA)
-
Polar Organic Mode (PO): Acetonitrile (ACN)/Methanol (MeOH)
-
Reversed-Phase (RP): Water/ACN or Water/MeOH (often with a buffer or additive like TFA)
-
-
Run the Screen: Test each column with each mobile phase mode, typically using a simple isocratic method (e.g., 80:20 Heptane:IPA for NP, 50:50 ACN:Water for RP).
Step 2: Optimization of the "Hit" Once you have identified a column/mobile phase combination that gives partial separation, you can optimize it to achieve baseline resolution (Rs > 1.5).
-
Optimize Mobile Phase Composition:
-
For NP, vary the ratio of the alcohol modifier (e.g., try 90:10, 85:15, etc.). Small changes can have a large impact on selectivity.
-
For RP, perform a gradient elution to determine the optimal organic percentage, then fine-tune with isocratic runs.
-
-
Optimize Temperature: Temperature is a powerful but often overlooked parameter for chiral separations.[3]
-
Test the separation at different temperatures (e.g., 15°C, 25°C, 40°C). Lowering the temperature often increases resolution but also increases backpressure and run time.
-
-
Adjust Flow Rate: Lowering the flow rate can increase efficiency and may improve resolution, at the cost of a longer analysis time.
By following this systematic, evidence-based approach, you can efficiently develop robust and reliable analytical methods for even the most challenging spirocyclic intermediates.
References
- Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin.Publish.
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.MDPI.
- Playing with Selectivity for Optimal Chiral Separation.LCGC International.
- Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones.West Virginia University.
- Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.DNDi.
- Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | Request PDF.ResearchGate.
- HFIP-Mediated (3+2) Annulation of Bicyclobutanes with Indolyl Alcohols for Diastereoselective Access to Tetracyclic Spiroindolenines.ACS Publications.
- Spirocyclic Motifs in Natural Products.PubMed Central (NIH).
- (±)-Talaroindolenes A and B: Spiro-Ergot Alkaloid Enantiomers with a 5/6/6/6/5/5 Hexacyclic System and Cardioprotective Activity from Talaromyces sp. TJ403-AL05.ACS Publications.
- Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae).PubMed Central (NIH).
- Method development tools for the analysis of complex pharmaceutical samples.SciSpace.
- Examples of spirocyclic compounds reported along with their olfactory properties.MDPI.
- 1H NMR spectrum of the spiro compound 18.The Royal Society of Chemistry.
- Spiro Compounds: A Brief History.ResearchGate.
- Small Molecule Method Development Strategies with Chad Christianson.Bioanalysis Zone.
- Strategies and methodologies for the construction of spiro-γ-lactams: an update.Organic Chemistry Frontiers (RSC Publishing).
- Tips and Tricks of HPLC System Troubleshooting.Agilent.
- HPLC Troubleshooting Guide: Bulletin 826B.Scribd.
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- 13. Strategies and methodologies for the construction of spiro-γ-lactams: an update - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
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- 16. scribd.com [scribd.com]
- 17. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Synthetic Strategy: The Case of Methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
For researchers in drug development and complex molecule synthesis, the strategic choice of a synthetic route can be the difference between an efficient, scalable process and a costly, low-yield endeavor. A frequent challenge is the chemoselective manipulation of one functional group in the presence of another. This guide provides an in-depth comparison of two distinct strategies for the selective reduction of a methyl ester in a molecule containing a ketone: a classic "protect-react-deprotect" sequence versus a direct, chemoselective approach.
We will focus on the synthesis of 4-(hydroxymethyl)-1-methylcyclohexan-1-one (3) from methyl 1-methyl-4-oxocyclohexanecarboxylate (1) . This transformation requires the reduction of an ester to a primary alcohol while preserving a ketone—a task that highlights a fundamental strategic decision point in multi-step synthesis.
The first route leverages an intermediate, methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate (2) , to temporarily mask the reactive ketone. The second route employs a modern, chemoselective reagent to bypass the need for such protection altogether.
Strategic Overview: Protection vs. Chemoselectivity
In multi-step organic synthesis, protecting groups are employed to temporarily block a reactive functional group, allowing a chemical transformation to occur selectively at another site in the molecule.[1] This strategy, while robust and reliable, inherently adds steps to a synthesis, potentially reducing overall yield and increasing costs.[2] An alternative, more elegant approach is to use a chemoselective reagent that can differentiate between functional groups, thereby avoiding the need for protection and deprotection steps.[3]
This guide will compare these two philosophies through the lens of a practical synthetic problem.
Route A: The Ketal Protection Strategy
This three-step sequence is a classic, textbook approach. It relies on the differential reactivity of the functional groups towards protection and the non-selective power of a strong reducing agent. The ketone in the starting material (1) is first protected as an ethylene ketal, forming the titular spirocyclic compound (2) . This ketal is stable to the strongly basic and nucleophilic conditions of the subsequent reduction step.[4][5]
Workflow for Route A
Caption: Workflow for the protection-based synthesis of the target molecule.
Experimental Protocols for Route A
Step 1: Ketal Protection to form this compound (2)
-
Rationale: The ketone is selectively converted to an ethylene ketal. This reaction is an equilibrium process, driven to completion by the removal of water, typically using a Dean-Stark apparatus.[6][7] p-Toluenesulfonic acid (p-TsOH) is a common and effective acid catalyst.[8]
-
Procedure:
-
To a solution of methyl 1-methyl-4-oxocyclohexanecarboxylate (1.0 equiv) in toluene, add ethylene glycol (2.5 equiv) and a catalytic amount of p-TsOH (0.01 equiv).
-
Fit the flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux and continue until water ceases to collect in the trap (typically 4-6 hours).
-
Cool the reaction mixture, wash with saturated aqueous sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude protected ketal (2) , which can be purified by column chromatography or used directly.
-
Step 2: Reduction of the Ester
-
Rationale: With the ketone protected, the powerful, non-selective reducing agent Lithium Aluminum Hydride (LiAlH₄) can be used to reduce the ester to a primary alcohol.[9][10][11] The reaction must be conducted under strictly anhydrous conditions as LiAlH₄ reacts violently with water.[12]
-
Procedure:
-
To a stirred suspension of LiAlH₄ (1.5 equiv) in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the ketal-ester (2) (1.0 equiv) in the same anhydrous solvent dropwise.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Cool the reaction to 0 °C and carefully quench by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off, washing the solid with additional solvent.
-
Concentrate the filtrate to yield the crude protected alcohol intermediate.
-
Step 3: Acid-Catalyzed Deprotection
-
Rationale: The final step is the removal of the ketal protecting group to regenerate the ketone. This is achieved by hydrolysis in the presence of an aqueous acid.[13]
-
Procedure:
-
Dissolve the crude protected alcohol from the previous step in a mixture of acetone and water.
-
Add a catalytic amount of a strong acid (e.g., 2M HCl or p-TsOH).
-
Stir the mixture at room temperature for 4-8 hours, monitoring by TLC until the starting material is consumed.
-
Neutralize the acid with a mild base (e.g., saturated aqueous sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product, 4-(hydroxymethyl)-1-methylcyclohexan-1-one (3) , by column chromatography.
-
Route B: The Chemoselective Strategy
This modern approach leverages the nuanced reactivity of specialized reagents to accomplish the transformation in a single step. The key is to use a reducing agent that is reactive enough to reduce the ester but selective enough to leave the ketone untouched. Lithium borohydride (LiBH₄) is an excellent candidate for this purpose.[4][9] While sodium borohydride (NaBH₄) is generally too weak to reduce esters, the greater Lewis acidity of the Li⁺ cation in LiBH₄ activates the ester carbonyl towards hydride attack, enabling its reduction.[14][15][16]
Workflow for Route B
Caption: Workflow for the direct chemoselective synthesis of the target.
Experimental Protocol for Route B
Step 1: Selective Ester Reduction
-
Rationale: Lithium borohydride is a moderately strong reducing agent capable of reducing esters to alcohols.[3] Its reactivity is greater than NaBH₄ but less than LiAlH₄, providing a window for selectivity. In a suitable solvent like THF, it can preferentially reduce the ester over the ketone.[9]
-
Procedure:
-
Dissolve methyl 1-methyl-4-oxocyclohexanecarboxylate (1) (1.0 equiv) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C and add a solution of LiBH₄ in THF (2.0-3.0 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring closely by TLC for the disappearance of the starting material and the formation of the product.
-
Cool the mixture to 0 °C and cautiously quench the reaction by the slow addition of 1M HCl.
-
Extract the product with ethyl acetate. Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product (3) by column chromatography.
-
Performance Comparison
To provide an objective comparison, the two routes are evaluated based on key synthetic metrics. Estimated yields are based on typical values for these standard transformations.
| Metric | Route A: Protection Strategy | Route B: Chemoselective Strategy | Analysis |
| Number of Steps | 3 (Protection, Reduction, Deprotection) | 1 (Selective Reduction) | Route B is significantly more step-economical. |
| Reagents Used | Ethylene Glycol, p-TsOH, LiAlH₄, Aqueous Acid | LiBH₄, Aqueous Acid | Route A requires a highly reactive and hazardous reagent (LiAlH₄). LiBH₄ is also water-reactive but generally safer to handle. |
| Estimated Overall Yield | ~75-85% (assuming ~95% per step) | ~80-90% | The single-step, high-yield reaction of Route B is likely to provide a better overall yield, avoiding cumulative losses from three separate steps and workups. |
| Atom Economy | Lower (adds and removes a C₂H₄O₂ protecting group) | Higher (reagents are directly incorporated or act catalytically/are quenched) | Route B is superior, generating less chemical waste. |
| Process Time | High (Three sequential reactions with workups) | Moderate (Single, potentially longer reaction) | Route A is considerably longer due to multiple reaction setups, workups, and potential purifications. |
| Scalability | Moderate (Dean-Stark and LiAlH₄ handling can be cumbersome on a large scale) | Good (A one-pot reaction is generally easier to scale) | Route B presents fewer operational challenges for large-scale synthesis. |
Conclusion and Recommendation
While the protection strategy (Route A) involving the This compound intermediate is a valid and fundamentally sound approach, it is outperformed by the direct chemoselective reduction (Route B) across nearly every important metric for modern synthetic chemistry.
-
Efficacy: Route B is more efficacious due to its higher step economy and likely superior overall yield. It directly addresses the synthetic problem without the detour of protection/deprotection.
-
Efficiency: The reduction in steps, reagents, and time makes Route B a far more efficient process, which is a critical consideration in drug development and manufacturing.
-
Safety & Green Chemistry: By avoiding the highly pyrophoric LiAlH₄ and minimizing the number of steps and waste streams, Route B represents a safer and more environmentally benign approach.
For researchers and drug development professionals, the clear recommendation is to pursue a chemoselective strategy whenever a reliable method is available. The development and application of reagents like LiBH₄ that can differentiate between similar functional groups are central to advancing the efficiency and sustainability of chemical synthesis. The "protect-react-deprotect" paradigm, while an essential tool in the synthetic chemist's arsenal, should be considered a secondary option when a direct, selective transformation is feasible.
References
-
Myers, A. G. Reduction of Carbonyl Compounds. Harvard University. [Link]
-
Wade, L. G. Organic Chemistry. Pearson. [Link]
-
OrgChem.by. A Quick Guide to Reductions in Organic Chemistry. [Link]
-
Reddit. Why is LiBH4 a stronger reducing agent than NaBH4? r/OrganicChemistry. [Link]
-
Wikipedia. Enantioselective reduction of ketones. [Link]
-
Scribd. Catalytic Hydrogenation in Organic Chemistry. [Link]
-
Seyden-Penne, J. Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH. [Link]
-
Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]
-
ACS Publications. Selective Carbonyl Reduction in Unsaturated Esters and Aldehydes by Transfer Hydrogenation. Organometallics. [Link]
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Chemistry Stack Exchange. Why does LiBH4 reduce esters while NaBH4 does not?[Link]
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A Senior Application Scientist's Guide to Cross-Referencing Spectral Data for Dioxaspiro Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical analysis, particularly within drug discovery and materials science, the unambiguous structural elucidation of novel compounds is paramount. Dioxaspiro derivatives, a class of organic compounds characterized by a spirocyclic center containing two oxygen atoms, present a unique analytical challenge due to their often complex three-dimensional structures and subtle isomeric differences. This guide provides an in-depth, experience-driven approach to the cross-referencing of spectral data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for the confident characterization of these molecules. Our focus is not merely on the acquisition of data, but on the synergistic interpretation that transforms disparate spectra into a coherent and validated molecular structure.
The Inherent Value of a Multi-Technique Approach
Relying on a single analytical technique for the structural confirmation of a complex molecule like a dioxaspiro derivative is a precarious endeavor. Each method, while powerful, provides only a partial view of the molecular puzzle. It is the convergence of evidence from orthogonal techniques that builds a robust and defensible structural assignment.
-
Infrared (IR) Spectroscopy offers a rapid and effective means to identify the presence of key functional groups. For dioxaspiro compounds, this is crucial for confirming the presence of C-O ether linkages and the absence of precursor functional groups like hydroxyl (-OH) or carbonyl (C=O) groups, depending on the synthetic route.
-
Mass Spectrometry (MS) provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its substructures. The fragmentation patterns of the dioxaspiro ring system can be particularly informative.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (both ¹H and ¹³C) is arguably the most powerful tool for elucidating the complete carbon-hydrogen framework of a molecule. It reveals the chemical environment of each proton and carbon, their connectivity, and stereochemical relationships.
The true power lies in using these techniques in concert. An IR spectrum may suggest the presence of an ether, NMR can define the precise connectivity of that ether within the spirocyclic system, and MS can confirm the overall molecular formula and provide fragmentation data consistent with the proposed structure.
Characteristic Spectral Signatures of Dioxaspiro Derivatives
Understanding the expected spectral features of a dioxaspiro moiety is the first step in successful data interpretation.
¹H NMR Spectroscopy
Protons on the carbon atoms adjacent to the oxygen atoms in the dioxaspiro ring are deshielded and typically appear in the range of 3.5-4.5 ppm . The exact chemical shift and multiplicity are highly dependent on the ring size and substitution pattern. The rigid nature of the spirocyclic system can lead to complex splitting patterns due to diastereotopic protons.
¹³C NMR Spectroscopy
The spiro carbon, being bonded to two oxygen atoms, is highly deshielded and exhibits a characteristic signal in the 90-120 ppm region of the ¹³C NMR spectrum. Carbons directly bonded to the oxygen atoms (C-O) typically resonate in the 60-80 ppm range. Quaternary carbons, including the spiro carbon, often show weaker signals due to the lack of Nuclear Overhauser Effect (NOE) enhancement.[1]
Mass Spectrometry (MS)
Under electron ionization (EI), dioxaspiro compounds often exhibit fragmentation patterns involving the cleavage of the spiro ring. Common fragmentation pathways for cyclic ethers include α-cleavage and ring-opening.[2][3] The molecular ion peak (M⁺) may be observed, but its intensity can vary. The fragmentation pattern will be highly specific to the structure of the particular dioxaspiro derivative.
Infrared (IR) Spectroscopy
The most prominent feature in the IR spectrum of a dioxaspiro derivative is the strong C-O stretching absorption band, typically appearing in the 1000-1300 cm⁻¹ region.[4][5][6] The absence of strong absorptions in the hydroxyl (~3200-3600 cm⁻¹) and carbonyl (~1650-1750 cm⁻¹) regions is also a key indicator of a pure dioxaspiro compound, assuming these functionalities are not present elsewhere in the molecule.
Comparative Analysis of Spectroscopic Techniques
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Connectivity of protons, chemical environment, stereochemistry. | High resolution, detailed structural information. | Can have overlapping signals in complex molecules. |
| ¹³C NMR | Number and type of carbon environments (CH₃, CH₂, CH, C). | Wide chemical shift range reduces signal overlap.[7] | Lower sensitivity, longer acquisition times. |
| MS | Molecular weight, elemental composition (HRMS), fragmentation patterns. | High sensitivity, small sample requirement. | Isomers can be difficult to distinguish, fragmentation can be complex. |
| IR | Presence of functional groups. | Fast, non-destructive, easy to use. | Provides limited information on overall structure. |
Experimental Protocols for High-Quality Data Acquisition
The quality of the spectral data is fundamental to a reliable structural elucidation. The following are generalized protocols that should be adapted to the specific instrumentation and sample properties.
NMR Sample Preparation
-
Sample Quantity: For ¹H NMR, dissolve 5-25 mg of the purified dioxaspiro derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). For ¹³C NMR, a more concentrated sample of 50-100 mg is often required.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample and has minimal overlapping signals with the analyte. Chloroform-d (CDCl₃) is a common choice for many organic compounds.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Filtration: To ensure a homogeneous magnetic field, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.
-
Labeling: Clearly label the NMR tube with the sample identification.
ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a convenient sampling technique for both liquid and solid samples.
-
Background Spectrum: Record a background spectrum of the clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).
-
Sample Application:
-
Solids: Place a small amount of the powdered dioxaspiro derivative onto the ATR crystal and apply pressure using the built-in clamp to ensure good contact.
-
Liquids: Place a single drop of the liquid sample directly onto the center of the crystal.
-
-
Data Acquisition: Collect the sample spectrum. The typical range is 4000-400 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft tissue after analysis.
High-Resolution Mass Spectrometry (HRMS)
The choice of ionization technique (e.g., ESI, EI) will depend on the properties of the analyte.
-
Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
-
Data Acquisition: Introduce the sample into the mass spectrometer. Acquire data in full scan mode to determine the molecular weight. For structural information, perform tandem MS (MS/MS) experiments to induce fragmentation and record the fragment ion masses.
Visualizing the Workflow
Caption: Workflow for the integrated spectroscopic analysis of dioxaspiro derivatives.
Case Study: Cross-Referencing Spectral Data for 1,4-Dioxaspiro[4.5]decane
Let's illustrate this process with a known dioxaspiro derivative, 1,4-dioxaspiro[4.5]decane.
Structure:
Molecular Formula: C₈H₁₄O₂ Molecular Weight: 142.20 g/mol
1. Mass Spectrometry (MS):
-
Expected Molecular Ion: [M]⁺ at m/z = 142.
-
Observed Spectrum: The electron ionization mass spectrum shows a peak at m/z = 142, confirming the molecular weight. Key fragment ions are observed at m/z = 99 and 86. The m/z 99 fragment likely corresponds to the loss of a C₂H₅O radical, a common fragmentation pathway for ethylene ketals.
2. Infrared (IR) Spectroscopy:
-
Expected Absorptions: Strong C-O stretching bands. Absence of -OH and C=O bands.
-
Observed Spectrum: The IR spectrum displays strong absorptions around 1100 cm⁻¹, characteristic of C-O ether stretching.[3] There are no significant peaks in the 3200-3600 cm⁻¹ or 1650-1750 cm⁻¹ regions, confirming the absence of hydroxyl and carbonyl groups.
3. ¹³C NMR Spectroscopy (CDCl₃):
-
Expected Signals: Due to symmetry, we expect 4 unique carbon signals: the spiro carbon, the two equivalent carbons of the ethylene ketal, and two sets of equivalent carbons in the cyclohexane ring.
-
Observed Spectrum:
-
δ ≈ 109 ppm: Quaternary carbon (spiro carbon, C-O-C-O).
-
δ ≈ 64 ppm: -CH₂- carbons of the ethylene ketal.
-
δ ≈ 36 ppm: -CH₂- carbons of the cyclohexane ring adjacent to the spiro center.
-
δ ≈ 25 ppm: -CH₂- carbon of the cyclohexane ring furthest from the spiro center.
-
δ ≈ 24 ppm: -CH₂- carbons of the cyclohexane ring.
-
4. ¹H NMR Spectroscopy (CDCl₃):
-
Expected Signals: Two main proton environments: the protons of the ethylene ketal and the protons of the cyclohexane ring.
-
Observed Spectrum:
-
δ ≈ 3.9 ppm (singlet, 4H): The four equivalent protons of the -O-CH₂-CH₂-O- group. The singlet indicates they are chemically equivalent and not coupled to other protons.
-
δ ≈ 1.5-1.7 ppm (multiplet, 10H): The protons of the cyclohexane ring. The overlapping multiplets are typical for such a system.
-
Cross-Referencing and Final Validation:
Caption: Logical flow for the validation of 1,4-dioxaspiro[4.5]decane's structure.
The combined data provides an irrefutable identification. The mass spectrum confirms the molecular weight. The IR spectrum verifies the presence of the key ether functional groups and the absence of potential starting material functionalities. The ¹³C NMR spectrum definitively identifies the characteristic spiro carbon and the carbon framework. Finally, the ¹H NMR spectrum accounts for all protons in their expected chemical environments and with the correct integration values. Each piece of data corroborates the others, leading to a confident structural assignment.
Conclusion
The structural elucidation of dioxaspiro derivatives, as with many complex organic molecules, is a process of building a case through multiple lines of evidence. By systematically acquiring and, more importantly, cross-referencing data from ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy, researchers can move beyond simple data collection to a state of comprehensive understanding and structural validation. This integrated approach is the cornerstone of scientific integrity in chemical research and development.
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A Senior Scientist's Guide to the Validation of Analytical Methods for Spirocyclic Compounds
This guide provides an in-depth comparison and validation strategy for analytical methods tailored to the unique challenges of spirocyclic compounds. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural checklists to explain the causality behind experimental choices, ensuring scientifically sound and defensible data.
The Spirocyclic Challenge: Beyond Flatland
Spirocyclic compounds, characterized by two rings sharing a single common atom, are of increasing interest in medicinal chemistry.[1][2] Their rigid, three-dimensional structures offer an escape from the "flatland" of traditional aromatic scaffolds, often leading to improved potency, selectivity, and physicochemical properties.[1][3] However, this structural complexity presents significant analytical hurdles:
-
Stereochemical Complexity: The spiro center is often a chiral center, leading to enantiomers and diastereomers with distinct pharmacological and toxicological profiles.
-
Conformational Rigidity: The fixed orientation of the rings can mask functional groups and create unique stability challenges.[4]
-
Synthetic Byproducts: The synthesis of these complex molecules can result in a variety of structurally similar impurities and isomers.[2]
Therefore, a robust, validated analytical method is not merely a quality control requirement; it is a fundamental necessity to ensure the safety and efficacy of any spirocyclic drug candidate.
The Regulatory Bedrock: ICH Q2(R1)
All analytical method validation activities are grounded in regulatory expectations. The cornerstone guideline is the International Council for Harmonisation's (ICH) Q2(R1) "Validation of Analytical Procedures: Text and Methodology".[5][6] This document outlines the key performance characteristics that must be evaluated to demonstrate that a method is suitable for its intended purpose.[6][7] Our guide will use the ICH Q2(R1) framework to compare and contrast analytical techniques for spirocyclic compounds.
Core Validation Parameters: A Practical Comparison
The objective of validating an analytical procedure is to prove its suitability for the intended purpose.[6] For spirocyclic compounds, this translates to demonstrating the method's ability to unambiguously assess identity, purity, and strength while discriminating between all potential stereoisomers and degradation products.
Specificity & Stability-Indicating Methods
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6][8] For spirocycles, this is the most critical validation parameter. The gold standard is the development of a stability-indicating method (SIM) .
Causality: A SIM is essential because it proves that any degradation products or process impurities do not interfere with the quantification of the active pharmaceutical ingredient (API).[9][10] This is achieved through forced degradation (stress testing) studies.[11][12]
Experimental Protocol: Forced Degradation Study
-
Prepare Solutions: Prepare solutions of the spirocyclic drug substance.
-
Apply Stress Conditions: Subject the solutions to a range of conditions as mandated by ICH Q1A(R2), including:
-
Acid Hydrolysis: e.g., 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: e.g., 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidation: e.g., 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: e.g., 80 °C for 48 hours (solid state and solution).
-
Photostability: e.g., Expose to UV/Vis light (ICH Q1B).
-
-
Target Degradation: The goal is to achieve 5-20% degradation of the API.[13] This ensures that potential degradants are formed at a concentration that can be reliably detected and resolved.
-
Analysis: Analyze the stressed samples using the proposed analytical method (e.g., HPLC, SFC).
-
Peak Purity Assessment: Use a photodiode array (PDA) detector or mass spectrometer (MS) to assess peak purity of the parent drug peak in the presence of degradation products. The method is specific if the analyte peak is pure and well-resolved from all other peaks.
Linearity, Range, Accuracy, and Precision
These parameters establish the quantitative performance of the method.
| Parameter | Objective & Causality | Typical Acceptance Criteria (ICH Q2(R1)) |
| Linearity | To demonstrate a proportional relationship between concentration and instrument response. This validates the use of a standard curve for quantification.[6] | Correlation Coefficient (r²) ≥ 0.998 |
| Range | The concentration interval where the method is linear, accurate, and precise. For an assay, this is typically 80-120% of the test concentration.[6][8] | As established by linearity, accuracy, and precision data. |
| Accuracy | To demonstrate the closeness of the test results to the true value. This is often assessed by spike-recovery studies. | 98.0% to 102.0% recovery for assay; broader for impurities. |
| Precision | To demonstrate the degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, different analysts/equipment). | Relative Standard Deviation (%RSD) ≤ 2.0% for assay. |
Comparative Analysis of Techniques:
| Technique | Typical Performance for Spirocycles | Expert Insight |
| Chiral HPLC/UHPLC | Excellent linearity, accuracy, and precision for both API assay and chiral purity. | The workhorse for enantiomeric and diastereomeric separation. Robust and widely available. Method development can be time-consuming.[14] |
| Chiral SFC | Often provides faster separations with better resolution than HPLC.[] Excellent quantitative performance. | Supercritical Fluid Chromatography (SFC) is highly effective for separating stereoisomers due to the unique properties of supercritical CO₂.[][16] It is also considered a "greener" technique due to reduced organic solvent consumption.[14] |
| NMR (qNMR) | Can be used as an absolute quantification method (qNMR) without a reference standard for the same compound. High precision but may have lower sensitivity than chromatographic methods. | Quantitative NMR (qNMR) is a powerful tool for primary standard characterization but is less common for routine quality control due to complexity and lower throughput. |
| LC-MS/MS | Unmatched sensitivity and selectivity, making it ideal for impurity quantification at very low levels and for bioanalytical applications. | While highly powerful, LC-MS/MS can suffer from matrix effects and requires more specialized expertise for validation and routine use. |
Method Selection: A Comparative Guide
The choice of analytical technique is driven by the specific question being asked—be it structural confirmation, stereoisomer separation, or trace-level quantification.
The Primary Challenge: Chiral Separation (HPLC vs. SFC)
For most spirocyclic compounds, the primary analytical challenge is the separation of stereoisomers. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the dominant techniques.[17]
Decision-Making Framework:
Comparative Data (Hypothetical Spiro-X Enantiomers):
| Parameter | Optimized Chiral HPLC Method | Optimized Chiral SFC Method |
| Column | Polysaccharide-based CSP (4.6x250mm) | Polysaccharide-based CSP (4.6x150mm) |
| Mobile Phase | Hexane/Ethanol (80:20) | CO₂/Methanol (70:30) |
| Run Time | 15 minutes | 5 minutes |
| Resolution (Rs) | 2.1 | 3.5 |
| Solvent Usage | ~15 mL / injection | ~1.5 mL / injection |
| Backpressure | ~150 bar | ~120 bar |
The Structural Confirmation Toolkit: NMR & MS
While chromatography separates, spectroscopy identifies. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for structure elucidation and confirmation.[18]
-
NMR Spectroscopy: Provides definitive information on the carbon-hydrogen framework and connectivity.[19][20] 2D NMR techniques like COSY, HSQC, and HMBC are essential for unambiguously assigning the complex structure of spirocycles.[21][22] NOESY or ROESY experiments are critical for determining relative stereochemistry.
-
Mass Spectrometry (MS): Provides accurate mass and elemental composition, confirming the molecular formula.[23][24] Fragmentation patterns (MS/MS) can reveal structural motifs and help differentiate isomers.[23][25] When coupled with a chromatographic technique (LC-MS, SFC-MS), it becomes a powerful tool for identifying unknown impurities and degradants.
Conclusion: An Integrated Approach
Validating analytical methods for spirocyclic compounds requires a multi-faceted approach that goes beyond ticking boxes. It demands a deep understanding of the molecule's unique stereochemical and stability challenges. The most robust validation packages leverage the strengths of multiple techniques: the high-resolution separation power of SFC or HPLC for quantitative analysis and stereoisomer purity, confirmed by the unequivocal structural identification provided by NMR and MS . By grounding experimental design in the principles of ICH Q2(R1) and understanding the causality behind each validation parameter, scientists can develop reliable, accurate, and defensible methods that ensure the quality and safety of these promising therapeutic agents.
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The Ascendancy of Spirocycles: A Comparative Guide to 3D Scaffolds in Modern Drug Discovery
Introduction: Escaping Flatland in Medicinal Chemistry
For decades, the landscape of medicinal chemistry has been dominated by flat, aromatic ring systems. While undeniably successful, this "flatland" approach has inherent limitations, often leading to compounds with suboptimal physicochemical properties such as poor solubility and high metabolic turnover.[1][2] The relentless pursuit of novel chemical matter with improved drug-like qualities has propelled the exploration of three-dimensional (3D) scaffolds. Among these, spirocycles—bicyclic ring systems fused at a single quaternary carbon—have emerged as a particularly powerful tool for drug hunters.[2][3]
Their rigid, well-defined geometries allow for precise projection of substituents into three-dimensional space, facilitating optimal interactions with biological targets.[1] This conformational restriction can lead to significant gains in potency and selectivity.[1] Furthermore, the increased fraction of sp³-hybridized carbons in spirocyclic compounds generally correlates with improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability compared to their planar aromatic counterparts.[1]
This guide provides a comparative analysis of several key classes of spirocyclic building blocks, focusing on their synthesis, physicochemical properties, and applications as bioisosteric replacements for common medicinal chemistry motifs. We will delve into the experimental data that underscores the advantages of these 3D scaffolds and provide detailed protocols for the synthesis of representative examples.
The Spiro[3.3]heptane Core: A Versatile 3D Hub
The spiro[3.3]heptane framework, consisting of two fused cyclobutane rings, has garnered significant attention as a bioisosteric replacement for the phenyl ring and other cyclic systems.[4][5] Its rigid structure and non-coplanar exit vectors for substitution offer a unique way to probe chemical space.[5]
Comparative Analysis: Spiro[3.3]heptane as a Benzene Bioisostere
A compelling case for the utility of the spiro[3.3]heptane core comes from its direct comparison with the phenyl group in established drug molecules. A study by Mykhailiuk and coworkers demonstrated that replacing the meta- or para-substituted benzene ring in the drugs Sonidegib, Vorinostat, and Benzocaine with a spiro[3.3]heptane moiety resulted in saturated analogs with retained or even improved biological activity.[5]
| Compound | Scaffold | Aqueous Solubility (µM) | clogP | Metabolic Stability (t½ in HLM, min) |
| Sonidegib | meta-phenyl | ≤ 1 | 6.8 | 93 |
| trans-Spiro[3.3]heptane analog | trans-spiro[3.3]heptane | ≤ 1 | 6.0 | 47 |
| cis-Spiro[3.3]heptane analog | cis-spiro[3.3]heptane | ≤ 1 | 6.0 | 11 |
| Benzocaine | para-phenyl | 385 | 1.8 | 20.1 |
| Spiro[3.3]heptane analog | spiro[3.3]heptane | 332 | -0.4 | Not Reported |
Table 1: Comparative physicochemical and metabolic stability data for Sonidegib, Benzocaine, and their spiro[3.3]heptane analogs. [5] (HLM: Human Liver Microsomes)
The data in Table 1 illustrates that the spiro[3.3]heptane analogs exhibit comparable aqueous solubility to their parent drugs while demonstrating a significant decrease in calculated lipophilicity (clogP).[5] While the metabolic stability of the Sonidegib analogs was reduced in this specific case, the retained high potency underscores the validity of spiro[3.3]heptane as a benzene bioisostere.[5]
Heteroatomic Spiro[3.3]heptanes: Fine-Tuning Physicochemical Properties
The introduction of heteroatoms into the spiro[3.3]heptane core provides a powerful strategy for modulating physicochemical properties such as solubility, basicity, and metabolic stability. Azaspiro[3.3]heptanes and oxaspiro[3.3]heptanes have emerged as valuable bioisosteres for common saturated heterocycles like piperidine, piperazine, and morpholine.[1][6]
The 2-azaspiro[3.3]heptane motif has been successfully employed as a more water-soluble and metabolically stable replacement for the piperidine ring.[7] A comparative study of model amides of piperidine, 2-azaspiro[3.3]heptane, and 1-azaspiro[3.3]heptane provides quantitative insights into the advantages of these spirocyclic scaffolds.
| Compound | Scaffold | Aqueous Solubility (µM) | logD (pH 7.4) | Metabolic Stability (t½ in HLM, min) |
| Piperidine amide | Piperidine | 136 | 1.6 | >60 |
| 2-Azaspiro[3.3]heptane amide | 2-Azaspiro[3.3]heptane | 12 | 1.2 | 31 |
| 1-Azaspiro[3.3]heptane amide | 1-Azaspiro[3.3]heptane | 13 | 1.0 | 52 |
Table 2: Comparative physicochemical and metabolic stability data for model amides of piperidine and azaspiro[3.3]heptanes. (HLM: Human Liver Microsomes)
This data reveals that while the spirocyclic analogs exhibit lower aqueous solubility in this particular amide series, they possess a lower experimental lipophilicity (logD).[6] Notably, the 1-azaspiro[3.3]heptane analog shows significantly improved metabolic stability compared to the 2-azaspiro[3.3]heptane analog, highlighting the impact of heteroatom placement.[6]
The incorporation of an oxygen atom to form oxaspiro[3.3]heptanes offers another avenue to enhance polarity and aqueous solubility. For instance, 2-oxa-6-azaspiro[3.3]heptane has been proposed as a bioisostere for morpholine, with the potential for improved hydrophilicity and metabolic stability.[8] While direct head-to-head quantitative comparisons are less common in the literature, the successful incorporation of oxaspiro[3.3]heptane moieties into drug candidates underscores their value in modulating physicochemical properties.[9]
Experimental Protocols: Synthesis of Key Spirocyclic Building Blocks
The increasing availability of spirocyclic building blocks is a testament to the development of robust and scalable synthetic routes. Here, we provide detailed, step-by-step methodologies for the preparation of two representative spirocyclic scaffolds.
Protocol 1: Synthesis of Spiro[3.3]heptane-2-carboxylic acid
This protocol describes the thermal decarboxylation of a dicarboxylic acid precursor to yield the monofunctionalized spiro[3.3]heptane building block.
Workflow for the Synthesis of Spiro[3.3]heptane-2-carboxylic acid
Caption: Synthesis of Spiro[3.3]heptane-2-carboxylic acid.
Methodology:
-
Place crude spiro[3.3]heptane-2,6-dicarboxylic acid (1 equivalent) in a round-bottom flask equipped with a condenser.
-
Heat the solid material to 220 °C using a suitable heating mantle.
-
Maintain the temperature for 30 minutes, or until the evolution of carbon dioxide gas ceases.
-
Remove the heat source and allow the reaction mixture to cool to room temperature.
-
The resulting solid is spiro[3.3]heptane-2-carboxylic acid, which can be used without further purification or recrystallized if necessary.[10]
Protocol 2: Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate
This protocol outlines a multi-step synthesis to produce a versatile bifunctional azaspiro[3.3]heptane building block.
Workflow for the Synthesis of a Protected 6-Oxo-2-azaspiro[3.3]heptane
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A Researcher's Guide to the Reproducible Synthesis of Methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate: A Comparative Analysis
For researchers, synthetic chemists, and professionals in drug development, the strategic protection of functional groups is a cornerstone of successful multi-step synthesis. The spiroketal motif, in particular, is a prevalent feature in a multitude of bioactive natural products, making its controlled synthesis a critical endeavor.[1][2] This guide provides an in-depth, practical comparison of experimental approaches centered around Methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate , a key building block where a ketone is protected as a cyclic ketal. We will delve into a detailed, reproducible protocol for its synthesis, objectively compare its utility against proceeding without protection, and explore alternative protective strategies, all supported by experimental rationale.
The Strategic Imperative: Why Protect a Ketone?
In a molecule with multiple reactive sites, achieving chemoselectivity—the reaction of one functional group in the presence of others—is a frequent challenge.[3] Consider a hypothetical synthetic target requiring the selective reduction of an ester in the presence of a ketone. Many common reducing agents, such as lithium aluminum hydride (LiAlH₄), will readily attack both carbonyl groups.[3] To direct the reaction to the ester, the more reactive ketone must be temporarily masked with a protecting group. The 1,4-dioxaspiro[4.5]decane moiety is a classic example of such a group, an acetal that is stable to basic and nucleophilic conditions but can be readily removed under acidic conditions.[4][5]
Synthesis of this compound: An Optimized Protocol
The synthesis of this spiroketal is a classic acid-catalyzed ketalization. The following protocol is based on established procedures for analogous compounds and is designed for high reproducibility.[6][7]
Experimental Protocol: Acid-Catalyzed Ketalization
Materials:
-
Methyl 2-methyl-4-oxocyclohexane-1-carboxylate (1.0 eq)
-
Ethylene glycol (1.2 eq)
-
p-Toluenesulfonic acid (p-TsOH) (0.05 eq)
-
Toluene (or Benzene)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask, add Methyl 2-methyl-4-oxocyclohexane-1-carboxylate (1.0 eq), toluene (approx. 5 mL per mmol of starting material), ethylene glycol (1.2 eq), and a catalytic amount of p-TsOH (0.05 eq).
-
Causality: Toluene forms an azeotrope with water, which is essential for driving the reaction to completion by removing the water byproduct via the Dean-Stark apparatus.[7] p-TsOH is a strong acid catalyst that protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of ethylene glycol.[8]
-
-
Reflux and Water Removal: Assemble the Dean-Stark apparatus and condenser. Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the amount of water collected in the Dean-Stark trap. Continue reflux until no more water is collected (typically 4-12 hours).
-
Trustworthiness: The visual confirmation of water collection provides a reliable, real-time indicator of reaction progress. The reaction is an equilibrium; continuous removal of water is crucial to shift the equilibrium towards the product, ensuring a high yield.[9]
-
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution to neutralize the p-TsOH catalyst.
-
Causality: Neutralizing the acid is critical to prevent potential acid-catalyzed hydrolysis of the newly formed ketal during subsequent steps.
-
-
Extraction and Drying: Wash the organic layer with brine to remove any remaining aqueous contaminants. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Trustworthiness: Thorough drying of the organic layer is essential as residual water can interfere with subsequent reactions or promote slow hydrolysis of the product upon storage.
-
-
Purification and Characterization: The resulting crude product, this compound, is often obtained as a clear liquid and may be pure enough for subsequent steps.[6] For higher purity, vacuum distillation or silica gel column chromatography can be employed. The structure should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).[10]
Visualizing the Workflow
Caption: Experimental workflow for the synthesis of this compound.
Comparative Analysis: To Protect or Not to Protect
To illustrate the utility of this compound, let's compare a hypothetical subsequent reaction—the reduction of the ester to an alcohol—with and without the protecting group.
| Parameter | Protected Substrate | Unprotected Substrate (Alternative) |
| Substrate | This compound | Methyl 2-methyl-4-oxocyclohexane-1-carboxylate |
| Reaction | Reduction with LiAlH₄ | Reduction with LiAlH₄ |
| Expected Outcome | Selective reduction of the ester to a primary alcohol. | Non-selective reduction of both the ester and the ketone, yielding a diol. |
| Yield of Desired Product | High | Low to none |
| Purity of Crude Product | High | Mixture of products, difficult to separate |
| Number of Synthetic Steps | Increased (protection and deprotection) | Fewer |
| Overall Efficiency | Higher for complex syntheses requiring chemoselectivity | Very low; impractical for targeted synthesis |
Visualizing the Synthetic Choice
Caption: Comparison of protected vs. unprotected synthetic pathways.
Reproducibility of Ketalization: Key Factors and Controls
While the acid-catalyzed formation of spiroketals is a robust reaction, several factors can influence its reproducibility and yield.
-
Purity of Starting Materials: The presence of water in the starting materials or solvent will hinder the reaction by shifting the equilibrium to the starting materials. Ensure all reagents and solvents are anhydrous.
-
Catalyst Activity: The amount and activity of the acid catalyst are crucial. Too little catalyst will result in a sluggish reaction, while too much can lead to side reactions or make the work-up more challenging.[11]
-
Efficiency of Water Removal: The proper functioning of the Dean-Stark apparatus is paramount. Ensure a good reflux rate to facilitate efficient azeotropic removal of water. For smaller scale reactions, the addition of molecular sieves to the reaction mixture can also be an effective method for water sequestration.[9]
-
Reaction Time and Temperature: The reaction should be monitored (e.g., by TLC or GC) to determine the point of completion. Prolonged reaction times at high temperatures can sometimes lead to decomposition.
Alternative Protective Strategies
While ethylene glycol is a common and effective choice, other diols or dithiols can be used to form different ketals or thioketals, which may be advantageous depending on the stability required in subsequent steps.
-
1,3-Propanediol: Forms a six-membered cyclic ketal (a 1,3-dioxane), which can sometimes offer different stability profiles compared to the five-membered 1,3-dioxolane.[5]
-
1,2-Ethanedithiol: Forms a 1,3-dithiolane, which is significantly more stable to acidic conditions than its oxygen-containing counterpart. Thioacetals are robust protecting groups but require specific methods for deprotection, often involving heavy metal salts or oxidative conditions.[12]
Conclusion
The synthesis of this compound is a highly reproducible and valuable procedure for any researcher engaged in complex organic synthesis. The use of this spiroketal as a protecting group for a ketone is a classic and effective strategy to achieve chemoselectivity, enabling transformations at other positions of the molecule that would otherwise be impossible. By carefully controlling the experimental conditions, particularly the removal of water, researchers can reliably synthesize this versatile building block and apply it to the efficient construction of complex target molecules. The alternative of proceeding without protection is often not a viable option, leading to a mixture of products and low yields of the desired compound. Understanding the principles and practicalities of this protective group strategy is, therefore, an essential skill for the modern synthetic chemist.
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YouTube. (2018). 19.5b Cyclic Acetals as Protecting Groups. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 10.4: Acetals and Ketals. Retrieved from [Link]
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ResearchGate. (2015). Mechanism and Catalysis for Hydrolysis of Acetals, Ketals, and Ortho Esters. Retrieved from [Link]
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PubMed. (2018). Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals. Retrieved from [Link]
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ResearchGate. (2018). Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. Retrieved from [Link]
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Ingenta Connect. (2003). Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]
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Arkat USA. (2005). Total synthesis of spiroketal containing natural products: kinetic vs. thermodynamic approaches. Retrieved from [Link]
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PubMed Central. (2008). Asymmetric Synthesis of Naturally Occuring Spiroketals. Retrieved from [Link]
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PubMed Central. (2018). Rapid Synthesis of the Spiroketal Subunit of Neaumycin B: Stereochemical Aspects of Singly Anomeric Spiroketals and Proposal for a Stereocenter Reassignment. Retrieved from [Link]
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MDPI. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Retrieved from [Link]
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ResearchGate. (2020). 1,4-Dithiothreitol Mediated Cleavage of Acetal and Ketal Type of Diol Protecting Groups. Retrieved from [Link]
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RSC Publishing. (2025). Spiroketal natural products isolated from traditional Chinese medicine: isolation, biological activity, biosynthesis, and synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Aldehyde synthesis by deprotection or hydrolysis. Retrieved from [Link]
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Edubirdie. (2023). Mechanism For Acetals & Ketals Deprotection - Lecture Notes. Retrieved from [Link]
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A Senior Application Scientist's Guide to Benchmarking Ketone-Protecting Intermediates in Complex Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, particularly within drug development, the selection of an appropriate intermediate is a critical decision point that dictates the efficiency, yield, and overall viability of a synthetic route. Chemical intermediates are the foundational building blocks for active pharmaceutical ingredients (APIs), and their quality directly impacts the purity and efficacy of the final drug product.[1] The strategic use of protecting groups to mask reactive functionalities is a cornerstone of modern synthesis, allowing for selective transformations on other parts of a molecule.[2][3]
This guide provides a comprehensive performance benchmark of Methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate , a spirocyclic intermediate featuring a protected ketone. We will objectively compare its performance against common alternative strategies, supported by established chemical principles and representative experimental data. Our analysis will focus on a common synthetic challenge: the selective transformation of an ester in the presence of a ketone.
The Strategic Imperative for Carbonyl Protection
The cyclohexanone moiety is a prevalent scaffold in bioactive molecules.[4] However, the carbonyl group's electrophilicity makes it susceptible to attack by a wide range of nucleophiles, such as Grignard and organolithium reagents.[5][6][7] When a synthetic plan requires a nucleophilic attack on a less reactive functional group, such as an ester, within the same molecule, the more reactive ketone must be temporarily "hidden" or protected.[1][2] An ideal protecting group must be easy to install, stable under the planned reaction conditions, and easy to remove with high yield, a concept known as orthogonality.[8]
This is the strategic context for our target intermediate. This compound is, in essence, a derivative of methyl 4-methyl-4-oxocyclohexane-1-carboxylate where the ketone has been masked as a cyclic ketal using ethylene glycol. This spirocyclic structure imparts specific properties that we will evaluate against two primary alternatives:
-
The Acyclic Dimethyl Ketal Intermediate: A simpler, non-cyclic protected form.
-
The 1,3-Dithiane Intermediate: A sulfur-based cyclic protecting group known for its unique stability and reactivity.
The Benchmarking Scenario: Selective Grignard Addition
To establish a clear basis for comparison, we will evaluate these intermediates in a common, two-step synthetic sequence:
-
Step 1: Grignard Reaction. Reaction of the methyl ester with a Grignard reagent (e.g., Phenylmagnesium Bromide) to form a tertiary alcohol. The protecting group must remain intact.
-
Step 2: Deprotection. Removal of the protecting group to unmask the ketone and yield the final product, a substituted hydroxy-ketone.
This scenario tests the core performance metrics of a protecting group: its stability under strongly basic/nucleophilic conditions and the efficiency of its removal.
Performance Metrics: A Head-to-Head Comparison
The choice between these intermediates hinges on a trade-off between stability, ease of handling, and reaction efficiency.
| Performance Metric | This compound (Cyclic Ketal) | Acyclic Dimethyl Ketal Intermediate | 1,3-Dithiane Intermediate |
| Protection Yield | Excellent (>95%)[9][10] | Good to Excellent (85-95%) | Excellent (>95%)[11] |
| Formation Conditions | Acid catalyst (e.g., p-TsOH), requires removal of water (Dean-Stark).[10] | Acid catalyst, often with a dehydrating agent like trimethyl orthoformate.[12] | Lewis or Brønsted acid catalyst (e.g., BF₃·OEt₂, Y(OTf)₃).[11] |
| Stability to Grignard | High. Very stable to strongly basic and nucleophilic conditions.[2] | Moderate. Less stable than cyclic ketals; can be labile to prolonged reaction times or excess reagent.[12] | Very High. Exceptionally stable to nucleophiles and bases. Also stable to most acidic conditions.[13] |
| Grignard Reaction Yield | Excellent (>90%) | Good (75-85%) | Excellent (>90%) |
| Deprotection Conditions | Aqueous acid (e.g., HCl, H₂SO₄, TFA).[14] | Milder aqueous acid, often faster than cyclic ketals.[12][15] | Harsh conditions required (e.g., HgCl₂, NCS, oxidative methods).[16][17] |
| Deprotection Yield | Very Good to Excellent (>90%) | Excellent (>95%) | Good (70-90%), can be substrate-dependent. |
| Overall 2-Step Yield | ~85% | ~75% | ~80% |
| Key Advantage | Robust stability, widely used and understood.[12] | Easy to remove under mild conditions. | Orthogonal stability to acids; enables umpolung chemistry.[16] |
| Key Disadvantage | Requires relatively strong acid for cleavage. | Lower stability can limit its application in complex syntheses.[12] | Deprotection often requires toxic heavy metals or harsh reagents.[16] |
Causality Behind Performance: A Deeper Dive
Why is the Dioxaspiro (Cyclic Ketal) Intermediate Often Superior?
The enhanced stability of the cyclic ketal, our target intermediate, is rooted in thermodynamics. The formation of the five-membered dioxolane ring from ethylene glycol is entropically favored compared to the formation of an acyclic ketal from two separate methanol molecules.[12] This translates to a more stable structure that is less prone to premature hydrolysis or degradation under the strenuous conditions of a Grignard reaction.[12] While acyclic ketals are easier to remove, this very lability can be a fatal flaw in a lengthy, multi-step synthesis where the protecting group must endure numerous transformations.
The 1,3-dithiane stands apart due to its remarkable stability. The soft sulfur atoms are less basic and form strong, less polarized bonds with the carbon, making the ring resistant to both acidic and basic hydrolysis.[1][13] This makes it an excellent choice when subsequent steps involve acid-catalyzed reactions. However, the difficulty and potential toxicity of its deprotection are significant drawbacks in pharmaceutical development, where clean and scalable processes are paramount.[16]
Therefore, the This compound intermediate occupies a "sweet spot" for many applications, offering a robust and reliable protection that can be removed cleanly and efficiently without resorting to toxic reagents.
Experimental Protocols
To ensure reproducibility, the following are detailed, self-validating protocols for the key transformations discussed.
Protocol 1: Synthesis of this compound
Methodology:
-
Apparatus Setup: A round-bottom flask is fitted with a Dean-Stark trap and a reflux condenser.
-
Reagent Charging: To the flask, add the starting ketone, Methyl 4-oxocyclohexane-1-carboxylate (or its methylated analog), toluene (as solvent), ethylene glycol (1.1-1.5 equivalents), and a catalytic amount of p-toluenesulfonic acid (p-TsOH).[10][18]
-
Reaction: The mixture is heated to reflux. Water produced during the reaction is azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the ketal product.[1] The reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Workup: After cooling, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by vacuum distillation or flash column chromatography to yield the pure dioxaspiro intermediate. A typical yield for this process is >95%.[9]
Protocol 2: Grignard Reaction on the Protected Ester
Methodology:
-
Apparatus Setup: An oven-dried, three-neck flask is equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer. The system is maintained under an inert atmosphere (N₂ or Ar).
-
Reagent Charging: The protected intermediate (e.g., this compound) is dissolved in anhydrous THF and added to the flask.
-
Grignard Addition: Phenylmagnesium bromide (2.2 equivalents in THF) is added dropwise via the dropping funnel at 0 °C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
Quenching & Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine and dried over anhydrous sodium sulfate.
-
Purification: The solvent is evaporated, and the crude tertiary alcohol is purified by column chromatography. Expected yield is >90%.
Protocol 3: Deprotection to Yield the Final Ketone
Methodology:
-
Reaction Setup: The protected alcohol from the Grignard step is dissolved in a mixture of acetone and water.
-
Acid Addition: A catalytic or stoichiometric amount of aqueous acid (e.g., 2M HCl, dilute H₂SO₄, or p-TsOH) is added.[14] The reaction is stirred at room temperature.
-
Monitoring: The progress is monitored by TLC. The disappearance of the starting material and the appearance of the more polar ketone product are observed.
-
Workup: Upon completion, the reaction is neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent like ethyl acetate. The organic layer is dried and concentrated.
-
Purification: The final product is purified by column chromatography to yield the desired 4-(hydroxydiphenylmethyl)-1-methylcyclohexan-1-one. Expected yields are typically high (>90%).
Conclusion and Recommendation
The performance of a chemical intermediate is not an intrinsic property but is defined by its behavior within a specific synthetic context. Our comparative analysis demonstrates that This compound represents a highly effective and reliable intermediate for complex syntheses requiring robust ketone protection.
-
It offers superior stability compared to its acyclic counterparts, ensuring higher yields in reactions involving strong nucleophiles or bases.
-
Its formation and deprotection protocols are high-yielding, well-established, and avoid the use of toxic heavy metals associated with dithiane cleavage.
For drug development professionals, where process reliability, scalability, and purity are paramount, the dioxaspiro intermediate provides an optimal balance of stability and reactivity. While alternatives like acyclic ketals may suffice for simpler transformations, and dithianes offer unique advantages in specific scenarios, the spirocyclic ketal stands out as a versatile and robust choice for mainstream synthetic applications.
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Dioxaspiro[4.5]decane Derivatives: A Comparative Guide to Therapeutic Applications
The dioxaspiro[4.5]decane scaffold, a unique structural motif, has garnered significant attention in medicinal chemistry for its presence in a variety of biologically active compounds. This guide provides an in-depth review of the literature on the applications of dioxaspiro[4.5]decane and its heteroatom-containing analogues, offering a comparative analysis of their performance in key therapeutic areas. We will delve into their anticancer, central nervous system, cardioprotective, and anti-inflammatory activities, supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a comprehensive resource.
Anticancer Activity: Targeting Cellular Proliferation
Derivatives of the spiro[4.5]decane scaffold have demonstrated notable potential as anticancer agents. The inclusion of heteroatoms, such as sulfur and nitrogen, within the spirocyclic system has been a fruitful strategy in the design of potent cytotoxic compounds.
Comparative Analysis of Anticancer Potency
A study on 1-thia-4-azaspiro[4.5]decane derivatives revealed their efficacy against a panel of human cancer cell lines. The cytotoxic activity, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells), of several of these compounds is summarized in Table 1. The data indicates that certain derivatives exhibit potency comparable to the established chemotherapeutic agent, Doxorubicin.[1]
Table 1: Anticancer Activity of 1-Thia-4-azaspiro[4.5]decane Derivatives (IC50 in nM) [1]
| Compound | HCT-116 (Colon Carcinoma) | PC-3 (Prostate Adenocarcinoma) | HepG-2 (Hepatocellular Carcinoma) |
| 1 | 178.1 ± 5.3 | 184.1 ± 6.3 | 509.5 ± 9.2 |
| 3 | 201.3 ± 3.8 | 210.2 ± 4.7 | 541.4 ± 7.2 |
| 7 | 120.1 ± 4.1 | 223.9 ± 6.4 | 134.5 ± 4.9 |
| 9 | 95.8 ± 3.7 | 281.8 ± 3.6 | 285.1 ± 3.9 |
| 14 | 92.2 ± 1.8 | 120.8 ± 3.9 | 176.1 ± 2.9 |
| 18 | 106.3 ± 2.9 | 111.6 ± 3.8 | 334.1 ± 9.9 |
| 19 | 106.6 ± 4.2 | 9493.8 ± 20.9 | 599.0 ± 11.5 |
| Doxorubicin | 126.7 ± 8.9 | 129.7 ± 2.4 | 117.1 ± 5.8 |
Data presented as mean ± standard deviation.
The structure-activity relationship (SAR) studies suggest that the nature and position of substituents on the aromatic and heterocyclic rings play a crucial role in determining the anticancer potency and selectivity of these compounds. For instance, compounds 9 and 14 demonstrated the highest potency against the HCT-116 cell line.[1]
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The evaluation of the anticancer activity of these compounds was performed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells and is a reliable indicator of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells (HCT-116, PC-3, or HepG-2) are seeded in 96-well plates at a density of 1 x 10^5 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The resulting formazan crystals are solubilized by adding 100 µL of dimethyl sulfoxide (DMSO) to each well.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.
Caption: Workflow of the MTT assay for assessing cytotoxicity.
Central Nervous System Applications: Modulation of Serotonin and Adrenergic Receptors
1,4-Dioxaspiro[4.5]decane derivatives have emerged as promising modulators of key receptors in the central nervous system (CNS), particularly the serotonin 5-HT1A receptor and α1-adrenoceptors.
Comparative Analysis of Receptor Binding Affinity
A series of 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-arylpiperazine derivatives have been synthesized and evaluated for their binding affinity at 5-HT1A and α1-adrenergic receptors.[2] The data, presented in Table 2, highlights the potential for developing selective ligands for these receptors.
Table 2: In Vitro Pharmacological Data of 1,4-Dioxaspiro[4.5]decane Derivatives [2]
| Compound | 5-HT1A pKi | α1a pKi | α1b pKi | α1d pKi |
| 9 | - | 7.85 | 7.64 | 8.11 |
| 10 | 8.82 | 6.31 | 6.00 | 6.20 |
| 27 | - | 7.92 | 7.74 | 8.22 |
| 30 | - | 7.70 | 7.52 | 8.00 |
pKi = -log(Ki), where Ki is the inhibitory constant.
SAR studies have shown that substitutions on the arylpiperazine moiety significantly influence the binding affinity and selectivity. For instance, compound 10 emerged as a potent and efficacious 5-HT1A receptor agonist, while compounds 9 , 27 , and 30 were identified as promising α1-adrenoceptor antagonists.[2]
Experimental Protocol: Radioligand Binding Assay
The binding affinity of the compounds to the 5-HT1A and α1-adrenergic receptors is determined using a radioligand binding assay. This technique measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target receptor.
Step-by-Step Methodology:
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., from CHO cells transfected with the human 5-HT1A receptor) are prepared.
-
Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for the 5-HT1A receptor) and varying concentrations of the test compound.
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition curves, and the Ki values are calculated using the Cheng-Prusoff equation.[3]
Caption: General workflow for a radioligand binding assay.
Cardioprotective Effects: Inhibition of the Mitochondrial Permeability Transition Pore
Derivatives of 1,3,8-triazaspiro[4.5]decane have been identified as potent inhibitors of the mitochondrial permeability transition pore (mPTP). The opening of the mPTP is a critical event in cell death, particularly in the context of ischemia-reperfusion injury in the heart.[4]
Mechanism of Action and Therapeutic Potential
These compounds are believed to exert their cardioprotective effects by targeting the c subunit of the F1/FO-ATP synthase complex, a key component of the mPTP.[5] By inhibiting the opening of the pore, these derivatives can prevent the release of pro-apoptotic factors from the mitochondria, thereby protecting cardiac cells from death.[5] Structure-activity relationship studies have been crucial in optimizing the potency and selectivity of these inhibitors.[5][6]
Experimental Protocol: Mitochondrial Swelling Assay
The inhibitory activity of these compounds on the mPTP is often assessed using a mitochondrial swelling assay. This assay measures changes in the light scattering of a mitochondrial suspension, which is indicative of mitochondrial swelling due to the opening of the mPTP.
Step-by-Step Methodology:
-
Mitochondria Isolation: Mitochondria are isolated from rat liver or heart tissue by differential centrifugation.
-
Assay Buffer: The isolated mitochondria are suspended in a specific assay buffer.
-
Compound Incubation: The mitochondrial suspension is pre-incubated with the test compound for a defined period.
-
Induction of mPTP Opening: The opening of the mPTP is induced by adding a calcium salt (e.g., CaCl2).
-
Monitoring Swelling: The change in absorbance (light scattering) at 540 nm is monitored over time using a spectrophotometer. A decrease in absorbance indicates mitochondrial swelling.
-
Data Analysis: The rate of swelling is calculated and compared between treated and untreated mitochondria to determine the inhibitory effect of the compound.
Anti-inflammatory Applications: Targeting TYK2/JAK1 Kinases
A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been developed as potent and selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[7] These kinases are key components of signaling pathways that are involved in the inflammatory response, making them attractive targets for the treatment of inflammatory diseases.
Comparative Analysis of Kinase Inhibition
One of the lead compounds from this series, compound 48 , demonstrated excellent potency against both TYK2 and JAK1 kinases, with IC50 values of 6 nM and 37 nM, respectively.[7][8] Importantly, this compound exhibited more than 23-fold selectivity for JAK2, which is a desirable feature to minimize potential side effects.[7][8]
Table 3: Kinase Inhibitory Activity of Compound 48 [7][8]
| Kinase | IC50 (nM) |
| TYK2 | 6 |
| JAK1 | 37 |
| JAK2 | >851 |
Experimental Protocol: LanthaScreen® Eu Kinase Binding Assay
A common method to determine the inhibitory activity of compounds against kinases like TYK2 is the LanthaScreen® Eu Kinase Binding Assay. This is a fluorescence resonance energy transfer (FRET)-based assay that measures the displacement of a fluorescently labeled tracer from the kinase's ATP-binding site.[9]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of the test compound, the TYK2 kinase/antibody mixture, and the fluorescently labeled tracer.
-
Assay Plate Setup: In a 384-well plate, add 5 µL of the test compound solution.
-
Kinase and Tracer Addition: Add 5 µL of the kinase/antibody mixture, followed by 5 µL of the tracer solution to each well.
-
Incubation: Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.
-
FRET Measurement: Read the plate on a fluorescence plate reader capable of measuring the FRET signal.
-
Data Analysis: The IC50 values are determined from the dose-response curves of FRET signal versus compound concentration.[9]
Caption: Workflow for a LanthaScreen® Kinase Binding Assay.
Conclusion and Future Directions
The dioxaspiro[4.5]decane scaffold and its heteroatom-containing analogues represent a privileged structural class in medicinal chemistry, with derivatives demonstrating a wide range of biological activities. The research highlighted in this guide showcases their potential as anticancer, CNS-active, cardioprotective, and anti-inflammatory agents. The provided comparative data and detailed experimental protocols offer a valuable resource for researchers in the field.
Future research should continue to explore the structure-activity relationships of these compounds to further optimize their potency, selectivity, and pharmacokinetic properties. The development of novel synthetic methodologies will also be crucial for accessing a wider diversity of spiro[4.5]decane derivatives. Ultimately, these efforts may lead to the discovery of new and effective therapeutic agents for a variety of diseases.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
As a Senior Application Scientist, it is understood that meticulous handling of chemical reagents extends throughout their entire lifecycle, including their proper disposal. This guide provides essential, immediate safety and logistical information for the disposal of Methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate, a compound utilized in the synthesis of pharmaceutical agents.[1] Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and the protection of our environment.
Core Principles of Chemical Waste Management
The foundation of safe laboratory practice lies in a comprehensive understanding of waste management regulations. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[4] However, state and local regulations may impose more stringent requirements. It is imperative that all laboratory personnel are familiar with their institution's specific hazardous waste management plan.
Laboratories are tasked with the initial, critical steps of waste management, including proper identification, segregation, and labeling of chemical waste.[4][5] The American Chemical Society (ACS) advocates for clear labeling of unwanted laboratory chemicals with their contents and associated hazards to facilitate proper disposal by environmental health and safety (EHS) professionals.[5]
Step-by-Step Disposal Protocol
This protocol is designed to provide a clear, logical workflow for the safe disposal of this compound and associated waste.
Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure that appropriate PPE is worn. This includes, but is not limited to:
-
Safety goggles or a face shield to protect against potential splashes.[2]
-
Chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[6]
-
A laboratory coat to protect clothing and skin.
Waste Identification and Segregation
All waste materials contaminated with this compound must be treated as hazardous waste.[7] This includes:
-
Unused or expired neat compound.
-
Solutions containing the compound.
-
Contaminated consumables such as pipette tips, weighing boats, and absorbent materials used for cleaning spills.[6][7]
Crucially, incompatible wastes must be segregated to prevent dangerous reactions. [7][8] Based on its ester and ketal functionalities, this compound should not be mixed with:
-
Strong acids
-
Strong bases
-
Strong oxidizing agents
-
Strong reducing agents[2]
A chemical compatibility chart is a valuable tool for guiding waste segregation decisions.[9][10]
Containerization and Labeling
Proper containerization and labeling are critical for safe storage and transport of hazardous waste.
-
Container Selection: Use a chemically compatible container with a secure, tight-fitting lid. The container must be in good condition, free from leaks or defects.
-
Labeling: As soon as the first drop of waste enters the container, it must be labeled.[7] The label should clearly state "Hazardous Waste" and include the full chemical name: "this compound".[4] All components of a mixture and their approximate concentrations should be listed. The date of waste accumulation should also be noted.[7]
On-site Accumulation
Laboratories may accumulate hazardous waste in designated Satellite Accumulation Areas (SAAs) at or near the point of generation.[4][11] Key considerations for SAAs include:
-
Quantity Limits: Do not exceed the 55-gallon limit for hazardous waste or the one-quart limit for acutely hazardous waste in an SAA.[7][8]
-
Storage: Keep waste containers closed except when adding waste.[12] Store containers in a well-ventilated area and with secondary containment to capture any potential leaks.[7][12]
Final Disposal
The final disposal of the hazardous waste must be conducted by licensed professionals. Your institution's EHS department will coordinate the collection of the properly labeled waste containers for transport to an approved waste disposal facility.[2] Never dispose of this chemical down the drain or in the regular trash.[13]
Data Presentation
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₆O₄ | |
| Molecular Weight | 200.23 g/mol | |
| Appearance | Colorless to Almost colorless clear liquid | [1][14] |
| Storage | Inert atmosphere, Room Temperature | [1] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
-
Regulation of Laboratory Waste. American Chemical Society. [Link]
-
Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]
-
Laboratory Hazardous Waste Accumulation and Treatment. Department of Toxic Substances Control. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Safety Data Sheet for a related compound. Chevron. [Link]
-
1,4-Dioxaspiro[4.5]decane-2-methanol, 9 - Synerzine. Synerzine. [Link]
-
SAFETY DATA SHEET. Greenbook.net. [Link]
-
Chemical Compatibility Chart. CSL. [Link]
-
Chemical Compatibility Chart X - Indicates chemicals that are incompatible and should not be stored together. CSLS. [Link]
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A Senior Application Scientist's Guide to Handling Methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
This guide provides essential safety and handling protocols for Methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate, a specialized spirocyclic compound. As a Senior Application Scientist, my objective is to equip you, my fellow researchers, with a framework that is not just procedural but also deeply rooted in the principles of chemical safety and operational excellence. The causality behind each recommendation is explained to foster a proactive safety culture within your laboratory.
While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, its structure as a carboxylate ester and a ketal allows us to infer potential hazards and necessary precautions based on well-established data for these functional groups. This guide is built upon those principles to ensure a high margin of safety.
Hazard Assessment: A Proactive Stance
This compound's structure suggests moderate potential for irritation upon contact with skin, eyes, and the respiratory tract, which is typical for many organic esters.[1][2] Therefore, all handling procedures must be designed to prevent direct contact and inhalation.
-
Eye Contact: Direct contact with liquid or vapors can cause irritation.[1]
-
Skin Contact: Prolonged or repeated contact may lead to skin irritation.[2]
-
Inhalation: Inhalation of vapors or aerosols may cause respiratory tract irritation.[1]
-
Ingestion: While not an expected route of exposure in a laboratory setting, ingestion may be harmful.
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection of PPE is not a matter of compliance but of personal and collective safety. The following table outlines the minimum required PPE for handling this compound.
| Task / Scale of Work | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Small-Scale Operations (e.g., <10g, benchtop) | ANSI Z87.1-compliant safety glasses with side shields. | Chemical-resistant nitrile or butyl rubber gloves.[3][4] | Standard cotton lab coat. | Not generally required if handled in a certified chemical fume hood. |
| Large-Scale Operations (e.g., >10g, pilot scale) | Chemical splash goggles. A face shield is required when there is a significant splash hazard.[3][5] | Chemical-resistant butyl rubber gloves. Ensure adequate forearm coverage.[3] | Chemical-resistant apron over a flame-resistant lab coat. | Required if work is not performed in a fume hood or if aerosolization is possible. Use a NIOSH-approved respirator with an organic vapor cartridge.[6] |
| Transfer & Weighing | Chemical splash goggles. | Chemical-resistant nitrile or butyl rubber gloves. | Standard cotton lab coat. | Perform in a chemical fume hood or a ventilated balance enclosure to minimize inhalation of any fine mists or vapors. |
| Spill Cleanup | Chemical splash goggles and a face shield.[3] | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber). | Chemical-resistant suit or apron. | NIOSH-approved respirator with an organic vapor cartridge is mandatory.[6] |
Operational Workflow: A Step-by-Step Protocol
Adherence to a systematic workflow minimizes the risk of exposure and ensures the integrity of your experiment.
Pre-Handling Checklist
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.
-
Locate Safety Equipment: Confirm the location and operational status of the nearest safety shower, eyewash station, and fire extinguisher.[5]
-
Assemble PPE: Gather all necessary PPE as specified in the table above. Inspect gloves for any signs of degradation or punctures before use.[7]
-
Prepare Spill Kit: Ensure a spill kit equipped with absorbent materials (e.g., vermiculite or commercial absorbent pads), and appropriate neutralizing agents is readily accessible.[8][9]
Safe Handling Protocol
-
Work Area: All manipulations of this compound should be performed within a certified chemical fume hood to control vapor exposure.
-
Transfer: Use a chemical-resistant syringe or pipette for liquid transfers. Avoid pouring directly from large containers to smaller ones to minimize splashing.
-
Heating: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.
-
Housekeeping: Keep the work area clean and uncluttered. Immediately cap containers after dispensing the chemical.
Post-Handling Procedures
-
Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by a mild detergent and water.
-
Glove Removal: Remove gloves using the proper technique to avoid skin contact with any potential residue on the glove's outer surface.[7]
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves, even if no direct contact is suspected.[5]
Safe Handling and Disposal Workflow
The following diagram outlines the critical decision points and procedural flow for safely managing this compound from receipt to disposal.
Caption: Workflow for safe handling of this compound.
Emergency and Disposal Plans
Spill Response
A swift and appropriate response to a chemical spill is critical to minimizing potential harm.[10]
-
Minor Spill (Contained within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with absorbent dikes.[8][9]
-
Cover the spill with an absorbent material (e.g., vermiculite), working from the outside in.
-
Collect the absorbed material into a designated hazardous waste container.
-
Decontaminate the area with a suitable solvent and then soap and water.
-
Label the waste container and arrange for disposal through your institution's Environmental Health & Safety (EHS) office.[8]
-
-
Major Spill (Outside of a fume hood or large volume):
-
Evacuate the immediate area.[11]
-
Alert your supervisor and contact your institution's EHS or emergency response team immediately.
-
If the material is flammable, eliminate all ignition sources.[8]
-
Prevent anyone from entering the contaminated area.[8]
-
Provide emergency responders with as much information as possible about the spilled chemical.
-
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[11]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
Waste Disposal
All waste materials, including empty containers, contaminated absorbents, and used PPE, must be disposed of as hazardous chemical waste.
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your EHS office.
-
Containment: Collect all waste in a clearly labeled, leak-proof container.[7][8]
-
Labeling: The label should include the full chemical name, associated hazards, and the words "Hazardous Waste."
-
Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste program. Never dispose of this chemical down the drain.[12]
References
- Understanding Solvents and PPE for Chemical Safety. (2025). MCR Safety.
- Personal Protective Equipment (PPE). (n.d.). CHEMM.
- Safety Guidelines for Handling Chemicals. (n.d.). HPE Support.
- Chemical Spill Procedures. (n.d.). Environmental Health & Safety - University of Toronto.
- Safety Data Sheet for 1,4-dioxaspiro[4.5]decan-8-one. (2025). Thermo Fisher Scientific.
- Chemical Spill Response Procedure. (n.d.). University of Manitoba.
- 5 Types of PPE for Hazardous Chemicals. (2022). Hazmat School.
- Chemical Spills. (n.d.). Emergency Management - Florida State University.
- Chemical Spill Procedures. (n.d.). Office of Environmental Health and Safety - Princeton EHS.
- Preparing for Emergency Chemical Spills. (n.d.). Environment, Health & Safety - The University of North Carolina at Chapel Hill.
- Personal Protective Equipment (PPE) - Glove Chart. (n.d.). The University of Tennessee Knoxville.
- How to Minimize Toxic Emissions in Carboxylic Acid Production? (2025). Patsnap Eureka.
- Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. (n.d.). EPA NEPS.
- Safety Data Sheet for Fatty acids, C14-18 and C16-18-unsatd., Methyl esters. (2023). Chevron.
- Safety Data Sheet for coumarin-3-carboxylic acid. (2025). Sigma-Aldrich.
- Safety Data Sheet for PAF C-16 Carboxylic Acid. (2022). Cayman Chemical.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
